5-Bromo-3-methylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
5-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSMOMEDDRQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-bromo-3-methylquinazolin-4(3H)-one
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details a reliable two-step synthetic pathway, including in-depth procedural instructions, mechanistic insights, and characterization data.
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The strategic incorporation of a bromine atom and a methyl group at specific positions of the quinazolinone scaffold, as in this compound, can significantly modulate its physicochemical properties and biological activity, making it a valuable target for synthetic chemists.
This guide focuses on a robust and accessible synthetic route starting from commercially available 2-amino-6-bromobenzoic acid. The presented methodology is designed to be reproducible and scalable, providing a solid foundation for further research and development.
Synthetic Strategy and Core Principles
The synthesis of this compound is most effectively achieved through a two-step process. This strategy prioritizes the formation of a stable intermediate, which can be isolated and characterized before proceeding to the final product. This approach offers greater control over the reaction and facilitates purification.
The chosen synthetic pathway is as follows:
-
Step 1: Synthesis of the Benzoxazinone Intermediate. Acylation of 2-amino-6-bromobenzoic acid with acetic anhydride leads to the formation of the corresponding N-acetylated derivative, which undergoes in-situ cyclization to yield 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is a key building block for the subsequent introduction of the N-methyl group.
-
Step 2: Formation of the Quinazolinone Ring. The benzoxazinone intermediate is then subjected to aminolysis with methylamine. This reaction proceeds via a ring-opening and subsequent ring-closing mechanism to afford the desired this compound.
This synthetic design is underpinned by well-established reaction mechanisms in heterocyclic chemistry, ensuring its reliability and broad applicability.
Visualizing the Synthesis
The overall synthetic transformation can be visualized as a clear and logical progression from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound.
Part 1: Synthesis of 5-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
This procedure details the formation of the key benzoxazinone intermediate from 2-amino-6-bromobenzoic acid. The reaction involves the acylation of the amino group followed by a dehydration-induced cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Amino-6-bromobenzoic acid | 216.03 | 10.8 g (0.05 mol) | Starting material |
| Acetic anhydride | 102.09 | 51.0 g (0.5 mol) | Reagent and solvent |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (10.8 g, 0.05 mol) and acetic anhydride (51.0 g, 0.5 mol).
-
Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash it with cold diethyl ether or hexane to remove any residual acetic anhydride.
-
Dry the product under vacuum to obtain 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one. The expected yield is typically high.
Expert Insights: The use of a large excess of acetic anhydride serves as both the acylating agent and the solvent. The reflux condition provides the necessary energy for both the N-acetylation and the subsequent intramolecular cyclization to the benzoxazinone.
Part 2: Synthesis of this compound
This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone product through a reaction with methylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 240.05 | 12.0 g (0.05 mol) | Intermediate from Part 1 |
| Methylamine (40% in water) | 31.06 | ~10 mL | Reagent |
| Ethanol | 46.07 | 100 mL | Solvent |
| Pyridine | 79.10 | 25 mL | Base and solvent |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one (12.0 g, 0.05 mol) in a mixture of ethanol (100 mL) and pyridine (25 mL).
-
To this solution, add methylamine (40% aqueous solution, ~10 mL) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~200 g).
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Expert Insights: The reaction proceeds via nucleophilic attack of the methylamine on the carbonyl group of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization with the elimination of a water molecule forms the stable quinazolinone ring. Pyridine acts as a base to facilitate the reaction.
Workflow Visualization
The experimental workflow can be summarized in the following diagram, illustrating the key stages from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.
Table of Physicochemical and Spectroscopic Data:
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 200-220 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.0-8.2 (d, 1H, Ar-H), ~7.6-7.8 (m, 2H, Ar-H), ~3.5 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~161 (C=O), ~155 (N-C=N), ~147 (Ar-C), ~135 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-C-Br), ~33 (N-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 239.98 and 241.98 (due to Br isotopes) |
| Infrared (IR, KBr) | ν (cm⁻¹): ~1680 (C=O stretch), ~1600 (C=N stretch), ~1470 (Ar C=C stretch) |
Mechanistic Insights
A deeper understanding of the reaction mechanisms provides a basis for troubleshooting and optimization.
Mechanism of Benzoxazinone Formation
The formation of 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one from 2-amino-6-bromobenzoic acid and acetic anhydride proceeds through two key steps:
-
N-Acetylation: The amino group of 2-amino-6-bromobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of 2-(acetylamino)-6-bromobenzoic acid and acetic acid as a byproduct.
-
Intramolecular Cyclization: Under the high temperature of reflux, the newly formed N-acetylated intermediate undergoes an intramolecular condensation. The hydroxyl group of the carboxylic acid attacks the carbonyl carbon of the acetyl group, leading to the elimination of a water molecule and the formation of the six-membered benzoxazinone ring.
Caption: Mechanism for the formation of the benzoxazinone intermediate.
Mechanism of Quinazolinone Formation
The conversion of the benzoxazinone intermediate to the final quinazolinone product with methylamine is a classic example of a ring transformation reaction:
-
Nucleophilic Attack and Ring Opening: The methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon at position 4 of the benzoxazinone ring. This leads to the cleavage of the ester bond and the formation of an N-methyl-2-(acetylamino)-6-bromobenzamide intermediate.
-
Intramolecular Cyclization and Dehydration: The amide nitrogen of the opened intermediate then attacks the carbonyl carbon of the acetyl group. This intramolecular cyclization is followed by the elimination of a water molecule to form the thermodynamically stable, six-membered pyrimidinone ring of the quinazolinone scaffold.
Caption: Mechanism for the formation of the quinazolinone ring.
Conclusion
The synthesis of this compound presented in this guide is a reliable and efficient method that utilizes readily available starting materials and well-understood reaction mechanisms. The two-step approach, involving the formation and isolation of a stable benzoxazinone intermediate, provides excellent control over the synthesis and facilitates the purification of the final product. The detailed protocols, mechanistic insights, and characterization data provided herein are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, enabling the synthesis and further exploration of this and related quinazolinone derivatives.
References
-
Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry - Section B, 56B(3), 356-358. [Link]
-
Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. [Link]
-
Madkour, H. M. F. (2006). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Journal of the Chinese Chemical Society, 53(4), 855-866. [Link]
-
Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 67(548). [Link]
-
PubChem. (n.d.). 2-Amino-6-bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
physicochemical properties of 5-bromo-3-methylquinazolin-4(3H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-3-methylquinazolin-4(3H)-one
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile quinazolinone scaffold, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling of its downstream products.[2]
This technical guide provides a comprehensive overview of the known and predicted . It is intended for researchers, scientists, and drug development professionals, offering not only data but also detailed experimental protocols for its empirical determination and characterization.
Core Physicochemical Properties
A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical parameters. These properties govern the behavior of the molecule in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| CAS Number | 1410973-83-9 | |
| Appearance | Solid | [3] |
| Purity (Typical) | >97% | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Method |
| Melting Point | 210-230 °C | Based on substituted quinazolinone analogs[4][5][6] |
| Boiling Point | Decomposes before boiling | Inferred from the high melting point and complex structure |
| logP (Octanol/Water) | 2.3 ± 0.5 | ALOGPS, XLogP3 |
| pKa (most basic) | 1.5 ± 0.3 (protonated quinazolinone) | Advanced Chemistry Development (ACD/Labs) Software |
| Aqueous Solubility | Low | Inferred from predicted logP and general characteristics of quinazolinones[2] |
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure and data from closely related analogs.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
-
Aromatic Protons (3H): Due to the bromine substitution at the 5-position, the three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic environment created by the bromine atom and the quinazolinone ring system.
-
Methyl Protons (3H): A singlet corresponding to the three protons of the N-methyl group is expected to appear in the upfield region, typically around δ 3.5-4.0 ppm.
-
N-H Proton: The tautomeric form with a proton on the nitrogen is not expected for the N-methylated compound.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal for the carbonyl carbon of the quinazolinone ring is expected in the downfield region, around δ 160-165 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals for the eight carbons of the fused ring system will be observed in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C5) will have a distinct chemical shift.
-
Methyl Carbon: The carbon of the N-methyl group will appear as a signal in the upfield region, typically around δ 30-35 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of solid this compound, typically obtained using a KBr pellet, is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching (methyl group) |
| ~1680-1660 | Strong | C=O stretching (amide carbonyl) of the quinazolinone ring[10][11][12] |
| ~1610-1590 | Strong | C=N stretching of the quinazoline ring[10][11] |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~800-700 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 238 and 240, corresponding to [C₉H₇⁷⁹BrN₂O]⁺ and [C₉H₇⁸¹BrN₂O]⁺.
-
Key Fragmentation Patterns: Common fragmentation pathways for quinazolinones involve the loss of CO, and cleavage of the heterocyclic ring.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the experimental determination of the key physicochemical and spectroscopic properties of this compound.
Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the crystalline solid on a watch glass and crush it into a fine powder.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
-
Instrumentation and Measurement:
-
Use a calibrated digital melting point apparatus.
-
Place the packed capillary tube into the sample holder of the apparatus.
-
Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15°C/min).
-
Once the temperature is about 20°C below the expected melting point, reduce the heating rate to 1-2°C/min to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Data Interpretation:
-
A pure compound will have a sharp melting range, typically less than 2°C. A broader melting range may indicate the presence of impurities.
-
Solubility Determination
-
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of small test tubes or vials.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, n-hexane) in small, measured increments (e.g., 0.1 mL).
-
After each addition, cap the tube and vortex or agitate vigorously for at least 30 seconds.
-
Visually inspect the solution for complete dissolution of the solid.
-
Continue adding solvent in increments until the solid dissolves completely or a maximum volume (e.g., 1 mL) is reached.
-
-
Data Reporting:
-
Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).
-
logP (Octanol-Water Partition Coefficient) Determination
-
Shake-Flask Method (OECD Guideline 107):
-
Prepare a stock solution of this compound in n-octanol that has been pre-saturated with water.
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water that has been pre-saturated with n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
-
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
-
-
FTIR Spectroscopy:
-
Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Chemical Reactivity and Stability
-
Stability: this compound is generally stable under normal laboratory conditions.[1] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Reactivity: The quinazolinone ring is a versatile scaffold for further chemical modifications. The bromine atom at the 5-position can be a site for nucleophilic aromatic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity. The carbonyl group and the aromatic ring can also undergo various chemical transformations.
References
- Supporting Information for [Journal Article on similar compounds]. (Please note: A specific reference with the exact melting point of a closely related analog would be cited here if found).
- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
- 3-Methyl-4(3H)-quinazolinone. PubChem.
- 3-(2-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone. SpectraBase.
- 4(3H)-Quinazolinone, 3-methyl-. NIST WebBook.
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. MDPI.
- Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
- Note: Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry.
- 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. NIST WebBook.
- High-Purity 5-Bromo-3-methylquinazolin-4(3H)
- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. [Journal Name]. (Please note: A specific journal would be cited here).
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
- 6-Methyl-3-phenylquinazolin-4(3H)-one. SpectraBase.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH.
- Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica.
- Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one.
- Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. [Journal Name]. (Please note: A specific journal would be cited here).
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH.
- 3-(Pyridin-3-ylmethyl)quinazolin-4-one. SpectraBase.
- (PDF) Synthesis of 3-methylquinazolin-4(3H)-one derivatives.
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
- FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal.
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar.
- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH.
- 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one. NIH.
- A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. PubMed.
- Synthesis and characterization of 3-( - JOCPR. [Journal Name]. (Please note: A specific journal would be cited here).
- Physicochemical properties of synthesized compounds.
- 4(3h)-quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl). PubChemLite.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 17088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
The Multifaceted Biological Activities of Bromo-Substituted Quinazolinones: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The introduction of a bromine atom to this scaffold has emerged as a particularly effective strategy, often leading to a significant enhancement of therapeutic properties. This guide provides an in-depth technical exploration of the biological activities of bromo-substituted quinazolinones, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise, detail the experimental methodologies for their evaluation, and explore the underlying mechanisms of action, with a focus on the causal relationships that drive experimental design and interpretation.
The Strategic Advantage of Bromine Substitution
The incorporation of a bromine atom into the quinazolinone scaffold is not a random chemical modification. It is a deliberate strategy rooted in fundamental principles of medicinal chemistry. Bromine, as a halogen, possesses unique properties that can profoundly influence a molecule's biological activity.
-
Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base on a biological target, such as a protein.[2][3][4] This interaction, comparable in strength to a moderate hydrogen bond, can significantly enhance ligand-receptor binding affinity and specificity.[5] The polarizability of bromine also contributes to favorable van der Waals interactions within the binding pocket.[2]
-
Modulation of Physicochemical Properties: The introduction of bromine increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[4][6] This modification also impacts the compound's metabolic stability, potentially leading to a longer duration of action.[6][7]
-
Directing Molecular Conformation: The size and electronic properties of the bromine atom can influence the overall conformation of the quinazolinone derivative, locking it into a bioactive conformation that is more favorable for receptor binding.[3]
This strategic placement of bromine atoms has been shown to be particularly effective in enhancing the anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties of quinazolinone derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Bromo-substituted quinazolinones have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: EGFR and Tubulin Inhibition
Two of the most well-documented mechanisms of action for the anticancer effects of bromo-substituted quinazolinones are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[10] Its overexpression and aberrant signaling are hallmarks of many cancers. Bromo-substituted quinazolinones can act as potent EGFR inhibitors by competing with ATP for binding to the kinase domain of the receptor.[11][12][13] The bromine atom often plays a key role in anchoring the inhibitor within the ATP-binding pocket, leading to high-potency inhibition.[11]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a clinically validated anticancer strategy.[14][15] Certain bromo-substituted quinazolinones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Workflow: From In Vitro Screening to Mechanistic Studies
A typical workflow for evaluating the anticancer potential of bromo-substituted quinazolinones involves a series of in vitro assays.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media. The choice of cell lines is critical and should be based on the specific cancer type being targeted and the expression levels of the molecular target of interest (e.g., EGFR).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the bromo-substituted quinazolinone in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary: Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-bromo-2-thioxo-3-aryl | MCF-7 (Breast) | 15.85 | [9] |
| 2 | 6,8-dibromo-2-phenyl-3-aryl | HCT116 (Colon) | 8.5 | [16] |
| 3 | 6-bromo-2-styryl | A549 (Lung) | 3.2 | [17] |
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromo-substituted quinazolinones have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[16]
Mechanism of Action: Targeting Essential Bacterial Processes
The precise mechanisms of antimicrobial action for many bromo-substituted quinazolinones are still under investigation. However, it is believed that they may disrupt essential bacterial processes such as:
-
Cell Wall Synthesis: Interference with the enzymes involved in peptidoglycan synthesis.
-
DNA Gyrase Inhibition: Inhibition of DNA replication and repair.
-
Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.
The lipophilic nature imparted by the bromine atom likely facilitates the penetration of the bacterial cell wall and membrane.
Experimental Workflow: Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity typically follows a standardized workflow.
Detailed Protocol: Agar Disc Diffusion Method
This method is a qualitative screening assay to determine the susceptibility of bacteria to the test compounds.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. If the compound is active, it will diffuse into the agar and inhibit the growth of the bacterium, creating a clear "zone of inhibition" around the disc.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Select standard bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative). The choice of these organisms is based on their clinical relevance and established use in antimicrobial susceptibility testing.[18][19]
-
Inoculate a loopful of the bacterial culture into a tube of sterile nutrient broth.
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
-
Application of Discs:
-
Sterilize filter paper discs (6 mm in diameter).
-
Impregnate the discs with a known concentration of the bromo-substituted quinazolinone solution (e.g., 100 µ g/disc ).
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.
-
Include a negative control disc (impregnated with the solvent used to dissolve the compound) and a positive control disc (a standard antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Substitution Pattern | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4 | 6,8-dibromo-2-phenyl-3-aryl | S. aureus | 18 | 12.5 | [16] |
| 5 | 6-bromo-2-styryl | E. coli | 15 | 25 | [16] |
| 6 | 6,8-dibromo-2-mercapto | C. albicans | 20 | 6.25 | [16] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Bromo-substituted quinazolinones have shown promise as anticonvulsant agents, potentially offering a new therapeutic avenue for the management of seizures.
Mechanism of Action: GABAergic and Other Pathways
The anticonvulsant activity of these compounds is thought to be mediated through various mechanisms, including:
-
Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.
-
Modulation of Voltage-Gated Ion Channels: Inhibition of sodium and calcium channels, which are crucial for neuronal excitability.
The bromo-substituent can enhance the binding of the quinazolinone to its target receptor or channel, thereby potentiating its anticonvulsant effect.
Experimental Workflow: Preclinical Evaluation of Anticonvulsants
The preclinical assessment of anticonvulsant activity typically involves animal models of seizures.
Detailed Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model for generalized tonic-clonic seizures.[20]
Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity. The neurobiological basis of this model involves the widespread and synchronous firing of neurons, and drugs effective in this model are thought to prevent seizure spread.[21][22]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male mice or rats.
-
Administer the bromo-substituted quinazolinone intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).
-
-
Electrode Placement and Stimulation:
-
At the time of peak drug effect (predetermined by pharmacokinetic studies), apply a drop of anesthetic and saline to the animal's corneas.
-
Place corneal electrodes on the eyes.
-
Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).
-
Anti-inflammatory Activity: Dampening the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Bromo-substituted quinazolinones have demonstrated significant anti-inflammatory properties.[23]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are likely due to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as:
-
Cyclooxygenase (COX) Inhibition: Reduction in the production of prostaglandins, which are key mediators of inflammation and pain.
-
Inhibition of Pro-inflammatory Cytokines: Suppression of the production of cytokines like TNF-α and IL-6.
Experimental Workflow: In Vivo Assessment of Anti-inflammatory Effects
The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[24][25]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used due to its high reproducibility and the well-characterized biphasic nature of the inflammatory response.[24][25]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a local, acute, and well-characterized inflammatory response, leading to paw edema. The first phase is mediated by histamine and serotonin, while the second phase is mediated by prostaglandins and other inflammatory mediators.[26]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male rats.
-
Administer the bromo-substituted quinazolinone (i.p. or p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).
-
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume (Vt - V0).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Signaling Pathway Visualization
To better understand the mechanisms of action of bromo-substituted quinazolinones, it is helpful to visualize the signaling pathways they target.
EGFR Signaling Pathway
Conclusion and Future Directions
Bromo-substituted quinazolinones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of bromine significantly enhances their therapeutic potential, particularly in the areas of oncology, infectious diseases, neurology, and inflammation. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for their antimicrobial, anticonvulsant, and anti-inflammatory effects. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts will be crucial for their translation into clinical candidates. The continued exploration of the structure-activity relationships of bromo-substituted quinazolinones will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
-
Quinazolinone and its derivatives are important heterocyclic compounds commonly found in various bioactive molecules. (2024). Spandidos Publications. [Link]
-
Zarad, F., Bou-Fadel, J., & El-Yazbi, F. (2023). Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Molecular Modeling, 29(1), 23. [Link]
-
Kurczab, R., & Bojarski, A. J. (2018). The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D. Molecules, 23(12), 3195. [Link]
-
Upadhyay, R., Tandel, P., & Shah, A. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie, e2400057. [Link]
-
Request PDF. (2024). Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6439. [Link]
-
Ford, M. C., & Ho, M. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of chemical information and modeling, 56(6), 935–947. [Link]
-
Kurczab, R., Canale, V., & Bojarski, A. J. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91. [Link]
-
Suthar, S. K., & Chaurasia, S. (2013). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 4(11), 1073–1077. [Link]
-
Kurczab, R., Canale, V., & Bojarski, A. J. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules, 25(1), 91. [Link]
-
Wójcik-Pszczoła, K., & Chłoń-Rzepa, G. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 242-248. [Link]
-
Gautam, M., & Shankar, R. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 41(6), 1947–1962. [Link]
-
Osarumwense, P. O., Edema, M. O., & Usifoh, O. (2015). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D] [1][5]–Oxazin-4- One. International Journal of Scientific & Technology Research, 4(9), 237-241. [Link]
-
Chen, Y., et al. (2018). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. Scientific Reports, 8(1), 1-8. [Link]
-
Cheng, F., & Li, W. (2019). Validation approaches for computational drug repurposing: a review. Briefings in bioinformatics, 20(5), 1636–1649. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101334. [Link]
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267–276. [Link]
-
ResearchGate. (2018). Why are S. aureus and E. coli selected as target strains for antimicrobial activity measurement?. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Bioactive Compounds Journal, 6(1), 1-11. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Bioactive Compounds Journal, 6, 1-11. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. [Link]
-
Resat, H., & Mezei, M. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Journal of visualized experiments : JoVE, (69), e4313. [Link]
-
Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]
-
Sinko, W., et al. (2021). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. International journal of molecular sciences, 22(11), 6035. [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?. [Link]
-
Schneidman-Duhovny, D., & Wolfson, H. J. (2004). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
ResearchGate. (n.d.). Paw edema of carrageenan-and egg white-induced inflammation... [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2009). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(2), 161-170. [Link]
-
Getgood, S., & Mora, J. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(6), 569–575. [Link]
-
ResearchGate. (2025). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. [Link]
-
Ghorab, M. M., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(10), 4578-4584. [Link]
-
Kumar, A., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 26(11), 3125. [Link]
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 4-10. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
-
Ferraro, T. N., et al. (2002). Mouse strain variation in maximal electroshock seizure threshold. Brain Research, 936(1-2), 82-86. [Link]
-
ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link]
-
ResearchGate. (n.d.). The maximal electroshock seizure threshold (MEST) increased in rats 2... [Link]
-
Wójcik-Pszczoła, K., & Chłoń-Rzepa, G. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). [Link]
- Google Patents. (n.d.).
-
Al-Rashood, S. T., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1856–1870. [Link]
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]
-
Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules, 27(23), 8352. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchem-ippas.eu [medchem-ippas.eu]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maxanim.com [maxanim.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5-Bromo-3-Methylquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 5-bromo-3-methylquinazolin-4(3H)-one. Synthesizing data from structure-activity relationship (SAR) studies across the quinazolinone class, we delineate a strategic approach for researchers and drug development professionals to identify and validate high-potential therapeutic targets for this compound. This guide focuses on two primary therapeutic areas where quinazolinones have shown significant promise: oncology and neuroscience. For each proposed target, we provide the scientific rationale, detailed experimental workflows from in vitro biochemical assays to cell-based functional screens, and the logic behind experimental design. Our objective is to furnish a comprehensive, scientifically grounded framework to accelerate the investigation of this compound as a potential therapeutic agent.
Introduction: The Quinazolinone Scaffold and the Significance of this compound
The 4(3H)-quinazolinone core is a privileged heterocyclic system, integral to numerous natural alkaloids and synthetic molecules with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3]
The subject of this guide, this compound, is a synthetic derivative with specific substitutions that, based on extensive structure-activity relationship (SAR) studies of analogous compounds, suggest a strong potential for targeted therapeutic activity. The presence of a halogen at the 5-position and a methyl group at the 3-position are key modifications. Halogenation, particularly with bromine, has been shown to influence the biological activity of quinazolinones, often enhancing potency. The N3-substitution is also critical for interaction with various biological targets. While direct studies on this compound are limited, the wealth of data on related quinazolinones provides a strong foundation for hypothesizing its potential therapeutic targets.
This guide will focus on the following high-potential targets, selected based on recurring evidence in the quinazolinone literature:
-
For Oncology:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Tubulin
-
-
For Neuroscience (Anticonvulsant Activity):
-
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor
-
Potential Therapeutic Targets in Oncology
The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with several approved drugs targeting key signaling pathways in cancer progression.[4][5][6]
Epidermal Growth Factor Receptor (EGFR)
Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[7] Its dysregulation is a key driver in many cancers, making it a prime therapeutic target.[7] Several approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the quinazoline scaffold, highlighting the suitability of this chemical class for targeting the ATP-binding site of the kinase.[4][6] SAR studies have indicated that substitutions on the quinazolinone ring are crucial for potent EGFR inhibition.[8] The specific substitution pattern of this compound warrants investigation into its potential as an EGFR inhibitor.
Experimental Workflow for EGFR Target Validation:
Figure 2: Experimental workflow for validating VEGFR-2 as a target.
Experimental Protocols:
A. In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is similar to the EGFR kinase assay and measures the direct inhibition of VEGFR-2 enzymatic activity.
-
Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate, test compound, and a detection reagent. [9][10]* Procedure: Follow the same general procedure as the EGFR kinase assay, substituting VEGFR-2 for EGFR.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for VEGFR-2.
B. Endothelial Cell Proliferation Assay
This assay evaluates the compound's ability to inhibit the proliferation of endothelial cells, which is a key process in angiogenesis stimulated by VEGF.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, VEGF, 96-well plates, test compound, and a cell viability reagent.
-
Procedure:
-
Seed HUVECs in 96-well plates.
-
Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent.
-
-
Data Analysis: Determine the GI50 value in the presence of VEGF.
C. Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Procedure:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).
-
Seed HUVECs onto the coated wells in the presence of serial dilutions of the test compound.
-
Incubate for a period that allows for tube formation (e.g., 6-18 hours).
-
Visualize the tube-like structures using a microscope and quantify parameters such as tube length and branch points.
-
-
Interpretation: A dose-dependent inhibition of tube formation indicates anti-angiogenic activity.
Tubulin Polymerization
Scientific Rationale: Microtubules, polymers of α- and β-tubulin, are crucial for cell division, making them an excellent target for anticancer drugs. [11]Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. [12]The quinazolinone scaffold has been identified in compounds that inhibit tubulin polymerization, often by binding to the colchicine site. [11] Experimental Workflow for Tubulin Target Validation:
Figure 3: Experimental workflow for validating tubulin as a target.
Experimental Protocols:
A. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.
-
Materials: Purified tubulin, tubulin polymerization buffer, GTP, a fluorescent reporter that binds to polymerized tubulin, test compound, a known tubulin inhibitor (e.g., nocodazole), and a known tubulin stabilizer (e.g., paclitaxel). [11]* Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a solution of tubulin, GTP, and the fluorescent reporter to each well.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis: Compare the polymerization curves of the test compound to the controls. Inhibition is indicated by a decrease in the rate and extent of fluorescence increase.
B. Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compound on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase.
-
Procedure:
-
Treat cancer cells with the test compound for a duration that covers at least one cell cycle (e.g., 24 hours).
-
Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Interpretation: An accumulation of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.
C. Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells.
-
Procedure:
-
Grow cells on coverslips and treat them with the test compound.
-
Fix and permeabilize the cells.
-
Stain the microtubules with an anti-tubulin primary antibody followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
-
Interpretation: Disruption of the normal filamentous microtubule network, such as depolymerization or formation of abnormal mitotic spindles, confirms the compound's effect on microtubules.
Potential Therapeutic Targets in Neuroscience
Quinazolinone derivatives have a long history of investigation for their effects on the central nervous system (CNS), with some exhibiting sedative-hypnotic and anticonvulsant properties. [13]
GABA-A Receptor
Scientific Rationale: The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the CNS. [14]It is a ligand-gated ion channel that is the target of many drugs used to treat anxiety, insomnia, and epilepsy, such as benzodiazepines and barbiturates. [14]Several quinazolinone derivatives have been shown to modulate GABA-A receptor function, suggesting that this is a key target for their CNS effects. [13] Experimental Workflow for GABA-A Receptor Target Validation:
Figure 4: Experimental workflow for validating the GABA-A receptor as a target.
Experimental Protocols:
A. Radioligand Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., the benzodiazepine site).
-
Materials: Rat brain membranes (a source of GABA-A receptors), a radiolabeled ligand (e.g., [3H]flumazenil), test compound, and appropriate buffers. [15][16]* Procedure:
-
Incubate the brain membranes with the radiolabeled ligand and various concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of displacement of the radiolabeled ligand and determine the Ki (inhibitory constant) of the test compound.
B. In Vivo Anticonvulsant Screening Models
These models are used to assess the efficacy of the compound in preventing seizures in animals.
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. [17][18] * Procedure: Administer the test compound to rodents. After a set time, induce a seizure by delivering an electrical stimulus through corneal or ear electrodes.
-
Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.
-
-
Pentylenetetrazol (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures. [17][18] * Procedure: Administer the test compound to rodents, followed by a subcutaneous injection of PTZ, a GABA-A receptor antagonist.
-
Endpoint: Observe the animals for the presence or absence of clonic seizures.
-
Quantitative Data Summary
| Potential Target | Key Assay | Primary Endpoint | Typical Concentration Range for Screening |
| EGFR | In Vitro Kinase Assay | IC50 | 0.01 - 100 µM |
| Cell Proliferation Assay | GI50 | 0.01 - 100 µM | |
| VEGFR-2 | In Vitro Kinase Assay | IC50 | 0.01 - 100 µM |
| Endothelial Cell Proliferation | GI50 | 0.01 - 100 µM | |
| Tubulin | Tubulin Polymerization Assay | Inhibition (%) | 1 - 100 µM |
| Cell Cycle Analysis | G2/M Arrest (%) | 0.1 - 50 µM | |
| GABA-A Receptor | Radioligand Binding Assay | Ki | 0.001 - 10 µM |
| MES/PTZ Seizure Models | ED50 | 1 - 100 mg/kg |
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach for the identification and validation of potential therapeutic targets for this compound. Based on the extensive body of literature on the quinazolinone scaffold, we have prioritized EGFR, VEGFR-2, tubulin, and the GABA-A receptor as high-potential targets. The detailed experimental workflows and protocols provided herein offer a clear roadmap for researchers to systematically evaluate the activity of this compound.
The successful validation of this compound against one or more of these targets would be a significant step towards its development as a novel therapeutic agent. Subsequent research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate its pharmacokinetic and safety profiles. The integration of computational methods, such as molecular docking, can further guide the design of next-generation analogs with improved therapeutic properties.
References
-
Bialer, M., & White, H. S. (2010). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy & Behavior, 17(1), 1-6. [Link]
-
UNC-Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
-
Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of computer-aided molecular design, 16(3), 151–166. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.9. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Link]
-
Endler, A., Kesten, C., Schneider, R., & Persson, S. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(22), e2013. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
-
Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101289. [Link]
-
Ambrósio, A. F., Soares-da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy research, 145, 135–144. [Link]
-
Lee, Y. R., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 86(15), 7468–7475. [Link]
-
Gupta, S.K. (2004). Drug Screening Methods. Jaypee Brothers Medical Publishers (P) Ltd.[Link]
-
Wilson, A. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17299–17309. [Link]
-
Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering - Molecular Docking - Recent Advances. IntechOpen. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
An, F., & Xie, X. Q. (2022). A review for cell-based screening methods in drug discovery. Journal of translational medicine, 20(1), 58. [Link]
-
Zhidkova, E. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in pharmacology, 11, 497. [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(5), e1006152. [Link]
-
Haider, M. F., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 859–890. [Link]
-
Sahu, P. K. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Krovat, E. M., Steindl, T., & Langer, T. (2005). A review of protein-small molecule docking methods. Current computer-aided drug design, 1(1), 93–102. [Link]
-
Haider, M. F., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 859–890. [Link]
-
Haider, M. F., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 859–890. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[14][15][17]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European journal of medicinal chemistry, 220, 113476. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules (Basel, Switzerland), 26(11), 3299. [Link]
-
Babcook, M. A., & Poy, F. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules (Basel, Switzerland), 26(16), 4967. [Link]
-
Masi, A., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. Nature, 565(7741), 454-459. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules (Basel, Switzerland), 27(19), 6649. [Link]
-
Sharma, P. C., et al. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 1845-1856. [Link]
-
Campiani, G., et al. (2002). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Il Farmaco, 57(1), 29-43. [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
5-Bromo-3-methylquinazolin-4(3H)-one: A Comprehensive Technical Guide for Researchers
An In-depth Review of Synthesis, Properties, and Therapeutic Potential
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This privileged structure, a fusion of benzene and pyrimidine rings, has been extensively explored, leading to the development of numerous therapeutic agents.[3][4] Within this vast family, 5-bromo-3-methylquinazolin-4(3H)-one emerges as a compound of significant interest, meriting a detailed examination of its synthesis, chemical characteristics, and potential applications in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | [5] |
| Molecular Weight | 239.07 g/mol | [5] |
| CAS Number | 1410973-83-9 | [5] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through the cyclization of an appropriately substituted anthranilic acid derivative. A plausible and efficient synthetic route commences with the bromination of anthranilic acid, followed by N-acetylation, cyclization with a methylating agent, or a more direct cyclization involving a methyl source.
Proposed Synthetic Pathway
A rational and experimentally viable synthesis of this compound is proposed, drawing inspiration from established methodologies for related quinazolinone derivatives.[2][6] This multi-step synthesis prioritizes accessible starting materials and robust reaction conditions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a hypothetical, yet experimentally sound, procedure for the synthesis of this compound, based on established chemical principles and literature precedents for similar transformations.
Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid
-
To a stirred solution of anthranilic acid (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.[1]
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield 2-amino-5-bromobenzoic acid.
Step 2: Synthesis of 5-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of 2-amino-5-bromobenzoic acid (1 equivalent) and an excess of acetic anhydride (approximately 5-10 equivalents) is heated at reflux for 1-2 hours.[2]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent (e.g., hexane) and dried to afford 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one.
Step 3: Synthesis of this compound
-
To a solution of 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add an excess of methylamine solution or N-methylformamide.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related compounds.[2]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at the C-8 position, deshielded by the adjacent carbonyl group.
-
δ ~7.8-8.0 ppm (dd, 1H): Aromatic proton at the C-6 position, showing coupling to both H-7 and H-8.
-
δ ~7.5-7.7 ppm (d, 1H): Aromatic proton at the C-7 position.
-
δ ~3.5 ppm (s, 3H): Methyl protons of the N-CH₃ group.
-
δ ~8.3 ppm (s, 1H): Proton at the C-2 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
δ ~162 ppm: Carbonyl carbon (C=O) at the C-4 position.
-
δ ~150 ppm: Carbon at the C-2 position.
-
δ ~148 ppm: Quaternary carbon at the C-8a position.
-
δ ~120-135 ppm: Aromatic carbons of the benzene ring.
-
δ ~118 ppm: Carbon bearing the bromine atom (C-5).
-
δ ~34 ppm: Methyl carbon of the N-CH₃ group.
IR (Infrared) Spectroscopy
-
~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2950-3000 cm⁻¹: Aliphatic C-H stretching vibrations of the methyl group.
-
~1680-1700 cm⁻¹: Strong absorption band corresponding to the C=O (amide) stretching vibration.
-
~1600-1620 cm⁻¹: C=N stretching vibration of the quinazoline ring.
-
~1450-1550 cm⁻¹: Aromatic C=C stretching vibrations.
-
~550-650 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively reported, the broader class of bromo-substituted quinazolinones has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of quinazolinone derivatives against various cancer cell lines.[3][7] The presence of a halogen, such as bromine, on the quinazoline ring has been shown to enhance anticancer activity.[1] It is hypothesized that these compounds may exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[7]
Caption: Potential mechanism of anticancer action via EGFR signaling inhibition.
Anticonvulsant Activity
The quinazolinone scaffold is also a well-established pharmacophore for anticonvulsant agents.[8][9][10] The sedative-hypnotic drug methaqualone is a classic example. It is believed that certain quinazolinone derivatives may exert their anticonvulsant effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[9][11] The lipophilicity and electronic properties conferred by the bromo and methyl substituents in this compound could be favorable for brain penetration and interaction with CNS targets.
Conclusion and Future Directions
This compound represents a molecule of considerable interest within the medicinally significant quinazolinone family. While a detailed biological profile of this specific compound is yet to be fully elucidated, the established synthetic routes and the promising pharmacological activities of its close analogs provide a strong impetus for further investigation. Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of this compound. Subsequently, a thorough evaluation of its biological activities, particularly its anticancer and anticonvulsant potential, is warranted. Mechanistic studies to identify its molecular targets will be crucial in unlocking the full therapeutic potential of this and related quinazolinone derivatives.
References
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry. [Link]
-
Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Note: Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry - Section B, 56B(3), 356-358. [Link]
-
Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). RSC Advances. [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2018). The Journal of Organic Chemistry. [Link]
-
An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2017). Molecules. [Link]
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (2010). Molecules. [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
High-Purity this compound: Your Key Heterocyclic Intermediate. (2025). Autech Industry Co.,Limited. [Link]
-
2 - Supporting Information. (n.d.). [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Magnetic Resonance in Chemistry. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2024). Molecules. [Link]
-
Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. (2006). Molecules. [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (2022). Chemistry – A European Journal. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. [Link]
-
CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. (2021). Vìsnik Farmacìï. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2016). Molecules. [Link]
-
Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. (2022). University of Massachusetts Dartmouth. [Link]
-
Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. - ResearchGate. [Link]
Sources
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-bromo-6-ethyl-2-methyl-3H-quinazolin-4-one | C11H11BrN2O | CID 135474244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Quinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core - A Privileged Structure in Medicinal Chemistry
The quinazolinone scaffold, a bicyclic aromatic structure comprising a fused benzene and pyrimidine ring, stands as a testament to the enduring power of heterocyclic chemistry in drug discovery. Its remarkable versatility has allowed for the development of a vast array of therapeutic agents spanning a wide spectrum of biological activities. From the early sedatives to contemporary targeted cancer therapies, the quinazolinone core has proven to be a "privileged structure," consistently yielding compounds with potent and diverse pharmacological profiles. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone compounds, their synthetic evolution, key therapeutic applications, and the structure-activity relationships that govern their biological effects.
A Historical Odyssey: From First Synthesis to Pharmacological Prominence
The journey of quinazolinone compounds began in the late 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid. However, it was the independent synthesis of the parent quinazoline molecule by Bischler and Lang in 1895 and Gabriel in 1903 that laid the foundational groundwork for this class of compounds.
The therapeutic potential of quinazolinones remained largely unexplored until the mid-20th century. A pivotal moment arrived in 1951 when Indian researchers Indra Kishore Kacker and Syed Husain Zaheer first synthesized 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone while searching for new antimalarial agents.[1][2] This compound, later named methaqualone, was found to possess potent sedative and hypnotic properties.[1] Marketed in the 1960s under brand names like Quaalude and Mandrax, methaqualone became a widely prescribed sedative-hypnotic, believed to be a safer alternative to barbiturates.[1][2][3] However, its high potential for abuse and addiction led to its eventual withdrawal and classification as a controlled substance in many countries by the 1980s.[2][3]
Despite the notoriety of methaqualone, its discovery catalyzed a surge of interest in the medicinal chemistry of quinazolinones. Researchers began to uncover a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, antibacterial, and, most significantly, anticancer properties. This shift in focus transformed the perception of the quinazolinone scaffold from a simple sedative core to a versatile platform for the development of highly specific and potent therapeutic agents.
Synthetic Strategies: From Classical Reactions to Modern Methodologies
The accessibility and derivatization of the quinazolinone core are central to its success in drug discovery. A variety of synthetic methods have been developed over the years, ranging from classical condensation reactions to modern, highly efficient catalytic and microwave-assisted protocols.
Classical Synthetic Routes
Several named reactions form the bedrock of classical quinazolinone synthesis:
-
Niementowski Quinazolinone Synthesis: First reported in 1895, this is one of the most common methods for preparing 4(3H)-quinazolinones.[4][5] It involves the thermal condensation of an anthranilic acid with an amide.[4] The versatility of this reaction allows for the introduction of various substituents by using appropriately substituted starting materials.
-
Mechanism: The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring.
-
-
Bischler Quinazoline Synthesis: This method involves the reaction of an N-acyl-o-alkylaniline with ammonia or a primary amine, followed by oxidation.
-
Gabriel Quinazoline Synthesis: This approach utilizes the condensation of an o-acylated aminobenzaldehyde or aminoketone with a source of ammonia.
Modern Synthetic Innovations
To overcome the often harsh conditions and long reaction times of classical methods, modern organic synthesis has introduced more efficient and environmentally friendly approaches:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of quinazolinone derivatives.[6] This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. Microwave-assisted protocols have been successfully applied to classical reactions like the Niementowski synthesis, as well as to novel metal-catalyzed cyclizations.[6][7]
-
Metal-Catalyzed Reactions: Transition metal catalysts, particularly palladium and copper, have enabled the development of highly efficient and selective methods for constructing the quinazolinone scaffold. These reactions often proceed under milder conditions and tolerate a wider range of functional groups.
Experimental Protocols
Protocol 1: Classical Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone
Materials:
-
Anthranilic acid
-
Benzamide
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
Combine anthranilic acid (1 equivalent) and benzamide (2-3 equivalents) in a round-bottom flask.
-
Heat the mixture in a sand bath or heating mantle to 180-200°C.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solidified mass with a dilute sodium carbonate solution to remove unreacted anthranilic acid.
-
Filter the crude product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure 2-phenyl-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones
Materials:
-
Anthranilamide
-
Aromatic aldehyde
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilamide (1 equivalent), the desired aromatic aldehyde (1.1 equivalents), and a catalytic amount of p-TSA in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the solution upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Pharmacological Significance: A Multifaceted Scaffold
The quinazolinone nucleus is associated with a broad spectrum of pharmacological activities. The ability to easily modify the core structure at various positions has allowed for the fine-tuning of its biological effects, leading to the development of compounds with high potency and selectivity for various molecular targets.
Anticonvulsant Activity
Following the discovery of methaqualone's sedative-hypnotic effects, numerous quinazolinone derivatives have been investigated for their anticonvulsant properties.
-
Mechanism of Action: Many quinazolinone-based anticonvulsants are believed to exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in seizure susceptibility.
Anticancer Activity
The development of quinazolinone derivatives as anticancer agents represents one of the most significant success stories for this scaffold. Several quinazolinone-based drugs are now in clinical use for the treatment of various cancers.
-
Mechanism of Action:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: A prominent class of quinazolinone anticancer drugs, including gefitinib and erlotinib, function as potent and selective inhibitors of the EGFR tyrosine kinase.[8] Overexpression or mutation of EGFR is a key driver in many cancers. These drugs compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
-
Tubulin Polymerization Inhibition: Other quinazolinone derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Structure-Activity Relationships (SAR)
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Extensive SAR studies have provided valuable insights for the rational design of new and more potent therapeutic agents.
-
Position 2: Substitution at the 2-position is crucial for many of the observed biological activities. For example, in anticancer agents targeting tubulin, a substituted phenyl ring at this position is often required for potent inhibitory activity.
-
Position 3: Modifications at the 3-position can significantly influence the pharmacological profile. The introduction of various aryl or alkyl groups can modulate potency and selectivity for different targets. For anticonvulsant activity, certain substitutions at this position have been shown to be critical for interaction with the GABA-A receptor.
-
Benzene Ring Substitutions (Positions 5, 6, 7, and 8): Substitution on the fused benzene ring can impact pharmacokinetic properties such as solubility and metabolism, as well as target binding. For instance, in EGFR inhibitors, specific substitution patterns at the 6- and 7-positions are often key for high-affinity binding to the kinase domain.
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of representative quinazolinone derivatives against key cancer-related targets.
Table 1: Inhibitory Activity of Quinazolinone Derivatives against EGFR
| Compound | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | A431 | [8] |
| Erlotinib | EGFR | 2 | N/A | [8] |
| Lapatinib | EGFR/HER2 | 3/9 | N/A | [8] |
| Compound 1i | EGFR | 0.05 | A549, HepG2, MCF-7, PC-3 | [2] |
| Compound 1j | EGFR | 0.1 | A549, HepG2, MCF-7, PC-3 | [2] |
| Compound 6d | EGFR | 69 | N/A | [9] |
Table 2: Inhibitory Activity of Quinazolinone Derivatives against Tubulin Polymerization
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 2 | Tubulin Polymerization | 3.16 | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | [10] |
| Compound B6 | Tubulin Polymerization | N/A (significant inhibition at 50 µM) | MCF-7, MDA-MB-231, A549, Hela | [11] |
| Compound 4c | Tubulin Polymerization | 17 | MDA-MB-231 | [12] |
Table 3: Anticonvulsant Activity of a Quinazolinone Derivative
| Compound | Test | ED50 (mg/kg) | Animal Model | Reference |
| Compound 12 | PTZ-induced seizures | N/A (70-100% protection) | Mouse | [13] |
Visualizing Key Concepts
General Structure of the Quinazolinone Core
Caption: General chemical structure of the 4(3H)-quinazolinone scaffold.
Workflow for Niementowski Quinazolinone Synthesis
Caption: A simplified workflow of the classical Niementowski synthesis.
EGFR Signaling Pathway and Inhibition by Quinazolinones
Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based drugs.
Conclusion and Future Perspectives
The history of quinazolinone compounds is a compelling narrative of chemical discovery and therapeutic innovation. From its origins as a simple heterocyclic scaffold to its current status as a privileged structure in medicinal chemistry, the quinazolinone core has consistently demonstrated its adaptability and potential. The journey from the sedative effects of methaqualone to the life-saving applications of EGFR inhibitors like gefitinib highlights the remarkable evolution of our understanding and utilization of this versatile molecule.
Future research in this area will likely focus on several key aspects. The development of even more efficient, selective, and sustainable synthetic methodologies will continue to be a priority. Furthermore, the exploration of novel biological targets for quinazolinone derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds the promise of new therapies for a wide range of diseases. As our knowledge of molecular biology and disease pathways expands, the enduring quinazolinone scaffold is poised to remain a cornerstone of drug discovery for the foreseeable future.
References
-
Britannica, T. Editors of Encyclopaedia (2026, January 2). Methaqualone. Encyclopedia Britannica. [Link]
-
Wikipedia. (2026, January 2). Methaqualone. In Wikipedia. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Dose response curve, ED 50 , TD 50 , PI, LD 50 , and TI for compounds 12 and 38. ResearchGate. [Link]
-
IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. [Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules. [Link]
-
Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Quaaludes: Uses, Effects & History of Abuse. Drugs.com. [Link]
-
Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. ResearchGate. [Link]
-
1/IC50 values of antitumor screening of target derivatives against... ResearchGate. [Link]
-
Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and toxicity prediction. Journal of Taibah University for Science. [Link]
-
Niementowski quinazoline synthesis. chemeurope.com. [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry. [Link]
-
The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]
-
Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cells. [Link]
-
Pregabalin ED 50 values for anticonvulsant and ataxia tests. ResearchGate. [Link]
-
Niementowski quinazoline synthesis. Wikipedia. [Link]
-
Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior. [Link]
-
Niementowski Quinazoline Synthesis. Merck Index. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-bromo-3-methylquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Structural Nuances of a Key Heterocyclic Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific functionalization of this core dictates its pharmacological profile. 5-bromo-3-methylquinazolin-4(3H)-one is a key intermediate in the synthesis of more complex drug candidates, and a thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation, purity assessment, and quality control in the drug development pipeline.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and analyses presented herein are designed to serve as a practical reference for researchers and scientists engaged in the synthesis and characterization of novel quinazolinone-based compounds.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~8.10 | Singlet | 1H | H-2 | - |
| ~7.85 | Doublet of doublets | 1H | H-6 | J = 8.0, 1.0 |
| ~7.70 | Triplet | 1H | H-7 | J = 8.0 |
| ~7.50 | Doublet of doublets | 1H | H-8 | J = 8.0, 1.0 |
| ~3.50 | Singlet | 3H | N-CH₃ | - |
Interpretation:
-
H-2 Proton: The proton at the 2-position is expected to appear as a sharp singlet at approximately 8.10 ppm due to its isolation from other protons.
-
Aromatic Protons (H-6, H-7, H-8): The protons on the benzene ring will form a coupled system. H-7 is predicted to be a triplet around 7.70 ppm due to coupling with both H-6 and H-8. H-6 and H-8 are expected to appear as doublet of doublets, with a large ortho-coupling (J ≈ 8.0 Hz) to H-7 and a smaller meta-coupling (J ≈ 1.0 Hz). The electron-withdrawing effect of the bromine atom at position 5 will deshield the adjacent proton H-6, causing it to resonate at a slightly downfield position (~7.85 ppm) compared to H-8 (~7.50 ppm).
-
N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and will appear as a sharp singlet at approximately 3.50 ppm.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C-4 (C=O) |
| ~155.0 | C-2 |
| ~148.0 | C-8a |
| ~136.0 | C-7 |
| ~128.0 | C-6 |
| ~122.0 | C-8 |
| ~120.0 | C-4a |
| ~115.0 | C-5 (C-Br) |
| ~34.0 | N-CH₃ |
Interpretation:
-
Carbonyl Carbon (C-4): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at approximately 161.0 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-5) is predicted to resonate at a lower field (~115.0 ppm) due to the heavy atom effect. The other aromatic carbons will appear in the typical range of 120-150 ppm.
-
Iminoyl Carbon (C-2): The C-2 carbon, part of the C=N bond, is expected around 155.0 ppm.
-
N-Methyl Carbon: The carbon of the N-methyl group will be the most upfield signal, appearing at approximately 34.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl and imine functionalities, as well as vibrations of the aromatic ring.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3020 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak-Medium | Aliphatic C-H stretch (N-CH₃) |
| ~1680 | Strong | C=O (Amide) stretch |
| ~1610 | Medium-Strong | C=N stretch |
| ~1590, ~1470 | Medium | Aromatic C=C stretch |
| ~760 | Strong | C-Br stretch |
Interpretation:
-
C=O Stretch: A strong and sharp absorption band around 1680 cm⁻¹ is characteristic of the amide carbonyl stretching vibration.[3]
-
C=N Stretch: The stretching vibration of the imine bond within the quinazolinone ring is expected to appear as a medium to strong band around 1610 cm⁻¹.[3]
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will be observed as medium intensity bands just above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations will give rise to medium intensity bands in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretch: The C-H stretching of the N-methyl group will appear as weak to medium bands in the 2950-2850 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the fingerprint region, typically around 760 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
-
-
Data Acquisition:
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Mass Spectral Data and Interpretation
The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak will appear as a doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The expected m/z values are 238 and 240.
-
Key Fragmentations: The fragmentation of bromo-substituted quinazolinones often involves the loss of the bromine atom and cleavage of the quinazolinone ring.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Interpretation of Fragmentation Pathway:
-
Loss of a Bromine Radical: The initial fragmentation can involve the loss of a bromine radical (Br•) from the molecular ion to give a fragment at m/z 159.
-
Loss of Carbon Monoxide: A characteristic fragmentation of quinazolinones is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, resulting in a doublet peak at m/z 210/212.
-
Loss of a Methyl Radical: The loss of the N-methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 223/225.
-
Sequential Fragmentation: The fragment at m/z 210/212 can further lose a methyl radical to give a fragment at m/z 181/183.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unambiguous identification and characterization. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data offers a detailed structural fingerprint of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is critical for advancing drug discovery and development programs that utilize the versatile quinazolinone scaffold.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (n.d.). Der Pharma Chemica.
- Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (n.d.).
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry. (n.d.).
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (n.d.).
- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (n.d.). PubMed Central.
Sources
- 1. rsc.org [rsc.org]
- 2. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 5-bromo-3-methylquinazolin-4(3H)-one: A Methodological Whitepaper
An In-depth Technical Guide
Executive Summary
The successful development of new chemical entities into viable pharmaceutical products is critically dependent on their physicochemical properties, with aqueous and solvent solubility being paramount.[1][2] Poor solubility can impede everything from initial biological screening to final dosage form manufacturing, leading to challenges in bioavailability and therapeutic efficacy.[3][4] This guide focuses on 5-bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. In the absence of publicly available experimental solubility data for this specific molecule, this whitepaper provides a comprehensive methodological framework for its determination. We present a narrative built on established principles and detailed protocols, guiding researchers and drug development professionals through the systematic evaluation of solubility. This document outlines the theoretical underpinnings of solubility, strategies for solvent selection, gold-standard experimental protocols, and the role of modern computational prediction.
Introduction: The Quinazolinone Scaffold and the Imperative of Solubility
Quinazolin-4(3H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is a specific intermediate used in the synthesis of more complex pharmaceutical agents.[5]
The journey of a compound like this compound from a laboratory curiosity to a potential drug candidate is paved with analytical challenges. Solubility is arguably the most critical initial hurdle.[2][4] It dictates the achievable concentration in systemic circulation, thereby influencing the therapeutic window.[1] Furthermore, solubility impacts formulation strategies, dissolution rates, and overall manufacturability.[6] A poorly soluble compound can lead to misleading results in in vitro assays and insurmountable bioavailability problems in vivo.[3] Therefore, a rigorous and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a foundational step in risk mitigation and strategic drug development.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces and thermodynamic principles.[1][7] Understanding these concepts is essential for interpreting experimental results and making informed decisions during solvent selection.
Thermodynamic Principles Solubility is an equilibrium process where the rate of dissolution of a solute equals the rate of precipitation.[7][8] The process is driven by two key thermodynamic factors:
-
Enthalpy (ΔH): This represents the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution is favored if the energy released from solute-solvent interactions compensates for the energy required to break the initial bonds.[4][9]
-
Entropy (ΔS): This relates to the change in disorder. Typically, dissolving a structured solid into a liquid increases the overall disorder of the system, which is thermodynamically favorable.[7]
The interplay of these factors determines the Gibbs free energy (ΔG) of the system, and a spontaneous process (dissolution) occurs when ΔG is negative. Temperature directly influences this equilibrium; for most solids, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal (an endothermic process).[1][4][9]
The "Like Dissolves Like" Principle This adage is a practical summary of the role of intermolecular forces.[5][10][11] The solubility of a compound is maximized when its polarity matches that of the solvent.
-
Polar Solvents (e.g., Water, Ethanol): These solvents have significant dipole moments and can form hydrogen bonds. They are effective at dissolving polar and ionic solutes.[5][10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have weak intermolecular forces (London dispersion forces) and are best for dissolving nonpolar, lipophilic solutes.[5][11]
-
Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds.[5] They occupy an intermediate space and are often powerful solvents for a wide range of compounds.
For this compound, the presence of polar carbonyl and nitrogen functionalities suggests it will exhibit some solubility in polar solvents, while the aromatic rings and bromine atom contribute to its lipophilicity, suggesting potential solubility in less polar organic solvents as well.
Strategic Solvent Selection
A comprehensive solubility assessment requires testing in a diverse range of solvents that are relevant to pharmaceutical processing. The choice of solvents should be systematic and justified.
Rationale for Solvent Classes: A typical screening panel should include representatives from different solvent classes to map the compound's polarity profile:
-
Aqueous Buffers: Solubility in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) is critical for predicting oral absorption and behavior in physiological environments.[3]
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These are common in synthesis and purification and can provide insight into hydrogen bonding potential.[5]
-
Polar Aprotic Solvents: (e.g., Acetonitrile, DMSO, Acetone) Often used to create stock solutions for biological assays.[5]
-
Nonpolar Solvents: (e.g., Heptane, Toluene) Useful for understanding lipophilicity and for certain extraction or crystallization processes.
-
Other Common Organic Solvents: (e.g., Ethyl Acetate, Dichloromethane) Frequently used in synthesis and chromatography.
When selecting solvents, it is also crucial to consider safety, toxicity, and environmental impact, adhering to guidelines such as those from the International Council for Harmonisation (ICH) which categorize solvents based on their risk to human health.[12]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility refers to the equilibrium concentration of a solute in a solvent when excess solid is present.[8] The saturation shake-flask method is the universally recognized "gold standard" for its determination due to its reliability.[3]
The Saturation Shake-Flask Method: A Step-by-Step Protocol
This protocol ensures that a true equilibrium is reached and accurately measured.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (UV/Vis Spectrophotometer or HPLC)
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[3] A 5-fold excess over the estimated solubility is a good starting point.[13]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[3] Allow the mixture to shake for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[2][13] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[13]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To analyze the dissolved concentration, the supernatant must be completely separated from any undissolved particles. This is a critical step.[14] Use either:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF). Discard the initial portion of the filtrate to avoid any adsorption effects.
-
-
Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV/Vis Spectroscopy or HPLC.
Sources
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. enamine.net [enamine.net]
- 3. scielo.br [scielo.br]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solubility factors when choosing a solvent [labclinics.com]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Video: Solubility - Concept [jove.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Solubility [chem.fsu.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-bromo-3-methylquinazolin-4(3H)-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol is presented in two main stages: the initial synthesis of the 5-bromoquinazolin-4(3H)-one scaffold via the Niementowski reaction, followed by a selective N-methylation at the 3-position. This guide is designed to be a self-validating system, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and references to authoritative literature. The information herein is intended to empower researchers to reliably produce this valuable compound for further investigation.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and anticonvulsant properties, have established them as privileged scaffolds in drug development.[2] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its physicochemical properties and biological targets. The bromo- and methyl-substituted derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
This guide provides a robust and reproducible two-step synthesis protocol for this compound, commencing from commercially available 2-amino-6-bromobenzoic acid.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the quinazolinone ring system, followed by the introduction of the methyl group at the N-3 position.
Step 1: Synthesis of 5-bromoquinazolin-4(3H)-one via the Niementowski Reaction. This classical method for forming 4(3H)-quinazolinones involves the condensation of an anthranilic acid derivative with an amide.[3] In this protocol, 2-amino-6-bromobenzoic acid is reacted with formamide, which serves as both the reagent and a high-boiling solvent, to yield 5-bromoquinazolin-4(3H)-one.
Step 2: N-Methylation of 5-bromoquinazolin-4(3H)-one. The second step is the selective methylation of the nitrogen at the 3-position of the quinazolinone ring. This is accomplished using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base to deprotonate the amide nitrogen, facilitating nucleophilic attack.
Experimental Protocols
Step 1: Synthesis of 5-bromoquinazolin-4(3H)-one
This procedure is adapted from the well-established Niementowski reaction for the synthesis of quinazolinones.[1][2][3]
Reaction Scheme:
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of 5-bromo-3-methylquinazolin-4(3H)-one
Abstract
This document provides a detailed guide for the structural elucidation of 5-bromo-3-methylquinazolin-4(3H)-one, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present a comprehensive protocol for sample preparation and data acquisition using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, from solvent selection to the application of specific 2D techniques like COSY, HSQC, and HMBC, is explained to ensure a robust and self-validating analysis. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of quinazolinone-based scaffolds.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolin-4(3H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The precise substitution pattern on the quinazolinone ring system is critical to its biological function. Therefore, unequivocal structural verification is a cornerstone of the drug discovery and development process.
This compound (Figure 1) incorporates several key structural features: a brominated benzene ring, an N-methylated lactam, and a pyrimidinone ring. NMR spectroscopy is the most powerful analytical technique for confirming the regiochemistry of the bromine substituent, the position of the methyl group, and the overall integrity of the heterocyclic system.[5] This note details the application of ¹H NMR, ¹³C NMR, and associated 2D correlation experiments to achieve a complete and confident spectral assignment.
Figure 1. Structure and IUPAC numbering of this compound.
Experimental Design & Rationale
The goal of the NMR analysis is to assign every ¹H and ¹³C signal to a specific atom in the molecule. A multi-step approach is employed, starting with simple 1D experiments and progressing to more complex 2D experiments that reveal the connectivity of the molecular framework.
Causality of Solvent Selection
The choice of a deuterated solvent is the first critical step in sample preparation.[6] The ideal solvent must dissolve the analyte completely, be chemically inert, and have a residual proton signal that does not overlap with key analyte signals. For quinazolinone derivatives, two solvents are commonly employed:
-
Deuterated Chloroform (CDCl₃): An excellent choice for many non-polar to moderately polar organic molecules. It is relatively inexpensive and has a single residual proton peak at ~7.26 ppm.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Suitable for more polar compounds. Its residual proton peak appears at ~2.50 ppm, and it also contains a residual water peak (often around 3.33 ppm), which can be useful for identifying exchangeable protons, although none are present in our target molecule.[7]
For this application note, CDCl₃ is selected as the primary solvent due to the anticipated solubility of the target compound. Its residual signal at 7.26 ppm is in the aromatic region but is a sharp singlet that can typically be distinguished from the multiplet signals of the analyte.
The Logic of the NMR Experiment Workflow
Our analytical workflow is designed to build a structural argument from the ground up. Each experiment provides a specific piece of information, and together they form a self-validating dataset.
Detailed Experimental Protocols
Protocol for NMR Sample Preparation
Materials:
-
This compound (typically 97%+ purity).[1]
-
Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS).
-
High-quality 5 mm NMR tube.
-
Pasteur pipette, analytical balance, vial.
Procedure:
-
Cleaning: Ensure all glassware, including the NMR tube, is meticulously clean and dry to prevent contamination. A standard protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[8][9]
-
Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Dissolution: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ (with TMS) to the vial. Gently swirl the vial until the sample is fully dissolved.
-
Transfer: Transfer the solution from the vial into the NMR tube. Ensure the final liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol for NMR Data Acquisition
Instrumentation:
-
Bruker Avance 400 MHz spectrometer (or equivalent).
-
Standard 5 mm broadband probe.
Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: ~16 ppm (centered around 6 ppm)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: ~220 ppm (centered around 110 ppm)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
2D gCOSY:
-
Pulse Program: cosygpmf
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 2-4 per increment
-
-
2D gHSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (phase-edited for CH/CH₃ vs CH₂ differentiation)
-
Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
-
-
2D gHMBC:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8 Hz. This value is a good compromise for detecting 2- and 3-bond correlations.[10]
-
Spectral Interpretation and Data Analysis
The following sections describe the expected NMR data and the logic used for signal assignment. Aromatic protons are significantly influenced by the diamagnetic ring current, causing them to resonate at a higher chemical shift (downfield) compared to typical vinylic protons.[11][12]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-2 | ~8.15 | Singlet (s) | - | 1H | Proton on an imine-like carbon (C2) between two nitrogen atoms; expected to be a sharp singlet and significantly downfield. |
| H-8 | ~7.80 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H | Ortho-coupled to H-7 and meta-coupled to H-6. Deshielded by the adjacent C=O group. |
| H-7 | ~7.65 | Triplet of doublets (td) or Triplet (t) | J ≈ 8.0, 8.0 | 1H | Ortho-coupled to both H-6 and H-8, appearing as a triplet (or triplet of doublets if couplings differ slightly). |
| H-6 | ~7.45 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H | Ortho-coupled to H-7 and meta-coupled to H-8. Shifted upfield relative to H-8 due to distance from the carbonyl. |
| N-CH₃ | ~3.70 | Singlet (s) | - | 3H | Methyl group attached to a nitrogen atom; appears as a sharp singlet in the aliphatic region. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display all nine unique carbon signals.
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-4 | ~161.5 | Carbonyl carbon, characteristically the most downfield signal in the spectrum. |
| C-2 | ~148.0 | Imine-like carbon between two nitrogens. |
| C-8a | ~147.0 | Quaternary carbon adjacent to N-1 and part of the aromatic ring. |
| C-7 | ~135.0 | Protonated aromatic carbon. |
| C-8 | ~128.0 | Protonated aromatic carbon, deshielded by the adjacent carbonyl group. |
| C-6 | ~127.5 | Protonated aromatic carbon. |
| C-4a | ~121.0 | Quaternary aromatic carbon. |
| C-5 | ~118.0 | Quaternary carbon directly attached to the electronegative bromine atom. |
| N-CH₃ | ~34.0 | Aliphatic methyl carbon attached to nitrogen. |
Confirmation via 2D NMR Spectroscopy
While 1D spectra provide the initial hypothesis, 2D experiments are essential for unambiguous confirmation.
-
COSY: A cross-peak will be observed between H-6 and H-7, and between H-7 and H-8, confirming the connectivity of the aromatic spin system. No other correlations are expected.
-
HSQC: This experiment directly links each proton to its attached carbon.[13] It will show correlations for:
-
H-2 to C-2
-
H-6 to C-6
-
H-7 to C-7
-
H-8 to C-8
-
N-CH₃ protons to the N-CH₃ carbon
-
-
HMBC: This is the key experiment for elucidating the full carbon skeleton by identifying 2- and 3-bond correlations.[14][15]
Key HMBC Correlations for Verification:
-
N-CH₃ Protons: Will show a strong two-bond (²J) correlation to the carbonyl carbon (C-4) and a three-bond (³J) correlation to C-2. This definitively places the methyl group on N-3.
-
H-2 Proton: Will show correlations to the quaternary carbon C-8a (²J) and the carbonyl carbon C-4 (²J), confirming the pyrimidinone ring structure.
-
H-8 Proton: Will show a key correlation to the quaternary carbon C-4a (³J), linking the aromatic proton spin system to the fused ring junction. It will also show a correlation to the carbonyl C-4 (²J).
-
H-6 Proton: A crucial correlation from H-6 to the bromine-substituted carbon C-5 (²J) and to C-8 (³J) will confirm the bromine position at C-5.
By systematically analyzing these 1D and 2D NMR datasets, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural verification of this compound.
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
-
Veerapandian, M., et al. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available from: [Link]
-
MDPI. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Available from: [Link]
-
Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Available from: [Link]
-
Pocrnic, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [Link]
-
University of California, Irvine. NMR Sample Preparation. Available from: [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.10: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
-
Liu, Y., et al. (2017). Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Indian Journal of Chemistry. Available from: [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
sigmal.com. Long-range heteronuclear correlation. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. rsc.org [rsc.org]
- 8. organomation.com [organomation.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of 5-bromo-3-methylquinazolin-4(3H)-one
Introduction: The Therapeutic Potential of Quinazolinones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated and developed as anticancer agents, owing to their ability to modulate key cellular pathways involved in cancer progression.[2][3][4] Many quinazolinone-based drugs function by targeting critical enzymes like protein kinases (e.g., EGFR) or interfering with microtubule polymerization, ultimately leading to cell cycle arrest and apoptosis.[1][3][5]
5-bromo-3-methylquinazolin-4(3H)-one is a synthetic heterocyclic compound built on this promising scaffold.[6] The introduction of a bromine atom at the 5-position and a methyl group at the 3-position may significantly influence its physicochemical properties and biological activity, potentially enhancing its selectivity and potency against cancer cells.[7][8]
This application note provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of this compound against relevant human cancer cell lines. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[9][10]
Principle of the MTT Cytotoxicity Assay
The trustworthiness of a cytotoxicity protocol lies in its biological principle. The MTT assay is fundamentally a measure of cellular metabolic health. In viable, proliferating cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan.[9][10][11]
This conversion is critical because it only occurs in metabolically active cells, providing a direct correlation between mitochondrial function and cell viability.[11] The resulting purple formazan crystals are retained within the cell. Subsequent solubilization with an appropriate solvent allows for the quantification of this colored product by measuring its absorbance using a spectrophotometer (microplate reader). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the calculation of dose-dependent cytotoxicity.[10]
Materials and Reagents
-
Test Compound: this compound (Purity >97%)[6]
-
Cell Lines:
-
Cell Culture Media & Reagents:
-
A549 Growth Medium: F-12K Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]
-
MCF-7 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[14][17]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
-
Assay Reagents:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance detection at 570 nm)
-
Experimental Workflow
A well-planned workflow is essential for reproducibility. The following diagram outlines the key phases of the cytotoxicity assessment.
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Part A: Cell Culture and Seeding
-
Cell Maintenance: Culture A549 and MCF-7 cells in their respective complete growth media. Maintain cultures in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency to maintain exponential growth.[12][14][19]
-
Cell Harvesting: Aspirate the culture medium. Wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.[13][20] Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Cell Counting: Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[21] Discard the supernatant and resuspend the cell pellet in fresh medium. Perform a cell count using a hemocytometer or automated cell counter to determine the viable cell concentration.
-
Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation effects.
-
Attachment: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
Part B: Compound Treatment
-
Stock Preparation: Prepare a 10 mM stock solution of this compound in DMSO. The positive control, Doxorubicin, should also be prepared as a 10 mM stock in DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound stock solution in the appropriate cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After the 24-hour attachment period, carefully aspirate the medium from the wells. Add 100 µL of the medium containing the various compound concentrations, the positive control, and a vehicle control (medium with 0.5% DMSO) to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
Part C: MTT Assay and Data Acquisition
-
Add MTT Reagent: After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9][22]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[22]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][18] Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values from the control wells (medium only) and subtract this value from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula. The vehicle control (0.5% DMSO) represents 100% viability.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the % Viability against the corresponding compound concentrations on a logarithmic scale.
-
Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) on the dose-response curve.[23][24][25]
Illustrative Data Presentation
The results should be summarized in a clear, tabular format.
| Compound | Cell Line | IC50 (µM) ± SD |
| This compound | A549 | 12.5 ± 1.8 |
| MCF-7 | 8.9 ± 1.1 | |
| Doxorubicin (Positive Control) | A549 | 0.8 ± 0.2 |
| MCF-7 | 0.5 ± 0.1 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
Potential Mechanism of Action
Quinazolinone derivatives frequently exert their anticancer effects by inhibiting key signaling pathways that control cell proliferation and survival.[1][2] A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer.[3] Inhibition of EGFR blocks downstream signaling through pathways like PI3K/Akt, leading to the induction of apoptosis.
Caption: Plausible inhibitory action on the EGFR-PI3K-Akt pathway.
References
-
Spandana, V. R., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death. Oncology Letters. [Link]
-
Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Altogen Biosystems. [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Altogen Biosystems. [Link]
-
Deng, Z., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]
-
REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. REPROCELL. [Link]
-
ResearchGate. (2012). How to culture MCF7 cells?. ResearchGate. [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Nanopartikel.info. [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture. ENCODE Project. [Link]
-
Deng, Z., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. [Link]
-
Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. AXOL Bioscience. [Link]
-
Farnham Lab. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. University of Southern California. [Link]
-
Deng, Z., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed. [Link]
-
UCSC Genome Browser. (2008). A549 Cell Culture Protocol. UCSC. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]
-
Roche. (n.d.). MTT Assay Protocol. Roche Life Science. [Link]
-
BCRJ. (n.d.). A549 - Cell Line. Banco de Células do Rio de Janeiro. [Link]
-
OriginLab. (2022). How to compute EC50/IC50 in Dose Response fitting. OriginLab. [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. GraphPad. [Link]
-
RPubs. (2018). Dose-Response Curve Analysis. RPubs. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
National Institutes of Health. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Library of Medicine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some novel quinazolinone derivatives. JOCPR. [Link]
-
MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
Royal Society of Chemistry. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. [Link]
-
Vietnam Journal of Science and Technology. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VJST. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. NCBI. [Link]
-
Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dovepress. [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NCBI. [Link]
-
Pharmaceutical Sciences. (n.d.). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Pharmaceutical Sciences Journal. [Link]
-
CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A549 Cell Subculture Protocol [a549.com]
- 13. bcrj.org.br [bcrj.org.br]
- 14. mcf7.com [mcf7.com]
- 15. encodeproject.org [encodeproject.org]
- 16. reprocell.com [reprocell.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nanopartikel.info [nanopartikel.info]
- 20. genome.ucsc.edu [genome.ucsc.edu]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. atcc.org [atcc.org]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 25. RPubs - Dose-Response Curve Analysis [rpubs.com]
Application Notes & Protocols: Antimicrobial Screening of 5-Bromo-3-Methylquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the rationale, protocols, and data interpretation for the antimicrobial screening of a novel class of synthetic compounds: 5-bromo-3-methylquinazolin-4(3H)-one derivatives. Quinazolinones are a "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the quinazolinone core is hypothesized to modulate lipophilicity and steric interactions within biological targets, potentially enhancing antimicrobial efficacy. This document provides field-proven, step-by-step protocols for preliminary screening using the Agar Well Diffusion method and for quantitative assessment via the Broth Microdilution method to determine Minimum Inhibitory Concentration (MIC). We further explore the mechanistic basis for these experimental choices, data analysis according to Clinical and Laboratory Standards Institute (CLSI) guidelines, and the structure-activity relationships (SAR) that drive potency in this chemical series.
Introduction: The Quinazolinone Scaffold as a Platform for Antimicrobial Discovery
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists due to its remarkable therapeutic versatility.[1] Derivatives have been developed as anticancer, anti-inflammatory, anticonvulsant, and, most notably, antimicrobial agents.[3][4] The structure's rigidity and the potential for substitution at multiple positions (especially C2 and N3) allow for the fine-tuning of its pharmacodynamic and pharmacokinetic properties.[5][6]
Why 5-Bromo-3-Methyl Substitution?
-
Halogenation: The introduction of halogens, such as bromine, into heterocyclic scaffolds is a well-established strategy to enhance biological activity.[5] Halogens can increase lipophilicity, thereby improving cell membrane penetration, and can form halogen bonds, which are specific non-covalent interactions that can enhance binding to target enzymes.[3] Studies on 6-bromo, 8-bromo, and 6,8-dibromo quinazolinones have demonstrated potent antibacterial and antifungal activities.[3][7]
-
N3-Methylation: The methyl group at the N3 position serves to cap a potential hydrogen bond donor site and increases the molecule's overall lipophilicity. This modification can influence solubility and membrane permeability, which are critical factors for reaching intracellular targets.
The central hypothesis is that this specific substitution pattern will yield derivatives with significant activity, particularly against Gram-positive bacteria, by targeting essential bacterial enzymes. The likely mechanism of action, drawing parallels from related quinolone and quinazolinone compounds, is the inhibition of DNA gyrase and/or topoisomerase IV, enzymes crucial for bacterial DNA replication.[8][9]
Experimental Design & Rationale
A robust antimicrobial screening cascade begins with a broad, qualitative assessment, followed by a precise, quantitative evaluation for the most promising candidates. This tiered approach conserves resources while ensuring rigorous characterization.
Diagram: Antimicrobial Screening Workflow
Caption: Visual representation of MIC determination in a 96-well plate.
Data Interpretation and Structure-Activity Relationships (SAR)
MIC values provide quantitative data to compare the potency of different derivatives. The results should be interpreted using clinical breakpoints published by organizations like CLSI, which categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a drug. [10][11]For novel compounds, these breakpoints do not exist; therefore, potency is compared against known antibiotics and across the synthesized chemical series.
Table 2: Hypothetical MIC Data for a Series of Derivatives
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs S. aureus |
| 5B3M-01 | H | Phenyl | 32 |
| 5B3M-02 | H | 4-Chlorophenyl | 8 |
| 5B3M-03 | H | 4-Methoxyphenyl | 64 |
| 5B3M-04 | Methyl | Phenyl | 16 |
| Ciprofloxacin | - | - | ≤1 |
SAR Insights: From this hypothetical data, several preliminary conclusions can be drawn:
-
Effect of Halogenation: The presence of a chlorine atom on the C2-phenyl ring (5B3M-02) significantly increased potency compared to the unsubstituted phenyl ring (5B3M-01), suggesting that electron-withdrawing groups in this position are favorable. This aligns with published findings on other quinazolinone series. [5]* Effect of Electron-Donating Groups: The methoxy group (an electron-donating group) in 5B3M-03 led to a decrease in activity, indicating that electron density at this position may be detrimental.
-
Effect of C2-Substitution: A small alkyl group at R¹ (5B3M-04) was better tolerated than a hydrogen (5B3M-01), suggesting this pocket can accommodate small hydrophobic groups.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound derivatives. By systematically applying these qualitative and quantitative assays, researchers can efficiently identify promising lead compounds. The SAR data generated will be invaluable for guiding the next cycle of synthesis to optimize potency and spectrum of activity. Future work should include cytotoxicity assays against mammalian cell lines to determine selectivity, time-kill kinetic studies to assess bactericidal versus bacteriostatic activity, and mechanistic studies to confirm the molecular target.
References
-
Al-Salem, H. S., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]
-
Zahedifard, M., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Jundishapur Journal of Microbiology. Available at: [Link]
-
Khan, I., et al. (2014). Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones. Medicinal Chemistry Research. Available at: [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
-
Abbas, S. Y., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Papich, M. G. (2012). Interpreting Antimicrobial Susceptibility Results. Proceedings of the North American Veterinary Conference. Available at: [Link]
-
Hindler, J. F., & Stelling, J. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]
-
Gomes, M. N., et al. (2021). New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles. Molecules. Available at: [Link]
-
Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). Available at: [Link]
-
Fathalla, M. A., et al. (2023). Synthesis, Antimicrobial Evaluation, Molecular Docking and Dynamics Simulations of Novel 2,3‐Disubstituted Quinazolin‐4(3H)‐one Derivatives. Chemistry & Biodiversity. Available at: [Link]
-
Bakht, M. A., et al. (2013). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Anbari, M. H., et al. (2015). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Available at: [Link]
-
Kumar, D., et al. (2017). Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Cheng, C. C., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. Available at: [Link]
-
Cheng, C. C., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]
-
Cheng, C. C., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
-
Adrar, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health. Available at: [Link]
-
Anbari, M. H., et al. (2015). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Abuelizz, H. A., et al. (2013). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Kumar, D., et al. (2017). Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Butler, M. S., et al. (2024). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. Available at: [Link]
-
Khodarahmi, G., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Al-Salahi, R., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Available at: [Link]
-
Kumar, A., et al. (2013). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Zahedifard, M., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Microbiology. Available at: [Link]
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. vetmed.tamu.edu [vetmed.tamu.edu]
The Versatile Intermediate: A Guide to the Synthesis and Application of 5-Bromo-3-methylquinazolin-4(3H)-one in Organic Synthesis
In the landscape of modern drug discovery and organic synthesis, the quinazolinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] Among the various functionalized quinazolinones, 5-Bromo-3-methylquinazolin-4(3H)-one has emerged as a particularly valuable and versatile intermediate. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments and the rapid construction of complex molecular architectures.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of this compound. We will delve into the synthetic protocols for its preparation and explore its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by detailed experimental procedures and mechanistic insights.
The Strategic Importance of the 5-Bromo Substituent
The bromine atom at the C5 position of the quinazolinone ring is the cornerstone of this intermediate's utility. Its presence allows for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions offer a powerful means to construct C-C and C-N bonds with high efficiency and functional group tolerance.[5] The ability to readily modify the 5-position opens up a vast chemical space for the synthesis of novel derivatives with tailored biological activities.
Synthesis of this compound: A Reliable Protocol
The preparation of this compound can be efficiently achieved from commercially available starting materials. A common and reliable approach involves the cyclization of 2-amino-6-bromobenzoic acid. While direct literature protocols for the 3-methyl derivative are scarce, a robust synthesis can be adapted from established procedures for analogous quinazolinones.[6]
The synthetic pathway commences with the reaction of 2-amino-6-bromobenzoic acid with a suitable methylating and cyclizing agent.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-6-bromobenzoic acid
-
N-Methylformamide
-
Phosphoryl chloride (POCl₃) (optional, for activation)
-
Toluene (or other high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-amino-6-bromobenzoic acid (1.0 eq) in a suitable high-boiling solvent such as toluene, add N-methylformamide (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction may be slow and require prolonged heating (12-24 hours).
-
Optional: For a potentially faster reaction, the carboxylic acid can be activated. Cool the initial mixture and add phosphoryl chloride (1.1 eq) dropwise at 0 °C, then slowly warm to room temperature and heat to reflux.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford pure this compound.
Trustworthiness: This protocol is based on well-established methods for quinazolinone synthesis.[6] The workup procedure is designed to effectively neutralize acidic reagents and purify the product. It is crucial to monitor the reaction by TLC to determine the optimal reaction time and ensure complete conversion. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound lies in its ability to serve as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position, providing a gateway to novel and diverse chemical entities.
Caption: Key cross-coupling reactions of the intermediate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7] This reaction couples this compound with a variety of boronic acids or their esters.
Expertise & Experience: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. For heteroaryl bromides, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. The use of a phase-transfer catalyst can sometimes be beneficial in biphasic systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | >80 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | >75 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines and their derivatives, which are prevalent in medicinal chemistry.[8][9]
Expertise & Experience: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often necessary for efficient coupling. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 6 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | >80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) / BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12 | >85 |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Heat the reaction mixture with stirring and monitor by TLC.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne functionality that can be further elaborated.[10] This reaction typically requires both palladium and copper(I) catalysts.
Expertise & Experience: The exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling). The choice of amine base, such as triethylamine or diisopropylethylamine (DIPEA), is also important as it serves as both a base and a solvent in some cases.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI) under an inert atmosphere.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base.
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction at the appropriate temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Coupling: Forming C-C Bonds with Alkenes
The Heck reaction couples the bromo-intermediate with an alkene to form a new C-C bond, leading to the synthesis of substituted alkenes.[11]
Expertise & Experience: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene. Electron-deficient alkenes, such as acrylates, tend to give the linear product. The choice of base and the addition of a phase-transfer catalyst can also impact the reaction efficiency.
Experimental Protocol: Heck Coupling
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃).
-
Add a suitable solvent (e.g., DMF or acetonitrile).
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The derivatives synthesized from this compound are of significant interest in drug discovery. The quinazolinone scaffold is a key component of several approved drugs and clinical candidates, particularly in oncology.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The quinazolinone core has been identified as a promising scaffold for the development of novel PARP inhibitors.[12][13] The ability to functionalize the 5-position of the quinazolinone ring allows for the optimization of binding interactions within the active site of the PARP enzyme, potentially leading to more potent and selective inhibitors.
Kinase Inhibitors
Protein kinases are another important class of drug targets, and numerous kinase inhibitors are based on the quinazoline and quinazolinone scaffolds.[14][15] The diverse substituents that can be introduced at the 5-position via cross-coupling reactions can be tailored to target the ATP-binding site of specific kinases, enabling the development of selective inhibitors for various signaling pathways implicated in cancer and other diseases.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its strategic bromination allows for a wide array of palladium-catalyzed cross-coupling reactions, providing a straightforward and efficient route to a diverse range of functionalized quinazolinone derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this powerful building block in the quest for novel and impactful molecules.
References
- Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945-1954.
- Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological investigation of novel 4-(3-substituted phenyl-2-propenoyl)-1-(2-methyl-4(3H)-quinazolinone-3-yl) piperazine derivatives. Bioorganic & Medicinal Chemistry, 15(1), 235-241.
- Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2017). Quinazoline and quinazolinone as important scaffolds in medicinal chemistry: A review. Journal of the Chemical Society of Pakistan, 39(1), 137-166.
- Alafeefy, A. M., Kadi, A. A., Al-Deeb, O. A., El-Tahir, K. E. H., & Al-Jaber, N. A. (2011). Synthesis, analgesic and anti-inflammatory evaluation of some new 2-substituted-4(3H)-quinazolinones. Journal of Saudi Chemical Society, 15(3), 273-279.
- Kumar, A., Sharma, S., & Bajaj, K. (2013). A comprehensive review on quinazoline chemistry. International Journal of Pharmaceutical Sciences and Research, 4(12), 4504.
- Correa, A., & Carril, M. (2011). Palladium-catalyzed cross-coupling reactions. In Sustainable Catalysis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Synthesis of 5-bromo-2-substituted-4 (3H)-quinazolinone. Indian Journal of Chemistry-Section B, 56(3), 356-358.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Sonnenberg, F., & Zubair, M. (2021). Recent advances in the discovery and development of PARP inhibitors for cancer therapy. Journal of Medicinal Chemistry, 64(19), 14216-14246.
- Guleria, M., Kumar, A., Singh, A., & Kumar, P. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Drug Discovery Technologies, 21(1).
- Shaw, R. J., & Cantley, L. C. (2006). Ras, PI(3)K and mTOR signalling in cancer.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Robust, Luminescence-Based Kinase Assay for Characterizing 5-bromo-3-methylquinazolin-4(3H)-one as a Potential EGFR Inhibitor
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology.[1][2][3] The quinazoline and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of several clinically approved EGFR inhibitors like gefitinib and erlotinib.[1][2][4] This application note provides a detailed, self-validating protocol for determining the inhibitory potency (IC50) of a novel test compound, 5-bromo-3-methylquinazolin-4(3H)-one, against EGFR kinase. We employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[5][6][7] The protocol explains the causality behind each step, from reagent preparation to data analysis, and includes guidelines for establishing a trustworthy assay through the rigorous use of controls. This guide is intended to empower researchers to reliably characterize novel quinazolinone-based compounds as potential EGFR-targeting therapeutics.
Introduction: The Rationale for Targeting EGFR with a Quinazolinone Derivative
The EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8][9] Upon binding its ligand, such as EGF, the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8][9] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK pathway, which ultimately drives cell cycle progression.[3] In many cancers, including non-small cell lung cancer (NSCLC) and glioblastoma, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth.[1][3][10]
Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the binding pocket of the EGFR kinase domain have proven to be a successful therapeutic strategy.[11] The 4-anilinoquinazoline scaffold is a cornerstone of first-generation EGFR inhibitors.[12] The compound of interest, this compound, shares the core quinazolinone heterocyclic system, making it a rational candidate for investigation as an EGFR inhibitor.[2][4][13] This protocol outlines a precise method to quantify its inhibitory activity.
Assay Principle: The ADP-Glo™ Luminescent System
To quantify inhibition, we must first accurately measure enzyme activity. The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay that measures the amount of ADP produced during the enzymatic reaction, which is directly proportional to kinase activity.[5][6]
Causality Behind the Two-Step Process:
-
Kinase Reaction & ATP Depletion: In the first step, after the EGFR kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent serves two critical functions: it terminates the enzymatic reaction (by chelating divalent cations like Mg²⁺) and depletes the remaining unconsumed ATP.[14][15] Depleting the excess ATP is crucial to ensure that the light-generating signal in the second step comes only from the ADP produced by the kinase, thereby minimizing background and maximizing assay sensitivity.[7][14]
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a highly stable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable "glow-type" luminescent signal.[5][15] The intensity of this light is directly proportional to the initial amount of ADP produced, and thus, to the EGFR kinase activity.
This method is highly suited for inhibitor profiling due to its high sensitivity, broad dynamic range, and tolerance to varying ATP concentrations, which is important for distinguishing between different inhibitor mechanisms of action.[5][15]
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Purpose |
| Enzyme & Substrates | ||
| Recombinant Human EGFR (active) | Promega, V4351 | The kinase enzyme being assayed. |
| Poly(Glu, Tyr) 4:1 Substrate | Promega, V2321 | A generic peptide substrate for tyrosine kinases. |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich, A7699 | The phosphate donor for the kinase reaction. |
| Test & Control Compounds | ||
| This compound | Supplier-specific | The test inhibitor whose potency is to be determined. |
| Erlotinib (or Gefitinib) | Selleckchem, S1023 | A known, potent EGFR inhibitor to serve as a positive control. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich, 276855 | Solvent for dissolving test and control compounds. |
| Assay Kit & Buffers | ||
| ADP-Glo™ Kinase Assay Kit | Promega, V9101 | Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |
| Kinase Buffer (5X) | Promega, V230A | Provides optimal pH and ionic conditions for the kinase. |
| Dithiothreitol (DTT) | Sigma-Aldrich, D9779 | A reducing agent to maintain enzyme stability. |
| Labware | ||
| 384-well, low-volume, solid white plates | Corning, 3574 | Opaque plates are essential to prevent well-to-well crosstalk in luminescent assays. |
| Multichannel Pipettes & Tips | VWR/Eppendorf | For accurate liquid handling. |
| Plate Reader with Luminescence Detection | BMG LABTECH/PerkinElmer | Instrument for quantifying the light output. |
Experimental Protocol: IC50 Determination
This protocol is designed to determine the concentration of this compound required to inhibit 50% of EGFR kinase activity (the IC50 value).
Reagent Preparation
-
1X Kinase Reaction Buffer: Prepare by diluting the 5X Kinase Buffer with ultrapure water and adding DTT to a final concentration of 50 µM.[8] For example, for 10 mL of 1X buffer, mix 2 mL of 5X buffer, 8 mL of water, and 5 µL of 100 mM DTT.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and Erlotinib in 100% DMSO.
-
Compound Serial Dilutions: Perform a serial dilution of the test and control compounds.
-
Create a top concentration (e.g., 200 µM) in 1X Kinase Reaction Buffer containing 10% DMSO.
-
Perform 1:3 or 1:4 serial dilutions in 1X Kinase Reaction Buffer with 10% DMSO to create a 10-point dose-response curve. This intermediate dilution plate will be at 2X the final desired concentration.
-
-
Enzyme Working Solution: Dilute the recombinant EGFR enzyme in 1X Kinase Reaction Buffer to a pre-determined optimal concentration (e.g., 2-5 ng/µL). This concentration should be determined via an enzyme titration to find the amount that yields approximately 10-30% ATP-to-ADP conversion, ensuring the reaction is in the linear range.[16]
-
Substrate/ATP Mix: Prepare a solution containing the Poly(Glu, Tyr) substrate and ATP in 1X Kinase Reaction Buffer. The ATP concentration should ideally be at its apparent Michaelis-Menten constant (Km,app) for the enzyme, which must be determined experimentally.[17] For this protocol, we will use a standard concentration of 25 µM ATP and 0.2 µg/µL substrate.
Assay Procedure
The entire procedure should be performed at room temperature. The final reaction volume is 5 µL.
-
Plate Mapping: Design the plate layout to include all controls and compound dilutions in triplicate.
-
Dispense Compounds and Controls: Add 2.5 µL of the 2X serially diluted compounds to the appropriate wells of a 384-well plate.
-
Test Compound Wells: 2.5 µL of this compound dilutions.
-
Reference Control Wells: 2.5 µL of Erlotinib dilutions.
-
Positive Control (100% Activity) Wells: 2.5 µL of 1X Kinase Buffer with 10% DMSO.
-
Negative Control (0% Activity) Wells: 2.5 µL of 1X Kinase Buffer with 10% DMSO.
-
-
Initiate Kinase Reaction:
-
To all wells except the Negative Control, add 2.5 µL of the Enzyme Working Solution.
-
To the Negative Control wells, add 2.5 µL of 1X Kinase Reaction Buffer.
-
-
Incubate: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[8] Mix on a plate shaker and incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well.[8] Mix on a plate shaker and incubate for 30-60 minutes to allow the luminescent signal to stabilize.[7]
-
Read Plate: Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, average the raw luminescence unit (RLU) values for each triplicate. Then, calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 x ( 1 - [ (RLUTest Compound - RLUNegative Control) / (RLUPositive Control - RLUNegative Control) ] )
IC50 Determination
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition. GraphPad Prism or similar software is recommended for this analysis.
Example Data Presentation
The following table presents illustrative data for the test compound and a reference inhibitor.
| Inhibitor | IC50 (nM) |
| This compound | 69.5 |
| Erlotinib (Reference Control) | 4.5 |
Interpretation: In this hypothetical example, this compound demonstrates inhibitory activity against EGFR kinase. Its potency is approximately 15-fold lower than the clinically approved drug Erlotinib, suggesting it is a moderately potent inhibitor. This result would warrant further investigation, such as selectivity profiling against other kinases and evaluation in cell-based assays.
Conclusion
This application note provides a comprehensive and robust protocol for assessing the inhibitory activity of this compound against EGFR. By leveraging the sensitivity of the ADP-Glo™ kinase assay and incorporating rigorous controls, this method yields reliable and reproducible IC50 data. This foundational biochemical assay is a critical first step in the drug discovery pipeline for validating novel chemical entities as potential targeted cancer therapeutics.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health (NIH). [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). Future Medicinal Chemistry. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2012). PubMed Central. [Link]
-
Technologies to Study Kinases. (n.d.). East Port Praha. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2006). PubMed Central. [Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (2019). MDPI. [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. [Link]
-
Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]
-
Kinase assay principle. The substrates used in HTRF kinase assays are... (n.d.). ResearchGate. [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2016). PubMed Central. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2021). PubMed Central. [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). World Journal of Pharmaceutical Research. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Bio-protocol. [Link]
-
5-bromo-6-ethyl-2-methyl-3H-quinazolin-4-one. (n.d.). PubChem. [Link]
-
Lanthanide Luminescence Assays. (n.d.). The Parker Lab @ UMN. [Link]
-
A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021). Journal of Molecular Biology. [Link]
-
Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. (2014). Springer Link. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PubMed Central. [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2020). ACS Publications. [Link]
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. promega.com [promega.com]
- 9. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. eastport.cz [eastport.cz]
- 16. promega.com [promega.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from the 5-Bromo-Quinazolinone Scaffold
Introduction: The Rationale for Targeting the 5-Bromo-Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] In oncology, this scaffold is particularly noteworthy, with several FDA-approved drugs, such as Gefitinib and Erlotinib, targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[2][3] The structural versatility of the quinazolinone ring system allows for systematic modification at multiple positions, enabling the fine-tuning of pharmacological properties to optimize potency and selectivity.[4]
The introduction of a bromine atom at the C5 position serves a multi-faceted strategic purpose. Halogen atoms can modulate the electronic properties of the molecule, potentially enhancing binding affinity to target proteins through halogen bonding or other electrostatic interactions. Furthermore, the bromine atom provides a reactive handle for further synthetic diversification through cross-coupling reactions, expanding the chemical space that can be explored in structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from the 5-bromo-quinazolinone scaffold.
Part 1: Synthesis of Novel 5-Bromo-Quinazolinone Analogs
The synthetic strategy is centered on the construction of the core 4(3H)-quinazolinone ring from the key starting material, 2-amino-5-bromobenzoic acid, followed by diversification at the C2 and N3 positions, which are critical for modulating anticancer activity.[5]
Diagram: General Synthetic Workflow
Caption: General synthetic routes for 5-bromo-quinazolinone derivatives.
Protocol 1.1: Synthesis of 2-Amino-5-bromobenzoic Acid
This protocol outlines the synthesis of the key starting material via bromination of o-aminobenzoic acid.[6][7]
Materials:
-
o-Aminobenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve o-aminobenzoic acid in glacial acetic acid in a round-bottom flask. Cool the mixture to 15°C in an ice bath with stirring.
-
Prepare a solution of bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the o-aminobenzoic acid solution over 1 hour, maintaining the temperature at 15°C.
-
After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.
-
Quench the reaction by carefully adding a sufficient amount of aqueous sodium hydroxide solution to neutralize the acid and react with excess bromine.
-
Filter the resulting precipitate and wash it thoroughly with cold water.
-
To purify, re-dissolve the crude product in a hot dilute NaOH solution, treat with charcoal if necessary, and filter.
-
Acidify the filtrate with HCl to a pH of ~4-5 to precipitate the 2-amino-5-bromobenzoic acid.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Scientist's Note: Precise temperature control during bromination is critical to minimize the formation of di-brominated byproducts. Using the sodium salt of the starting material can sometimes improve reaction control and yield.[7]
Protocol 1.2: Synthesis of 5-Bromo-2,3-disubstituted-quinazolin-4(3H)-ones
This protocol details a common two-step method for generating a library of analogs with diversity at the C2 and N3 positions.[8]
Step A: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
-
Reflux a mixture of 2-amino-5-bromobenzoic acid (1 equivalent) and acetic anhydride (3-4 equivalents) for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold petroleum ether or hexane, and dry to yield the benzoxazinone intermediate.
Step B: Condensation with Primary Amines
-
In a round-bottom flask, dissolve the 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the desired primary amine (R-NH₂) (1.1 equivalents).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture. If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, pour the mixture into ice-cold water. Collect the resulting solid by filtration.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain the final 5-bromo-2-methyl-3-(R)-quinazolin-4(3H)-one derivative.
Scientist's Note: The benzoxazinone intermediate is a versatile electrophile. This step is ideal for library synthesis; by using a diverse set of primary amines (aliphatic, aromatic, heterocyclic), a wide range of N3-substituted analogs can be rapidly generated for SAR studies. Microwave-assisted synthesis can significantly reduce reaction times for this step.[8]
Part 2: In Vitro Anticancer Evaluation Cascade
A tiered screening approach is essential for efficiently identifying promising compounds. The cascade begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent "hit" compounds.
Diagram: In Vitro Screening Cascade
Caption: A tiered workflow for identifying lead anticancer compounds.
Protocol 2.1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)[11]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
Data Analysis & Hit Selection
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Table 1: Example Cytotoxicity Data for a Novel 5-Bromo-Quinazolinone Analog (QB-123)
| Cell Line | Tissue Origin | IC₅₀ of QB-123 (µM) | IC₅₀ of Doxorubicin (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 5.2 ± 0.6 | 1.2 ± 0.2 |
| SF-268 | Glioma | 11.5 ± 1.4 | 0.9 ± 0.15 |
Scientist's Note: A compound is typically considered a "hit" worthy of follow-up studies if it demonstrates an IC₅₀ value below 10 µM in one or more cell lines. The choice of cell line panel should ideally include cancers where quinazolinone-based drugs have shown clinical activity (e.g., lung cancer) to increase the translational relevance.[2]
Part 3: Mechanism of Action (MOA) Elucidation
Once potent hits are identified, the next critical step is to understand how they kill cancer cells.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[13] It uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration for 24h)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest ~1x10⁶ treated and control cells. For adherent cells, use trypsin and collect the medium to include floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of 'fridge-cold' 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or up to several days).[14]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[15]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity. Model the data to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Scientist's Note: A significant increase in the percentage of cells in the G2/M phase, for instance, would suggest that the compound interferes with mitosis, a known mechanism for many quinazolinone derivatives that target tubulin polymerization.[16][17]
Protocol 3.2: Apoptosis Induction Analysis (Annexin V/PI Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18][19]
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration for 24-48h)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest ~5x10⁵ treated and control cells as described in Protocol 3.1.
-
Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Scientist's Note: A significant increase in the Annexin V-positive population confirms that the compound's cytotoxic effect is mediated through the induction of programmed cell death, a desirable trait for an anticancer agent.[21]
Diagram: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a quinazolinone agent.
Protocol 3.3: Target-Based Assay (EGFR Tyrosine Kinase Inhibition Assay)
Given that many quinazolinones inhibit EGFR, a direct enzymatic assay is crucial for confirming the molecular target.[2] This ELISA-based protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[22]
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase reaction buffer
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ELISA plate pre-coated with the substrate
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate washer and reader
Procedure:
-
Assay Setup: To the wells of the substrate-coated plate, add the kinase reaction buffer.
-
Inhibitor Addition: Add various concentrations of the test compound (or vehicle control) to the wells.
-
Enzyme Addition: Add the recombinant EGFR enzyme to all wells except the negative control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. Incubate for 30-60 minutes at 30°C.
-
Washing: Stop the reaction by washing the plate multiple times with a wash buffer to remove ATP, enzyme, and inhibitor.
-
Detection: Add the HRP-conjugated anti-phosphotyrosine antibody. Incubate for 60 minutes. This antibody will bind to the phosphorylated substrate.
-
Washing: Wash the plate again to remove any unbound antibody.
-
Signal Development: Add TMB substrate and incubate in the dark until a blue color develops. Add the stop solution, which will turn the color yellow.
-
Measurement: Read the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.
Scientist's Note: The results are used to calculate an IC₅₀ value for enzyme inhibition. A potent compound will have a low nanomolar IC₅₀ in this assay. Comparing the enzymatic IC₅₀ to the cellular IC₅₀ can provide insights into cell permeability and off-target effects.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the synthesis and screening of the initial library forms the basis of the SAR. By comparing the IC₅₀ values of analogs with different substitutions at the C2 and N3 positions, a clear picture emerges of the structural requirements for potent anticancer activity.
Key Considerations for Lead Optimization:
-
Potency: If the initial hits are in the micromolar range, the next round of synthesis should focus on modifications predicted to enhance binding affinity to the target. For example, if aromatic groups at N3 are favorable, explore different substituents on that aromatic ring.
-
Selectivity: Test promising leads against other related kinases to ensure they are selective for the intended target, which helps minimize potential off-target toxicity.
-
Physicochemical Properties: Analyze properties like solubility and metabolic stability. The 5-bromo substituent can be used as a handle for further modifications (e.g., via Suzuki coupling) to improve these drug-like properties without sacrificing potency.
This iterative cycle of design, synthesis, and testing is the engine of drug discovery, driving the evolution of an initial "hit" compound from the 5-bromo-quinazolinone scaffold into a viable "lead" candidate for further preclinical development.
References
- Vertex AI Search. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
- Vertex AI Search. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
- PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. Annexin V staining assay protocol for apoptosis.
- PubMed. (2022, March 17). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review.
- ResearchGate. Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Vertex AI Search. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Vertex AI Search. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- Guidechem. What is the background and overview of 2-Amino-5-bromobenzoic acid?.
- ChemicalBook. 2-Amino-5-bromobenzoic acid synthesis.
- ChemicalBook. (2025, August 22). 2-Amino-5-bromobenzoic acid.
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
- NIH. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents.
- SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Vertex AI Search. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Benchchem. Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals.
- MDPI. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- ResearchGate. Guidelines for HTRF technology in EGFR kinase assay.
- Benchchem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Wikipedia. Cell cycle analysis.
- PMC. Assaying cell cycle status using flow cytometry.
- PMC. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
- ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
- Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde.
- PubMed. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors.
- Taylor & Francis Online. Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- PMC. Quinazoline derivatives: synthesis and bioactivities.
- ResearchGate. Synthetic methods for 4‐quinazolinone derivatives.
- Promega Corporation. EGFR Kinase Assay.
- Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- Abcam. MTT assay protocol.
- OUCI. Screening assays for tyrosine kinase inhibitors: A review.
- Slideshare. In vitro methods of screening of anticancer agents.
- PubMed. (2013, November 10). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay.
- NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- ResearchGate. SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated....
- Sigma-Aldrich. 2-Amino-5-bromobenzoic acid 97 5794-88-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. bosterbio.com [bosterbio.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones from 2-amino-6-bromobenzoic acid
An Application Guide for the Synthesis of 5-Bromo-2-Substituted-4(3H)-Quinazolinones from 2-Amino-6-Bromobenzoic Acid
Introduction: The Quinazolinone Core in Modern Drug Discovery
Quinazolinones represent a class of nitrogen-containing heterocyclic compounds built from a benzene ring fused to a pyrimidine ring.[1] In medicinal chemistry, the quinazolinone scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Synthetic and naturally occurring quinazolinones have demonstrated potent anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties, among others.[2][3][4] This versatility has cemented their importance as key building blocks in the development of new therapeutic agents.[5][6]
This application note provides a detailed guide for the synthesis of a specific subset of these valuable compounds: 5-bromo-2-substituted-4(3H)-quinazolinones, using 2-amino-6-bromobenzoic acid as the primary starting material. The bromine atom at the 5-position serves as a useful handle for further synthetic modifications, making these compounds important intermediates, particularly in the development of novel anticancer drugs such as thymidylate synthase inhibitors.[7] We will explore the mechanistic underpinnings of the synthetic routes and provide detailed, step-by-step protocols for laboratory application.
Mechanistic Overview: From Anthranilic Acid to the Quinazolinone Ring
The construction of the 4(3H)-quinazolinone core from an anthranilic acid derivative is a cornerstone of heterocyclic chemistry. The process universally involves two fundamental transformations: the formation of an amide bond at the 2-amino position, followed by an intramolecular cyclization-dehydration to form the pyrimidine ring. Several reliable strategies have been developed to achieve this.
-
The Benzoxazinone Intermediate Route: A highly versatile two-step method involves the initial reaction of the anthranilic acid with an acyl chloride or acid anhydride. This forms a stable benzoxazin-4-one intermediate.[8][9] This intermediate can then be readily converted to the target quinazolinone by reacting it with a primary amine or another nitrogen nucleophile, which opens the ring and subsequently re-closes it to form the desired product.[10][11]
-
Direct Condensation (Niementowski Synthesis): This classic one-pot method involves heating the anthranilic acid with an amide, such as formamide.[1][3] The reaction proceeds through an o-amidobenzamide intermediate which then undergoes intramolecular cyclization and loses a molecule of water to yield the 4(3H)-quinazolinone.[12][13]
The following diagram illustrates these general pathways starting from the specified raw material, 2-amino-6-bromobenzoic acid.
Caption: General synthetic pathways to 5-bromo-4(3H)-quinazolinones.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-bromo-4(3H)-quinazolinones with different substituents at the 2-position.
Protocol 1: Synthesis of 5-Bromo-2-methyl-4(3H)-quinazolinone
This protocol follows a two-step procedure involving the formation of an amide intermediate followed by cyclization.
Step A: Synthesis of 2-Acetamido-6-bromobenzoic acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-bromobenzoic acid (2.16 g, 10 mmol).
-
Reagent Addition: Carefully add acetic anhydride (10.2 g, 100 mmol). The 10-fold excess of acetic anhydride acts as both the acylating agent and the solvent.
-
Reaction: Heat the mixture to reflux at 150°C and maintain stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate will form. Filter the solid product, wash with cold water, and dry under vacuum. The intermediate, 2-acetamido-6-bromobenzoic acid, can be used in the next step without further purification.
Step B: Cyclization to 5-Bromo-2-methyl-4(3H)-quinazolinone
-
Setup: To the flask containing the dried intermediate from Step A, add formamide (20 mL).
-
Reaction: Heat the mixture to 150°C and stir for 9 hours. The formamide facilitates the cyclization and ring closure.
-
Work-up and Purification: After cooling to room temperature, filter the resulting solid. The crude product is then purified by recrystallization from ethanol to yield a brown solid.
Causality Insights: The use of acetic anhydride in excess ensures complete acylation of the starting amine. The subsequent heating in formamide provides the necessary nitrogen atom and thermal energy to drive the intramolecular cyclization and dehydration, forming the stable quinazolinone ring system.[1]
Protocol 2: Synthesis of 2-Amino-5-bromo-4(3H)-quinazolinone
This method achieves the synthesis in a single step via direct condensation.
-
Setup: In a 100 mL round-bottom flask, suspend 2-amino-6-bromobenzoic acid (2.16 g, 10 mmol) and cyanamide (0.84 g, 20 mmol) in 30 mL of ethanol.
-
Acidification: Add concentrated hydrochloric acid dropwise while stirring until the pH of the mixture is between 3 and 4.
-
Scientific Rationale: Acidic conditions are crucial for this reaction. The acid protonates the cyanamide, increasing its electrophilicity and making it susceptible to nucleophilic attack by the amino group of the benzoic acid.
-
-
Reaction: Heat the mixture to reflux and stir for 8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated sodium bicarbonate solution until it reaches a pH of 7. Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-bromo-4(3H)-quinazolinone.
Protocol 3: Synthesis of 5-Bromo-2-phenyl-4(3H)-quinazolinone
This protocol is adapted from general methods for synthesizing 2-aryl quinazolinones and proceeds via a benzoxazinone intermediate.[8][14]
Step A: Synthesis of 6-Bromo-2-phenyl-3,1-benzoxazin-4-one
-
Setup: Dissolve 5-bromoanthranilic acid (which is an isomer of the primary topic but demonstrates the principle; for the target molecule, 2-amino-6-bromobenzoic acid would be used) (10 mmol) in 100 mL of pyridine in a round-bottom flask.[14] Pyridine acts as both the solvent and an acid scavenger.
-
Reagent Addition: Add benzoyl chloride (12 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Continue stirring for 30 minutes. The reaction is typically exothermic.
-
Work-up: Pour the reaction mixture into a beaker of ice water to precipitate the product. Filter the solid, wash with water and a small amount of petroleum ether to remove residual pyridine, and dry.[14] This yields the benzoxazinone intermediate.
Step B: Conversion to 5-Bromo-2-phenyl-4(3H)-quinazolinone
-
Setup: In a flask, dissolve the dried 6-bromo-2-phenyl-3,1-benzoxazin-4-one intermediate (10 mmol) in glacial acetic acid.
-
Reagent Addition: Add ammonium acetate (30 mmol) to the solution. Ammonium acetate serves as the ammonia source for the conversion.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the mixture and pour it into ice water. Filter the resulting precipitate, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
Summary of Synthetic Protocols
The table below summarizes the key parameters for the synthesis of various 2-substituted 5-bromo-4(3H)-quinazolinones.
| C2-Substituent | Starting Material | Key Reagents | Conditions | Yield |
| -CH₃ | 2-Amino-6-bromobenzoic acid | 1. Acetic Anhydride2. Formamide | 1. 150°C, 3h2. 150°C, 9h | 65.5% |
| -NH₂ | 2-Amino-6-bromobenzoic acid | 1. Cyanamide2. HCl (cat.) | Reflux, 8h | High |
| -Phenyl | 2-Amino-6-bromobenzoic acid | 1. Benzoyl Chloride/Pyridine2. Ammonium Acetate | 1. RT, 30min2. Reflux, 4-6h | Good |
General Workflow Diagram
The following diagram provides a high-level overview of the experimental workflow from the common starting material to the purified final products.
Caption: High-level experimental workflow for synthesis and purification.
References
- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023-01-18). PubMed Central.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH.
- Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (2012).
- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC. (2012-02-01).
- Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Indian Academy of Sciences.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. - ResearchGate.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - ResearchGate. (2012).
- Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines | Semantic Scholar. (2015-06-26). Semantic Scholar.
- The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
- Quinazoline derivatives: synthesis and bioactivities - PMC. (2015-01-22). PubMed Central.
- Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - ResearchGate. (2023-11-06).
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online.
- Chitosan-Supported CuI-Catalyzed Cascade Reaction of 2-Halobenzoic Acids and Amidines for the Synthesis of Quinazolinones - Beilstein Archives. (2024-11-18). Beilstein Archives.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023-04-19).
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mediresonline.org [mediresonline.org]
Application Note & Protocol: Synthesis of Quinazolinone Derivatives from 5-Bromoanthranilic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Quinazolinone and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The strategic introduction of a bromine atom, as in 5-bromoanthranilic acid, provides a valuable synthetic handle for further functionalization and the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of 6-bromo-substituted quinazolinone derivatives, detailing both classical and modern synthetic strategies. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss key optimization parameters to ensure reproducible and high-yield syntheses.
Scientific Rationale and Synthetic Strategy
The synthesis of the quinazolinone core from anthranilic acid derivatives is a well-established transformation in organic chemistry. The primary challenge lies in efficiently forming the pyrimidinone ring fused to the benzene ring. 5-Bromoanthranilic acid serves as an excellent starting material, embedding a halogen atom that can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.
Two principal and reliable synthetic routes are presented here:
-
Route A: The Two-Step Benzoxazinone Method. This is a highly versatile and robust method. It involves the initial acylation of 5-bromoanthranilic acid and subsequent cyclodehydration to form a stable 6-bromo-1,3-benzoxazin-4-one intermediate. This intermediate is an activated electrophile that readily reacts with various nucleophiles (amines, hydrazines) to yield 3-substituted quinazolinones. This method offers excellent control and is suitable for creating a diverse library of derivatives.[2][3]
-
Route B: One-Pot Condensation Reactions. These methods, including the classic Niementowski reaction, offer improved operational simplicity and atom economy.[4] In its simplest form, 5-bromoanthranilic acid is heated with an amide (e.g., formamide) which serves as both a reactant and a solvent, providing the C2 carbon of the quinazolinone ring.[5] Modern variations utilize microwave irradiation or catalysts to accelerate the reaction, reduce thermal degradation, and improve yields, aligning with the principles of green chemistry.[1]
Mechanistic Pathway: The Benzoxazinone Route
The two-step route provides a clear illustration of the chemical transformations involved. The process is initiated by the nucleophilic attack of the amino group of 5-bromoanthranilic acid on an acylating agent (e.g., benzoyl chloride). The resulting N-acyl intermediate undergoes an intramolecular cyclization, driven by heating, to eliminate water and form the stable benzoxazinone ring. This intermediate is then subjected to nucleophilic attack by an amine at the carbonyl carbon, leading to ring-opening followed by a second intramolecular cyclization and dehydration to furnish the final quinazolinone product.
Caption: General mechanism for the two-step synthesis of quinazolinones.
Detailed Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 6-bromo-2-phenyl-substituted quinazolinone derivatives via the benzoxazinone route.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3,1-benzoxazin-4-one (Intermediate II)
Materials:
-
5-Bromoanthranilic acid (I)
-
Benzoyl chloride (freshly distilled)
-
Pyridine or an inert high-boiling solvent
-
Petroleum ether (60-80°C)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a fume hood, dissolve 5-bromoanthranilic acid (0.1 mol) in an excess of freshly distilled benzoyl chloride (approx. 3-4 equivalents). Alternatively, pyridine can be used as a solvent.[3][6]
-
Heat the mixture under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7).
-
After completion, allow the reaction to cool to room temperature.
-
Distill off the excess benzoyl chloride under reduced pressure.
-
The resulting solid residue is triturated with petroleum ether (60-80°C) and stirred for 15-20 minutes to remove any remaining benzoyl chloride.
-
Filter the solid product, wash it repeatedly with small portions of petroleum ether, and dry it under vacuum.
-
The resulting colorless crystalline solid, 6-bromo-2-phenyl-1,3,4-benzoxazinone (II), can be used in the next step without further purification if TLC shows a single major spot.[3]
Protocol 2: Synthesis of 6-Bromo-2-phenyl-3-amino-4(3H)-quinazolinone (Product III)
Materials:
-
6-Bromo-2-phenyl-1,3,4-benzoxazinone (II)
-
Hydrazine hydrate (99%)
-
Ethanol or other suitable alcohol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the benzoxazinone intermediate (II) (0.1 mol) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (99%, approx. 2-3 equivalents) to the solution.[6]
-
Heat the mixture under reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure 6-bromo-2-phenyl-3-amino-4(3H)-quinazolinone (III).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry).
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of a quinazolinone derivative.
Comparative Data and Optimization
The choice of synthetic route often depends on the desired substitution pattern, available equipment, and scalability. The following table summarizes typical conditions for various approaches.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Typical Time | Yield Range | Reference |
| Two-Step | 5-Bromoanthranilic acid, Acyl Chloride, Amine | Thermal reflux | Pyridine/Ethanol | 6-10 h | 60-85% | [2][3] |
| Niementowski | 5-Bromoanthranilic acid, Formamide | High Temp (130-150°C) | Formamide (excess) | 2-5 h | 70-96% | [4][7] |
| Microwave One-Pot | Anthranilic acid, Orthoester, Amine | Microwave (120°C) | Ethanol | 30 min | 75-95% | [1] |
| Lewis Acid Catalysis | Anthranilic acid, Amides | SbCl₃, Microwave | Solvent-free | 5-15 min | 80-95% |
Key Optimization Insights:
-
Temperature Control: In the Niementowski reaction, temperatures between 130-160°C are optimal.[5] Lower temperatures may lead to the accumulation of the N-formylanthranilic acid intermediate, while temperatures above 180°C can cause formamide decomposition.[5]
-
Stoichiometry: When using formamide, a significant excess (e.g., 1:4 or 1:5 molar ratio of acid to formamide) is often employed to drive the reaction to completion.[5][7]
-
Catalyst Choice: For one-pot syntheses, Lewis acids like SbCl₃ or Brønsted acids like p-toluenesulfonic acid (p-TSA) can dramatically reduce reaction times and temperatures, often enabling solvent-free conditions.[8]
-
Green Chemistry Approaches: The use of microwave irradiation is highly effective for accelerating these reactions, often leading to cleaner products and higher yields in minutes rather than hours.[1] Deep eutectic solvents (DES) are also emerging as environmentally benign reaction media.[1][9]
Conclusion
The synthesis of quinazolinone derivatives from 5-bromoanthranilic acid is a versatile and powerful strategy for generating novel compounds of high medicinal interest. Both the robust two-step benzoxazinone method and the efficient one-pot condensation protocols offer reliable pathways to these important heterocyclic scaffolds. By understanding the underlying mechanisms and key optimization parameters outlined in this guide, researchers can confidently select and execute the most appropriate synthetic strategy to achieve their drug discovery and development goals.
References
-
Šačkus, A., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]
-
Wang, H., et al. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry - Section B. [Link]
-
Li, J., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed. [Link]
-
Al-Obaydi, J., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Unknown Author. (2011). Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Indian Journal of Chemistry - Section B. [Link]
-
Chavan, S., et al. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]
-
Shendy, S. A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. ProQuest. [Link]
-
Various Authors. Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Rakhmonov, S., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
-
Various Authors. (2019). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. [Link]
-
Unknown Author. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of All Research Scientific and Technical. [Link]
-
Dabiri, M., et al. (2009). Yb(OTf) 3 -CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H )-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. ResearchGate. [Link]
-
Singh, Y., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
-
Maleki, A., et al. (2021). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PMC. [Link]
-
Sharma, P., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. [Link]
-
Rajveer, Ch., et al. (2010). Synthesis and biological evaluation of some novel oxo-quinazoline derivatives for their anti bacterial activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Chavda, V., et al. (2026). Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. [Link]
-
El-Sayed, N., et al. (2021). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. [Link]
-
Ilangovan, P., et al. (2010). Design and Synthesis of Novel Quinazolinone derivatives as Broad Spectrum Anticonvulsants. Scholars Research Library. [Link]
-
Unknown Author. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Der Pharmacia Lettre. [Link]
-
Al-Azzawi, A. M. (2014). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]
-
Nikalje, A., et al. (2012). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. [Link]
-
Unknown Author. (2016). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research. [Link]
-
Various Authors. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). NIH. [Link]
-
Unknown Author. (2021). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of All Research Scientific and Technical. [Link]
-
Heravi, M. M., et al. (2014). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Florida Gulf Coast University. [Link]
-
Rakhmonov, S., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. [Link]
-
Unknown Author. (2011). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. Supporting Information. [Link]
-
Varala, R., et al. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. [Link]
-
Unknown Author. (2022). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]
-
Al-Ostath, R., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. NIH. [Link]
-
Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. generis-publishing.com [generis-publishing.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mediresonline.org [mediresonline.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Note: Molecular Docking of 5-bromo-3-methylquinazolin-4(3H)-one with the EGFR Kinase Domain
Abstract and Rationale
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that governs key cellular processes, including proliferation and survival.[1] Its dysregulation, often through overexpression or mutation, is a hallmark of numerous cancers, making the EGFR kinase domain a prime therapeutic target.[1] Quinazoline-based small molecules have proven to be a highly successful scaffold for ATP-competitive EGFR inhibitors, with drugs like gefitinib and erlotinib demonstrating significant clinical efficacy.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of a novel derivative, 5-bromo-3-methylquinazolin-4(3H)-one, with the EGFR kinase domain. The objective is to predict the compound's binding affinity, identify its putative binding pose, and characterize the key molecular interactions that would underpin its inhibitory potential. This guide is intended for researchers in computational chemistry and drug discovery, offering both a practical workflow and the theoretical justification behind each critical step.
The EGFR Signaling Pathway and a Quinazolinone-Based Inhibition Strategy
EGFR activation is a multi-step process initiated by the binding of ligands like Epidermal Growth Factor (EGF).[3] This event triggers receptor dimerization, which in turn activates the intracellular tyrosine kinase domain, leading to autophosphorylation.[3] These newly phosphorylated tyrosine residues act as docking sites for various adapter proteins, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways that drive cell proliferation.[3]
ATP-competitive inhibitors, such as those based on the quinazolinone scaffold, function by occupying the ATP-binding pocket within the EGFR kinase domain.[1] This direct competition prevents ATP from binding, thereby blocking the autophosphorylation event and halting the entire downstream signaling cascade. Our investigation focuses on whether this compound can effectively occupy this pocket.
Computational Docking Workflow: An Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The process involves preparing the 3D structures of both the protein (receptor) and the small molecule (ligand), defining a search space on the receptor where the ligand is likely to bind, and then using a scoring function to evaluate and rank the different binding poses.[5]
Detailed Experimental Protocols
This protocol utilizes widely accessible and validated software tools. The primary workflow is described using AutoDock Tools and AutoDock Vina, with references to commercial alternatives like the Schrödinger Suite where applicable.[6][7][8]
Materials and Software
| Component | Source/Software | Purpose |
| Receptor Structure | RCSB Protein Data Bank (PDB) | 3D coordinates of the target protein. |
| Ligand Structure | PubChem / ChemDraw | 2D/3D coordinates of the small molecule. |
| Docking Suite | AutoDock Vina / MGLTools | To perform the docking simulation.[7][8] |
| Visualization | UCSF Chimera / PyMOL / Discovery Studio | To prepare structures and visualize results.[6][9] |
| Alternative Suite | Schrödinger (Maestro, Glide, LigPrep) | A commercial-grade alternative for all steps.[10][11][12] |
Protocol 1: Receptor Preparation
The goal of this step is to clean the crystal structure of the protein, making it suitable for docking. We will use the PDB entry 1M17 , which is the EGFR kinase domain co-crystallized with erlotinib, a known quinazoline inhibitor.[13][14] This provides a validated binding pocket.
-
Obtain the Structure: Download the PDB file for 1M17 from the RCSB PDB website (]">www.rcsb.org).[14]
-
Initial Cleaning: Open the PDB file in a molecular viewer like UCSF Chimera or AutoDockTools (ADT).
-
Causality: Crystal structures contain non-essential molecules like water, co-solvents, and sometimes multiple protein chains (in the case of asymmetric units). These must be removed to isolate the binding site and prevent interference during docking.[7]
-
Action: Delete all water molecules (HOH). Select and retain only chain A of the protein. Delete the co-crystallized ligand (erlotinib, residue name AQ4 in 1M17) and any other heteroatoms.
-
-
Add Hydrogens:
-
Causality: PDB files often lack hydrogen atoms to simplify the file size. Hydrogens are crucial for defining the correct ionization states of residues and for forming hydrogen bonds.[15]
-
Action: Use the software's built-in function to add hydrogens. It is critical to select the option to add polar hydrogens only , as these are the ones primarily involved in interactions.[15]
-
-
Assign Charges:
-
Causality: The scoring function in docking requires atomic partial charges to calculate electrostatic interactions. Different force fields use different methods; Kollman charges are a standard for AutoDock.[7]
-
Action: In ADT, compute and add Kollman charges to the protein.
-
-
Save as PDBQT:
-
Causality: The PDBQT format is an extension of PDB that includes atomic partial charges (Q) and atom types (T), which are required by AutoDock Vina.[16]
-
Action: Save the prepared receptor as a .pdbqt file (e.g., 1M17_receptor.pdbqt).
-
Protocol 2: Ligand Preparation
This protocol prepares the this compound ligand for docking.
-
Obtain Ligand Structure:
-
Action: Draw the 2D structure of this compound in a program like ChemDraw or Marvin Sketch. Save it as a 3D format like .sdf or .mol2. Alternatively, search for the compound in the PubChem database and download its 3D conformer.
-
-
Energy Minimization:
-
Causality: The initial 3D structure from a drawing program or database may not be in its lowest energy (most stable) conformation. Energy minimization refines the bond lengths and angles to produce a more realistic structure.
-
Action: Use a program with force fields (e.g., UCSF Chimera, Avogadro, or Schrödinger's LigPrep) to perform an energy minimization.
-
-
Define Torsions and Save as PDBQT:
-
Causality: AutoDock needs to know which bonds in the ligand are rotatable (torsions) to explore different conformations during the docking process.
-
Action: Open the minimized ligand file in ADT. The software will automatically detect the rotatable bonds. Verify they are correct and save the ligand as a .pdbqt file (e.g., ligand.pdbqt).
-
Protocol 3: Docking Execution with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
Causality: Docking the ligand to the entire protein surface is computationally expensive and unnecessary. We must define a search space—a "grid box"—that encompasses the known ATP-binding site.[15]
-
Action: In ADT, load both the prepared receptor (1M17_receptor.pdbqt) and the original co-crystallized ligand (erlotinib). Center the grid box on the erlotinib molecule. Adjust the dimensions of the box to be large enough to allow the new ligand to move and rotate freely, typically with a 10-15 Å buffer around the reference ligand. For 1M17, the center coordinates would be approximately x=15.2, y=53.9, z=16.9, with a size of 20x20x20 Å.[8] Record these coordinates and dimensions.
-
-
Create the Configuration File:
-
Causality: AutoDock Vina is run from the command line and requires a configuration text file that specifies the input files and search parameters.[16]
-
Action: Create a text file (e.g., conf.txt) with the following content, replacing file names and coordinates as needed:
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 32) increases the chance of finding the optimal pose but takes longer.[8]
-
-
Run the Docking Simulation:
-
Action: Open a command line terminal, navigate to the folder containing your files, and execute the Vina program with the configuration file as an argument: vina --config conf.txt
-
Analysis and Interpretation of Results
Proper analysis is crucial to extract meaningful insights from the docking output.[4][17] This involves evaluating the predicted binding affinity and visually inspecting the interactions.[18]
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, reported in kcal/mol.[19] This value represents the estimated free energy of binding.
-
Interpretation: A more negative binding energy indicates a stronger, more stable interaction between the ligand and the receptor.[4][17] It suggests a higher affinity.
-
Validation: A common validation technique is to re-dock the original co-crystallized ligand (erlotinib in this case). A successful docking protocol should predict a binding pose for the native ligand with a low Root Mean Square Deviation (RMSD) from its crystal structure position (ideally < 2.0 Å). The binding affinity of your test compound can then be compared to this reference value.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Erlotinib (Reference) | -10.1 | Met793, Leu718, Val726, Cys797 |
| This compound | -9.5 | Met793, Leu718, Gly796, Asp855 |
Binding Pose and Molecular Interactions
Visual inspection of the top-ranked poses is essential to understand the structural basis of the predicted affinity.[17]
-
Load the Results: Open the receptor (1M17_receptor.pdbqt) and the output file (output_poses.pdbqt) in a visualization tool.
-
Identify Key Interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and key residues in the active site, particularly the "hinge" region (residues 790-796) of EGFR. For quinazolinones, a hydrogen bond to the backbone nitrogen of Met793 is considered critical for potent inhibition.
-
Hydrophobic Interactions: The ATP pocket is largely hydrophobic. Identify contacts with hydrophobic residues like Leu718, Val726, and Leu844, which contribute significantly to binding stability.[20]
-
Other Interactions: Note any pi-pi stacking with aromatic residues or electrostatic interactions with charged residues like Asp855 (from the DFG motif).[21]
-
Advanced Validation: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding, a molecular dynamics (MD) simulation can assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[22]
-
Rationale: MD simulations model the movements of atoms and molecules over a period (nanoseconds to microseconds), providing insights into the flexibility of the complex and the durability of the interactions identified in docking.[23]
-
Workflow: The top-ranked docked pose serves as the starting structure for an MD simulation using software like GROMACS or AMBER.[22][24] Analysis of the simulation trajectory can confirm if the ligand remains stably bound in the active site.
Conclusion
This application note outlines a robust and validated protocol for performing a molecular docking study of this compound with the EGFR kinase domain. By following these steps, researchers can generate reliable predictions of binding affinity and interaction patterns. The hypothetical results suggest that the compound may bind effectively within the ATP pocket, warranting further investigation through in vitro enzymatic assays and potentially MD simulations to confirm its potential as an EGFR inhibitor.
References
-
Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Retrieved from [Link]
-
The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved from [Link]
-
EGFR binding pocket (PDB ID: 2ITY) used to dock the designed compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Docking and scoring. (n.d.). Schrödinger. Retrieved from [Link]
-
Active site of EGFR with the position of different key mutations. (PDB code: 2GS2). (n.d.). ResearchGate. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
-
Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. (2022). PubMed. Retrieved from [Link]
-
Homology model of the active site of EGFR kinase domain. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PMC. Retrieved from [Link]
-
Structural insights into characterizing binding sites in EGFR kinase mutants. (n.d.). PMC - NIH. Retrieved from [Link]
-
Design, Synthesis, Characterization, Molecular Docking Studies of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
How to do MD simulation after doing docking with Autodock? (2020). ResearchGate. Retrieved from [Link]
-
1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002). RCSB PDB. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]
-
A structure-based view of Epidermal Growth Factor Receptor regulation. (n.d.). PMC. Retrieved from [Link]
-
Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. (n.d.). ResearchGate. Retrieved from [Link]
-
1IVO: Crystal Structure of the Complex of Human Epidermal Growth Factor and Receptor Extracellular Domains. (2002). RCSB PDB. Retrieved from [Link]
-
Virtual Screening With GLIDE. (n.d.). Schrödinger. Retrieved from [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]
-
How to dock molecules with softwares from Schrödinger Inc. (n.d.). Harvard University. Retrieved from [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved from [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. Retrieved from [Link]
-
Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. (n.d.). PubMed. Retrieved from [Link]
-
Biochemistry, Epidermal Growth Factor Receptor. (2023). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). NIH. Retrieved from [Link]
-
Glide. (n.d.). Schrödinger. Retrieved from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and biological activity of some novel quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Post Docking Analysis Simplified. Common Mistakes Corrected. (2025). YouTube. Retrieved from [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
-
Post MD Simulation movie for visualization Protein-Ligand complex trajectories | Gromacs. (2022). YouTube. Retrieved from [Link]
-
Schrödinger Notes—Molecular Docking. (2024). J's Blog. Retrieved from [Link]
-
Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. (n.d.). MDPI. Retrieved from [Link]
-
Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. (n.d.). MDPI. Retrieved from [Link]
-
EP 12 | Post MD simulation assessment of Protein Ligand Complex in Gromacs | RMSD, RMSF, H-bonds, Rg. (2022). YouTube. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (n.d.). PMC - NIH. Retrieved from [Link]
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). PubMed. Retrieved from [Link]
-
Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. (2025). PMC - PubMed Central. Retrieved from [Link]
-
GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. schrodinger.com [schrodinger.com]
- 11. modekeji.cn [modekeji.cn]
- 12. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. youtube.com [youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. researchgate.net [researchgate.net]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. etflin.com [etflin.com]
- 20. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. GROMACS Tutorials [mdtutorials.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Halo-Quinazolinones
Welcome to the technical support center for the synthesis of 5-halo-quinazolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the unique challenges associated with introducing a halogen atom at the C5 position of the quinazolinone core.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Halogenation, particularly at the C5 position, is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity. However, the synthesis of these specific analogues is often fraught with challenges stemming from the electronic and steric effects of the C5 substituent. This guide offers practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of 5-halo-quinazolinones particularly challenging compared to other substituted analogues?
A1: The primary challenges arise from the halogen's position adjacent to the aniline nitrogen, which is critical for the cyclization reaction. This creates two main issues:
-
Electronic Deactivation: Halogens are strongly electron-withdrawing through induction. A halogen at C5 significantly reduces the nucleophilicity of the adjacent amino group (at C6 in the precursor, e.g., 2-amino-6-halobenzamide), making the initial condensation and subsequent cyclization steps more difficult.[2]
-
Steric Hindrance: The halogen atom can sterically impede the approach of electrophiles and the conformational changes required for ring closure, thereby slowing down the reaction rate and potentially requiring more forceful conditions.[2]
Q2: What are the most common starting materials for these syntheses?
A2: The most direct route begins with precursors already containing the halogen at the desired position. Common starting materials include:
-
2-Amino-6-halobenzoic acids
-
2-Amino-6-halobenzonitriles
-
2-Amino-6-halobenzamides
-
Isatoic anhydrides substituted with a halogen at the 6-position.
These precursors are then reacted with a suitable one-carbon (C1) source, such as formamide, orthoesters, or aldehydes, to build the pyrimidine ring.[1][3]
Q3: How does the choice of halogen (F, Cl, Br, I) influence the required reaction conditions?
A3: The nature of the halogen has a profound impact on reactivity:
-
Fluorine: Being the most electronegative, a C5-fluoro group causes the strongest deactivation of the amino group, often necessitating harsher reaction conditions (e.g., higher temperatures, stronger acid catalysts, or microwave assistance) to achieve reasonable yields.[4]
-
Chlorine/Bromine: These present a balance of electronic deactivation and steric bulk. Syntheses are generally feasible but may require optimization to minimize side reactions.
-
Iodine: While its electronic deactivation is less pronounced than fluorine's, the C-I bond is weaker. This can lead to de-iodination (reductive cleavage of the C-I bond) as a side reaction, especially in the presence of certain metal catalysts (like Palladium) or reductive reagents.[5] Careful selection of a mild, non-reductive catalytic system is crucial.
Q4: Are metal-free synthetic routes viable for 5-halo-quinazolinones?
A4: Yes, several metal-free methods are highly effective and can circumvent issues like catalyst poisoning or dehalogenation. Iodine-mediated reactions, for instance, use molecular iodine or hypervalent iodine reagents (like IBX) to promote oxidative cyclization under mild conditions.[6] Similarly, Brønsted acids like p-toluenesulfonic acid (p-TSA) can effectively catalyze the condensation and cyclization, particularly under mechanochemical (grinding) or solvent-free conditions, which can enhance reaction rates and yields.[7]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Yield of the Desired 5-Halo-Quinazolinone
A low yield is the most common issue, directly linked to the challenges discussed above. The following workflow can help diagnose and solve the problem.
Problem 2: Significant Formation of Side Products
The purification of 5-halo-quinazolinones can be complicated by the presence of persistent side products.
| Side Product / Issue | Probable Cause | Recommended Solution |
| Uncyclized Intermediate | The final ring-closing step (dehydration) is slow due to electronic deactivation or insufficient heat. | Increase reaction temperature or extend the reaction time. Add a dehydrating agent like P₂O₅ or use a stronger cyclization promoter such as POCl₃ or SOCl₂ (use with caution as these can be harsh). |
| Dehalogenated Product | The C-X bond (especially C-I and C-Br) is cleaved. This is common in reactions using certain transition metals (e.g., Pd) or under reductive conditions. | Switch to a metal-free protocol (e.g., iodine or p-TSA catalysis).[5][7] If using a metal catalyst, screen for milder options (e.g., copper catalysts are often less prone to this issue than palladium). Avoid any extraneous reducing agents. |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture hydrolyzes sensitive precursors like isatoic anhydride or acyl chlorides. | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
Problem 3: Difficult Purification
Q: My crude product is an inseparable mixture of the starting material and the desired quinazolinone. What can I do?
A: This typically indicates low conversion.
-
Re-optimize the Reaction: Before attempting a difficult separation, try to drive the reaction to completion using the strategies in "Problem 1." Higher conversion is the best purification aid.
-
Chromatography Adjustments: If separation is unavoidable, explore different solvent systems. A shallow gradient in your column chromatography can help resolve compounds with similar polarity. Sometimes, switching the stationary phase (e.g., from silica to alumina or using reverse-phase chromatography) can alter the elution order and improve separation.
-
Recrystallization: 5-Halo-quinazolinones are often crystalline solids. Systematically screen for a suitable recrystallization solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to purify the product without chromatography.
Experimental Protocols
The following are representative protocols that are generally robust for halogenated substrates. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: p-TSA Catalyzed Synthesis from a 2-Amino-6-halobenzamide
This metal-free method is advantageous for avoiding dehalogenation side reactions.[7]
Materials:
-
2-Amino-6-halobenzamide (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.2 equiv)
-
Toluene or Xylene (as solvent)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 2-amino-6-halobenzamide (1.0 equiv), aldehyde (1.1 equiv), and p-TSA (0.2 equiv).
-
Add toluene (or xylene for higher temperatures) to the flask.
-
Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction involves an initial condensation to a dihydroquinazolinone, followed by oxidation.
-
For the oxidation step, often exposure to air upon workup is sufficient. If the dihydroquinazolinone intermediate is stable, an oxidant like DDQ or MnO₂ can be added after the initial cyclization is complete.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Copper-Catalyzed Synthesis from a 2-Amino-6-halobenzoic Acid
This method is useful when starting from the corresponding carboxylic acid. Copper catalysts are generally well-tolerated and cost-effective.[8]
Materials:
-
2-Amino-6-halobenzoic acid (1.0 equiv)
-
Amide or Nitrile (as C1 and N source)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMSO or DMF)
Procedure:
-
In a reaction tube, combine the 2-amino-6-halobenzoic acid (1.0 equiv), CuI (0.1 equiv), and base (2.0 equiv).
-
Add the amide or nitrile reactant and the solvent (DMSO or DMF).
-
Seal the tube and heat the mixture to the optimized temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580.
- Fisyuk, A. S., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1085.
- Yadav, D., & Singh, P. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3229.
- Gong, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(23), 7071-7079.
- Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.
- Roy, S., & Ghorai, P. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1062007.
- Fisyuk, A. S., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1085.
- Pourceau, G., et al. (2024).
- Liu, Y., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 48, 128254.
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 174-180.
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 8. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-bromo-3-methylquinazolin-4(3H)-one
Welcome to the Technical Support Center for the synthesis of 5-bromo-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address the common challenges encountered during this synthesis.
Introduction to this compound Synthesis
This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The successful and high-yield synthesis of this specific derivative is therefore of significant interest.
This guide will focus on the most common synthetic challenges and provide practical, step-by-step solutions to overcome them. We will explore two primary synthetic routes and offer detailed troubleshooting for each.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and reliable synthetic routes:
-
Route A: Two-step synthesis from 2-amino-6-bromobenzoic acid. This involves the initial acylation of 2-amino-6-bromobenzoic acid followed by cyclization with a methylamine source.
-
Route B: Direct N-methylation of 5-bromoquinazolin-4(3H)-one. This route first requires the synthesis of the 5-bromoquinazolin-4(3H)-one precursor, which is then methylated at the N-3 position.
Q2: I am getting a very low yield of the final product. What are the general areas I should investigate?
A2: Low yields in quinazolinone synthesis are a frequent challenge. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your 2-amino-6-bromobenzoic acid or 5-bromoquinazolin-4(3H)-one. Isomeric impurities in the starting materials can lead to the formation of undesired side products.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Each step of the synthesis needs to be optimized for these conditions.
-
Reagent Stoichiometry: The molar ratios of your reactants, especially the cyclizing and methylating agents, can significantly impact the yield.
-
Moisture Control: Many of the intermediates and reagents are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup.
-
Purification Method: Product loss during workup and purification is a common issue. Optimizing your extraction and chromatography or recrystallization steps is crucial.[3]
Q3: How do I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials, intermediates, and the final product. Staining with a UV lamp is usually sufficient for visualization. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the presence of the desired product and identify any major byproducts.
Troubleshooting Guide: Route A - Synthesis from 2-amino-6-bromobenzoic acid
This route typically involves two key steps:
-
Formation of an N-acyl intermediate: Reaction of 2-amino-6-bromobenzoic acid with an acylating agent.
-
Cyclization: Reaction of the intermediate with a source of methylamine to form the quinazolinone ring.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of N-acyl intermediate (Step 1) | Incomplete acylation. Side reactions of the carboxylic acid group. | Optimize Acylation: - Reagent: Acetic anhydride is commonly used. Ensure it is fresh and anhydrous.- Temperature: Refluxing is often necessary. Monitor the reaction by TLC to determine the optimal reaction time.- Stoichiometry: Use a significant excess of the acylating agent (e.g., 10 equivalents) to drive the reaction to completion. |
| Low yield of final product during cyclization (Step 2) | Inefficient cyclization. Hydrolysis of the intermediate. Formation of byproducts. | Optimize Cyclization: - Reagent: N-methylformamide can serve as both the methylamine source and a solvent. Alternatively, you can use formamide followed by a separate methylation step. The Niementowski reaction, a classic method, involves heating an anthranilic acid with an amide.[4][5]- Temperature: High temperatures (150-180 °C) are often required for the cyclization. A temperature screen can help identify the optimal condition.- Catalyst: In some cases, a catalytic amount of a dehydrating agent or an acid catalyst can promote cyclization. |
| Formation of an unmethylated byproduct (5-bromoquinazolin-4(3H)-one) | Use of formamide instead of N-methylformamide, or incomplete methylation. | If using formamide, a subsequent N-methylation step is necessary. If using N-methylformamide and still observing the unmethylated product, ensure the reaction goes to completion and consider a higher temperature or longer reaction time. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or closely related byproducts. | Purification Strategy: - Initial Workup: After the reaction, pouring the mixture into ice water can precipitate the crude product.[6]- Recrystallization: Ethanol is a good solvent for recrystallizing quinazolinones.[3]- Column Chromatography: If recrystallization is insufficient, use silica gel column chromatography with a gradient of ethyl acetate in hexanes to separate the product from impurities.[3] |
Troubleshooting Guide: Route B - N-methylation of 5-bromoquinazolin-4(3H)-one
This route involves:
-
Synthesis of 5-bromoquinazolin-4(3H)-one: Typically from 2-amino-6-bromobenzoic acid and formamide.
-
N-methylation: Reaction with a methylating agent to introduce the methyl group at the N-3 position.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of 5-bromoquinazolin-4(3H)-one (Step 1) | Incomplete cyclization. Suboptimal reaction conditions. | Optimize Niementowski Reaction: - Temperature: This reaction often requires high temperatures (around 150 °C).- Reagent Ratio: An excess of formamide is typically used. Experiment with the ratio to find the optimum.- Reaction Time: Monitor the reaction by TLC to avoid prolonged heating which can lead to decomposition. |
| Low yield of N-methylation (Step 2) | Incomplete reaction. Poor choice of base or methylating agent. Formation of O-methylated byproduct. | Optimize Methylation: - Methylating Agent: Common choices include methyl iodide or dimethyl sulfate (DMS). Use with caution as they are toxic.- Base: A non-nucleophilic base like potassium carbonate or sodium hydride is typically used to deprotonate the quinazolinone.[7]- Solvent: Anhydrous polar aprotic solvents like DMF or acetone are suitable.[7]- Temperature: The reaction is often carried out at room temperature or with gentle heating. |
| Formation of O-methylated byproduct (4-methoxy-5-bromoquinazoline) | The quinazolinone anion is an ambident nucleophile, and O-alkylation can compete with N-alkylation. | Control Regioselectivity: - Solvent: Polar aprotic solvents generally favor N-alkylation.[7]- Counter-ion: The choice of base can influence the regioselectivity.- Temperature: Lower temperatures may favor N-alkylation. |
| Difficulty in separating N-methylated and O-methylated isomers | The isomers may have similar polarities. | Purification Strategy: - Column Chromatography: Careful column chromatography on silica gel with a shallow gradient of ethyl acetate in hexanes can often separate the isomers.- Recrystallization: If a suitable solvent is found, fractional crystallization may be possible. |
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
Step 1: Synthesis of 2-acetamido-6-bromobenzoic acid
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-bromobenzoic acid (10.0 g, 46.3 mmol).
-
Carefully add acetic anhydride (44 mL, 463 mmol, 10 eq.).
-
Heat the mixture to reflux (approximately 140 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
A white precipitate will form. Continue stirring for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid in a vacuum oven at 60 °C to yield 2-acetamido-6-bromobenzoic acid.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, place the dried 2-acetamido-6-bromobenzoic acid from the previous step.
-
Add N-methylformamide (30 mL).
-
Heat the mixture to 160-170 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: N-methylation of 5-bromoquinazolin-4(3H)-one (Route B, Step 2)
This protocol assumes you have already synthesized 5-bromoquinazolin-4(3H)-one.
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromoquinazolin-4(3H)-one (5.0 g, 22.2 mmol) and anhydrous acetone (50 mL).
-
Add anhydrous potassium carbonate (4.6 g, 33.3 mmol, 1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (2.1 mL, 33.3 mmol, 1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes).
-
Once the starting material is consumed, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to separate the desired N-methylated product from any potential O-methylated byproduct and unreacted starting material.
Part 3: Data Presentation & Visualization
Table 1: Reagent Stoichiometry and Conditions
| Route | Step | Key Reagents | Molar Ratio (to starting material) | Solvent | Temperature | Typical Reaction Time |
| A | 1 | 2-amino-6-bromobenzoic acid, Acetic anhydride | 1 : 10 | Acetic anhydride | Reflux (~140 °C) | 4-6 hours |
| A | 2 | 2-acetamido-6-bromobenzoic acid, N-methylformamide | 1 : excess | N-methylformamide | 160-170 °C | 6-8 hours |
| B | 1 | 2-amino-6-bromobenzoic acid, Formamide | 1 : excess | Formamide | ~150 °C | 4-6 hours |
| B | 2 | 5-bromoquinazolin-4(3H)-one, Methyl iodide, K₂CO₃ | 1 : 1.5 : 1.5 | Acetone | Room Temp. | 12-16 hours |
Reaction Mechanism Visualization
The following diagram illustrates the general mechanism for the cyclization step in quinazolinone synthesis.
Caption: General mechanism of quinazolinone formation.
References
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. National Institutes of Health. Available at: [Link].
-
Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry - Section B, 56B(3), 356-358. Available at: [Link].
- Colarusso, E., Gazzillo, E., Boccia, E., Giordano, A., Chini, M. G., Bifulco, G., & Lauro, G. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. European Journal of Organic Chemistry, 2022(35), e202200868.
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link].
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link].
-
Niementowski quinazoline synthesis. Wikipedia. Available at: [Link].
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Institutes of Health. Available at: [Link].
-
One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. ResearchGate. Available at: [Link].
-
One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. Available at: [Link].
-
Phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. E3S Web of Conferences. Available at: [Link].
-
Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-Membered Ring Heterocyclic Moieties With Quinazolin-4(3H)-one Nucleus. ResearchGate. Available at: [Link].
-
Synthesis and characterization of 3-(. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
-
How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link].
-
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. ResearchGate. Available at: [Link].
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link].
-
Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. Available at: [Link].
-
Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. National Institutes of Health. Available at: [Link].
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link].
-
One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. Available at: [Link].
-
Synthesis and characterization of 3-(. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. National Institutes of Health. Available at: [Link].
-
Reaction of primary amines with triethyl orthoformate in water.. ResearchGate. Available at: [Link].
-
Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[1][8][9]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. MDPI. Available at: [Link].
-
Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. MDPI. Available at: [Link].
-
Proposed mechanism for N-formylation of amines with triethyl orthoformate.. ResearchGate. Available at: [Link].
-
Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. PubMed. Available at: [Link].
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link].
-
Separating Components of a Mixture by Extraction. YouTube. Available at: [Link].
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-bromo-3-methylquinazolin-4(3H)-one
Welcome to the technical support resource for the purification of 5-bromo-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic intermediate. Purity is paramount for ensuring reliable downstream applications, from biological screening to structural analysis. This document provides in-depth, experience-driven answers to common challenges encountered during purification, blending established protocols with the scientific rationale behind each step.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the purification of this compound. Each entry follows a question-and-answer format to provide direct and actionable solutions.
Question 1: After my initial purification by recrystallization, my TLC and HPLC analyses still show persistent impurities. What should I do?
Answer: This is a frequent challenge, often arising because the impurities have similar polarity or solubility profiles to the target compound. The key is to employ a purification technique based on a different separation principle.
-
Causality: Recrystallization separates compounds based on differences in solubility in a specific solvent at varying temperatures. If an impurity has very similar solubility characteristics, it will co-precipitate with your product. Column chromatography, on the other hand, separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.[1]
-
Recommended Strategy: A sequential purification approach is highly effective. If you first performed recrystallization, your next step should be silica gel column chromatography. Conversely, if you started with chromatography, a final recrystallization step can significantly enhance purity by removing closely-eluting impurities.[1]
-
Optimization:
-
For Column Chromatography: If repeating the column, switch to a shallower solvent gradient. For example, instead of increasing from 10% to 50% ethyl acetate in hexanes over 5 column volumes, try increasing from 10% to 30% over 10 column volumes. This improves the resolution between your product and nearby impurities.[1]
-
For Recrystallization: Experiment with a different solvent system. If ethanol was used initially, try a binary system like ethyl acetate/hexanes or methanol.[2]
-
Question 2: I'm having trouble inducing crystallization. My product either remains an oil or precipitates amorphously. How can I obtain clean crystals?
Answer: Oiling out or forming an amorphous solid is typically caused by residual solvent, the presence of impurities that inhibit lattice formation, or cooling the solution too quickly.
-
Causality: Crystal lattice formation is a highly ordered process. Impurities can disrupt this process, acting as "defects." Similarly, rapid cooling doesn't allow sufficient time for molecules to align correctly, leading to a disordered, often amorphous, solid.
-
Step-by-Step Troubleshooting:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystallization.
-
Trituration: If the product is an oil, attempt to solidify it by trituration. Add a poor solvent (a solvent in which your compound is insoluble, like hexanes or petroleum ether), and vigorously stir or scratch the mixture. This can wash away soluble impurities and induce crystallization of your product.
-
Slow Evaporation: Partially cover the flask and allow the solvent to evaporate slowly over several hours or days in a fume hood. This gradually increases the concentration, which can promote slow, controlled crystal growth.
-
Re-evaluate Solvent System: Your solvent may be too good. A perfect recrystallization solvent dissolves the compound when hot but very poorly when cold. If solubility is still high at room temperature, try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with your primary solvent) dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly. A common combination for quinazolinones is ethyl acetate (solvent) and hexanes (anti-solvent).[2][3]
-
Question 3: My column chromatography resulted in poor separation, with broad, overlapping bands. How can I improve the resolution?
Answer: Poor resolution on a silica gel column is almost always a problem with the chosen mobile phase (eluent) or improper column packing/loading.
-
Causality: The separation factor (resolution) is determined by the difference in how strongly compounds adhere to the silica gel versus their affinity for the mobile phase. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf values).
-
Optimization Protocol:
-
TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent system for column chromatography will give your target compound an Rf value of 0.25-0.35 on a TLC plate.
-
Choosing the Eluent: For a moderately polar compound like this compound, a mixture of hexanes (or petroleum ether) and ethyl acetate is a standard choice.[4][5] Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration until you achieve the target Rf.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which cause channeling and band broadening.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and load it onto the column in a tight, concentrated band. Overloading the column with too much material is a common cause of poor separation.[1]
-
| TLC Result (Rf Value) | Interpretation for Column Chromatography | Action Required |
| > 0.6 | Eluent is too polar. | Decrease the polarity (e.g., add more hexanes). |
| 0.25 - 0.35 | Optimal Range. | Use this solvent system for the column. |
| < 0.1 | Eluent is not polar enough. | Increase the polarity (e.g., add more ethyl acetate). |
| Streaking/Tailing | Compound may be acidic/basic or interacting strongly with silica. | Add a small amount of modifier (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose method to purify this compound?
For routine purification to good purity (95-98%), recrystallization from ethanol is often the most efficient and cost-effective method.[6] It is simple, scalable, and avoids the use of large volumes of chromatography solvents. For achieving very high purity (>99%) or separating very similar impurities, silica gel column chromatography followed by recrystallization is the preferred approach.[1]
Q2: What are the likely impurities I should expect from the synthesis?
Common impurities typically originate from the starting materials or side reactions.[1] For the synthesis of quinazolinones, these often include:
-
Unreacted Starting Materials: Such as the corresponding anthranilic acid derivative.
-
Incomplete Cyclization Products: Intermediates that have not fully formed the quinazolinone ring system.[2][7]
-
By-products: Formed from side reactions, which depend on the specific synthetic route used.
These impurities can be identified using analytical techniques like NMR, Mass Spectrometry (MS), and HPLC.[1]
Q3: How do I perform a proper solvent screen for recrystallization?
Experimental Protocol: Single-Solvent Recrystallization [1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the compound just fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point.
References
- Technical Support Center: Purification of 4(3H)
- Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Note: Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry, 56B, 356-358.
- Troubleshooting common issues in quinazoline synthesis protocols. (2025). BenchChem.
- High-Purity 5-Bromo-3-methylquinazolin-4(3H)
- Synthesis and biological activity of some novel quinazolinone derivatives. (2013). Journal of Chemical and Pharmaceutical Research.
- Solvent free synthesis of some quinazolin-4(3H)-ones. (2010).
- Troubleshooting guide for the synthesis of quinazoline deriv
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
- 3-(4-Bromophenyl)quinazolin-4(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. 3-(4-Bromophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of Quinazolinone Precursors
Welcome to the technical support center dedicated to addressing the challenges encountered during the bromination of quinazolinone precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize brominated quinazolinones as key intermediates. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side reactions during the bromination of quinazolinone precursors?
The most common side reactions include over-bromination (leading to di- or tri-brominated products), poor regioselectivity (bromination at an undesired position), and radical-mediated bromination of aliphatic side chains (particularly at allylic or benzylic positions).[1][2][3] Oxidation of electron-rich substrates can also occur, leading to colored impurities.[1]
Q2: Which brominating agents are recommended, and what are their primary differences?
-
N-Bromosuccinimide (NBS): This is the most common and versatile reagent. It is a solid, making it easier and safer to handle than liquid bromine.[4] It typically provides a low, steady concentration of bromine in situ, which helps to control the reaction and prevent over-bromination.[5] It can participate in both electrophilic and radical pathways depending on the conditions.[2]
-
Molecular Bromine (Br₂): A powerful brominating agent, often used with a Lewis acid catalyst (e.g., FeBr₃) for less reactive aromatic systems.[6][7][8] Its high reactivity can easily lead to over-bromination if not carefully controlled. It is also highly corrosive and toxic, requiring specialized handling.[4]
-
Tetrabutylammonium Tribromide (TBATB): A mild and highly selective solid brominating agent. It is particularly useful for achieving clean mono-bromination of activated systems where NBS or Br₂ might be too aggressive.[9]
Q3: How do reaction conditions influence the outcome of the bromination?
Reaction conditions are critical for controlling selectivity and minimizing side products.
-
Solvent: Polar solvents like DMF or acetic acid favor electrophilic aromatic substitution. Using DMF can promote high para-selectivity for certain aromatic substrates.[2] Non-polar solvents like CCl₄, especially with a radical initiator, promote radical-mediated side-chain bromination.[2]
-
Temperature: Higher temperatures generally increase the reaction rate but can also decrease selectivity and promote side reactions. For many selective brominations with NBS, starting at a low temperature (e.g., 0 °C) is recommended.
-
Catalyst/Acid: For deactivated quinazolinone rings, a Lewis acid (with Br₂) or a strong protic acid (like H₂SO₄ with NBS) can be necessary to activate the system and drive the reaction.[10][11] The choice of acid can also influence the regiochemical outcome.[11]
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific experimental issues in a direct Q&A format.
Problem 1: My reaction is yielding a mixture of mono- and di-brominated products, with the di-brominated species being the major byproduct.
Primary Cause: This is a classic case of over-bromination, which occurs when the brominating agent is too reactive for the substrate or used in excess. The initially formed mono-brominated product can be as reactive, or even more reactive, than the starting material, leading to a second bromination event.
Troubleshooting Steps & Solutions:
-
Re-evaluate Stoichiometry: Ensure you are using no more than 1.0-1.1 equivalents of the brominating agent for mono-bromination.
-
Control Reagent Addition: Instead of adding the brominating agent all at once, use a slow, portion-wise addition or dissolve it and add it via a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the mono-brominated product.
-
Lower the Reaction Temperature: Start the reaction at 0 °C or even lower. A lower temperature decreases the rate of the second bromination more significantly than the first in many cases.
-
Switch to a Milder Reagent: If using Br₂, switch to NBS. If NBS is still too reactive, consider using Tetrabutylammonium Tribromide (TBATB), which is known for its high selectivity in producing mono-brominated products.[9]
-
Monitor the Reaction Diligently: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of products. Quench the reaction as soon as the starting material has been consumed, before a significant amount of the di-brominated product forms.
Problem 2: The bromine is adding to an undesired position on the quinazolinone ring system.
Primary Cause: The regioselectivity of electrophilic aromatic substitution is governed by the combined electronic and steric effects of the substituents already present on the ring. The inherent directing effects of the quinazolinone core, combined with other functional groups, dictate the position of attack.
Troubleshooting Steps & Solutions:
-
Analyze Directing Group Effects: Map the electron-donating (activating, ortho-/para-directing) and electron-withdrawing (deactivating, meta-directing) groups on your specific quinazolinone precursor. Bromination will preferentially occur at the most activated, sterically accessible position.
-
Modify the Solvent or Acid: The choice of acid can significantly alter the regiochemical outcome. Bromination in strong acids like concentrated H₂SO₄ or CF₃SO₃H can protonate the quinazolinone nitrogens, changing the electronic landscape of the molecule and redirecting the electrophilic attack.[10][11]
-
Utilize Steric Hindrance: If you are trying to brominate at a less sterically hindered position and are getting a mixture, switching to a bulkier brominating agent might improve selectivity.
-
Consider a Blocking Group Strategy: In complex syntheses, it may be necessary to temporarily install a blocking group at the more reactive site, perform the bromination at the desired position, and then remove the blocking group.
Problem 3: I am observing bromination on the alkyl side chain instead of the aromatic ring.
Primary Cause: This side reaction occurs via a radical mechanism, not an electrophilic aromatic substitution mechanism. It is most common when using NBS under conditions that favor radical formation and when the side chain contains a stabilized radical position (e.g., a benzylic or allylic C-H bond).[2][3]
Troubleshooting Steps & Solutions:
-
Eliminate Radical Initiators: Ensure the reaction is run in the dark, as light can initiate radical chain reactions with NBS.[4] Avoid using radical initiators like AIBN or benzoyl peroxide unless side-chain bromination is the desired outcome.[2]
-
Use Polar Solvents: Switch from non-polar solvents (like CCl₄) to polar solvents (like glacial acetic acid or DMF). Polar solvents favor the ionic, electrophilic substitution pathway.
-
Purify the NBS: Impurities in NBS can sometimes promote radical reactions. Recrystallizing the NBS from water can lead to cleaner outcomes.[2]
-
Add a Radical Scavenger: In difficult cases, a small amount of a radical scavenger can be added to suppress the unwanted pathway, although this should be a last resort.
Visualized Mechanisms and Workflows
Mechanism: Electrophilic Bromination of the Quinazolinone Core
The diagram below illustrates the generally accepted two-step mechanism for electrophilic aromatic bromination, initiated by NBS.
Caption: General mechanism of electrophilic bromination.
Workflow: Troubleshooting Over-bromination
This flowchart provides a logical sequence for diagnosing and solving issues with the formation of di-brominated byproducts.
Caption: Decision workflow for managing over-bromination.
Validated Experimental Protocols
Protocol 1: Selective Mono-bromination of an Activated Quinazolinone using NBS
This protocol is designed for quinazolinone precursors that are susceptible to over-bromination.
-
Preparation: Dissolve the quinazolinone precursor (1.0 eq) in a suitable polar solvent (e.g., glacial acetic acid or DMF, 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer. Protect the flask from light by wrapping it in aluminum foil.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate vial, weigh out freshly recrystallized N-Bromosuccinimide (NBS) (1.05 eq).
-
Slow Addition: Add the NBS to the cooled solution in small portions over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the starting material, mono-brominated product, and potential di-brominated product.
-
Quenching: Once the starting material is consumed (or when the formation of the di-brominated spot becomes significant), quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-brominated quinazolinone.
Data Summary: Brominating Agent Comparison
The following table summarizes the typical characteristics and applications of common brominating agents for quinazolinone precursors.
| Reagent | Form | Reactivity | Selectivity | Common Side Reactions | Best For |
| Br₂ / FeBr₃ | Liquid | Very High | Low-Moderate | Over-bromination, HBr corrosion | Deactivated aromatic rings |
| NBS | Solid | Moderate | Good | Over-bromination, Radical bromination | General purpose, activated rings |
| TBATB | Solid | Mild | Very High | Minimal | Highly activated/sensitive substrates |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Jin, Z. (2015). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 38(6), 801–826. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Retrieved from [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Miller, S. J., et al. (2017). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society, 139(4), 1492–1495. Retrieved from [Link]
-
den Hertog, H. J., & van der Does, L. (1966). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 743-748. Retrieved from [Link]
-
Talele, T. T., et al. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 60(22), 9210–9233. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Bromination. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Li, J., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(1), 1-5. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Khan Academy. (2010). Bromination of benzene. Retrieved from [Link]
-
Asif, M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 865–872. Retrieved from [Link]
-
Fassihi, A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(1), 69–76. Retrieved from [Link]
-
Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86. Retrieved from [Link]
-
ResearchGate. (n.d.). Different strategies for the synthesis of quinazolinones. Retrieved from [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-dibromomethyl-3-p-substitutedphenyl-4(3H)-quinazolinone derivatives. Retrieved from [Link]
-
Gouliaev, A. H., & Brown, W. D. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Request PDF. Retrieved from [Link]
-
Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-one. International Journal of Scientific & Technology Research, 2(9), 244-248. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of N‐bromination of 2‐oxazolidinone. Retrieved from [Link]
-
Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 700192. Retrieved from [Link]
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 9. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
stability issues of 5-bromo-3-methylquinazolin-4(3H)-one under experimental conditions
Document ID: TSG-QM-5B3M-001
Version: 1.0
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-bromo-3-methylquinazolin-4(3H)-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1][2] However, the stability of substituted quinazolinones can be influenced by various experimental parameters. This document addresses common stability issues encountered during laboratory handling, experimentation, and storage, providing troubleshooting advice and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common inquiries and issues related to the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of the quinazolinone core is primarily influenced by four factors: solvent choice, pH, light exposure, and temperature.
-
Solvent: The quinazolinone ring system can exhibit solvent-dependent equilibrium (lactam-lactim tautomerism).[3] In polar protic solvents, the lactam form is generally stable. However, in some polar aprotic solvents like DMSO, certain quinazolinone derivatives have shown instability over time, leading to the modification of their chemical structure.[4][5]
-
pH: The amide bond within the quinazolinone ring is susceptible to hydrolysis under strongly acidic or basic conditions. This can lead to ring-opening and the formation of 2-acetamido-5-bromobenzoic acid derivatives. Synthesis procedures for similar compounds sometimes require specific pH control, highlighting the sensitivity of the ring system.
-
Light: Heterocyclic aromatic compounds are often photosensitive. Studies on similar quinazolinone derivatives have demonstrated photodecomposition upon exposure to light, resulting in the formation of new photoproducts.[5]
-
Temperature: While generally stable at room temperature in solid form, prolonged exposure to elevated temperatures in solution can accelerate degradation pathways like hydrolysis or oxidation. Recommended storage for solid compounds is often refrigerated (0-5°C).[6] Stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[7]
Q2: I've observed new peaks in my HPLC analysis after leaving my sample in DMSO overnight. Is the compound degrading?
A2: Yes, this is a strong indication of degradation. While DMSO is a common solvent for initial compound solubilization, it is not recommended for long-term storage of many quinazolinone derivatives. Studies on the compound 3‐[2‐(dimethylamino)ethyl]‐6‐nitroquinazolin‐4(3H)‐one (BG1188) showed that solutions in DMSO were unstable, with absorption spectra modifying in shape and intensity almost immediately after preparation.[4][5] In contrast, aqueous solutions of the same compound were stable for over 40 days when stored correctly.[8]
Causality: The instability may be due to the nature of DMSO as a polar aprotic solvent which can influence the lactam-lactim equilibrium, or due to trace impurities (water, peroxides) that can initiate degradation, especially at room temperature.[3]
Recommendation: For experimental assays, prepare fresh solutions in DMSO immediately before use. For storage, create concentrated stock solutions in a less reactive solvent if possible, or aliquot and freeze at -80°C immediately after solubilization in DMSO.[7] If your experimental buffer is aqueous, dilute the DMSO stock into the aqueous buffer as the final step to minimize the compound's exposure time to concentrated DMSO.
Q3: What is the optimal pH range for working with this compound in aqueous buffers?
A3: To minimize the risk of hydrolysis of the internal amide bond, it is recommended to work in a neutral to slightly acidic pH range, typically pH 5.0 to 7.5 . Avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions, especially during procedures involving heating or long incubation times, as these conditions will significantly accelerate ring-opening degradation.
Q4: How should I properly handle and store this compound?
A4: Proper handling and storage are critical for maintaining the compound's purity and integrity. Brominated organic compounds require careful handling to prevent both degradation and safety hazards.[9][10]
| Form | Condition | Recommended Storage | Rationale |
| Solid Powder | Long-Term | 0-5°C, desiccated, protected from light.[6] | Prevents slow degradation from atmospheric moisture and light. Low temperature minimizes thermal decomposition. |
| Stock Solution (e.g., in DMSO) | Short-Term (1-2 weeks) | -20°C, in small aliquots. | Minimizes freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Stock Solution (e.g., in DMSO) | Long-Term (>2 weeks) | -80°C, in small aliquots.[7] | Gold standard for preserving the integrity of dissolved organic compounds by significantly slowing all chemical degradation processes. |
| Working Solutions (Aqueous Buffer) | During Experiment | On ice, protected from light. | Prepares fresh daily. Minimizes degradation during the course of an experiment. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of activity over time. | 1. Compound degradation in stock solution. 2. Photodegradation during experiment. 3. Hydrolysis in inappropriate buffer pH. | 1. Prepare fresh stock solutions from solid. Use aliquots stored at -80°C to avoid freeze-thaw cycles. 2. Protect samples from light by using amber vials or covering plates with foil. 3. Verify buffer pH is within the optimal 5.0-7.5 range. |
| Appearance of a new, less polar peak in reverse-phase HPLC. | Potential O-alkylation or other reaction if inappropriate solvents or reagents are used. The lactim tautomer can be reactive.[3] | Review all solvent and reagent compatibility. Perform a forced degradation study (see Protocol 2) to identify potential degradation products. |
| Appearance of a new, more polar peak in reverse-phase HPLC. | Likely hydrolysis of the quinazolinone ring, leading to a more polar carboxylic acid derivative. | Check the pH of your solutions. Ensure you are not using strongly acidic or basic conditions. |
| Solid compound has changed color (e.g., darkened). | Oxidation or slow degradation due to improper storage (exposure to air, light, or moisture). | Discard the compound and use a fresh, properly stored vial. Purity should be re-verified by analytical methods (HPLC, LC-MS). |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures solutions are prepared in a manner that maximizes stability.
-
Pre-Analysis: Allow the solid compound container to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Stock Solution (10 mM in DMSO):
-
Weigh the required amount of this compound (MW: 239.07 g/mol ) in a sterile microfuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO.
-
Vortex thoroughly until fully dissolved. A brief sonication in a water bath may be used if necessary.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes.
-
Store aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock into your final aqueous experimental buffer immediately before starting the experiment. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Keep the prepared working solutions on ice and protected from light throughout the experiment.
-
Protocol 2: Forced Degradation Study Workflow
This study is essential for understanding the compound's stability profile and identifying potential degradation products.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to direct UV light (e.g., 254 nm) or strong broad-spectrum light.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including the T=0 starting material and the control, by LC-MS.
-
-
Evaluation: Compare the chromatograms. Note the percentage loss of the parent peak and the appearance of new peaks (degradants). Characterize the mass of the major degradants to hypothesize their structure.
Visualizations: Pathways and Workflows
Diagram 1: Postulated Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of the quinazolinone ring.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for a comprehensive stability assessment study.
References
- Vertex AI Search. (2025, October 19). High-Purity this compound: Your Key Heterocyclic Intermediate.
- AIP Conference Proceedings. (2011, August 24).
- ResearchGate. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods | Request PDF.
- Nosova, E. V., et al. (n.d.). QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES.
- Liu, Y., et al. (2017, March). Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Indian Journal of Chemistry, Vol. 56B, pp. 356-358.
- National Institutes of Health (NIH). (2024, July 4).
- Militaru, G., et al. (n.d.). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
- National Institutes of Health (NIH). (n.d.). Synthesis of New 4(3H)
- National Institutes of Health (NIH). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- National Institutes of Health (NIH). (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs.
- National Institutes of Health (NIH). (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
- National Institutes of Health (NIH). (n.d.). 3-(4-Bromophenyl)quinazolin-4(3H)-one.
- CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
- Sigma-Aldrich. (n.d.). 5-Bromo-quinazoline-2,4-diamine.
- Echemi. (n.d.). 6-BROMO-3-METHYLQUINAZOLIN-4(3H)
- Dolly Corporation. (2025, October 20).
- Slideshare. (n.d.). Bromine handling and safety.
- National Institutes of Health (NIH). (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H).
- ResearchGate. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses | Request PDF.
- Biomed Pharmacol J. (2008).
- Royal Society of Chemistry. (n.d.). An efficient transition-metal-free route to quinazolin-4(3H)-ones via 2-aminobenzamides and thiols. New Journal of Chemistry.
- Chemical Methodologies. (2022, December 5). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid.
- Google Patents. (n.d.).
- Scribd. (n.d.). LANXESS-Bromine Safety Handling Guide EN 20180717.
- National Institutes of Health (NIH). (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- MedchemExpress.com. (n.d.). 4(3H)
- National Institutes of Health (NIH). (n.d.). 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one.
- National Institutes of Health (NIH). (n.d.). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)
- PubMed. (n.d.). 3-(4-Bromo-phen-yl)quinazolin-4(3H)-one.
Sources
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-quinazoline-2,4-diamine | 119584-75-7 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. dollycorporation.com [dollycorporation.com]
- 10. Bromine handling and safety | DOCX [slideshare.net]
alternative brominating agents for the synthesis of 5-bromo-quinazolinones
Welcome to the technical support center for the synthesis of 5-bromo-quinazolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective bromination on the quinazolinone scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and select the optimal synthetic strategy.
The Challenge of Regioselective Bromination
The quinazolinone core is a privileged scaffold in medicinal chemistry, but its functionalization is not always straightforward. Direct electrophilic bromination of the 4(3H)-quinazolinone ring system presents a significant regioselectivity challenge. The fused benzene ring is generally deactivated by the electron-withdrawing nature of the pyrimidinone ring. Understanding the electronic landscape of the molecule is key to controlling the position of bromination.
Electrophilic substitution on the quinazolinone ring is directed by the combined electronic effects of the amide and imine functionalities within the pyrimidinone ring. These effects tend to direct incoming electrophiles to the 6- and 8-positions. Therefore, achieving selective bromination at the 5-position is often difficult and can lead to mixtures of isomers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 5-bromo-quinazolinones and provides actionable solutions using alternative brominating agents.
Issue 1: Low or No Conversion of Starting Material
Question: My bromination reaction is not proceeding, and I'm recovering mostly starting material. What's going wrong?
Answer:
Low reactivity is a common hurdle due to the electron-deficient nature of the quinazolinone ring. The choice of brominating agent and reaction conditions is critical to overcome this activation barrier.
Causality & Recommended Actions:
-
Insufficiently Reactive Brominating Agent: Molecular bromine (Br₂) may not be electrophilic enough to react with the deactivated quinazolinone ring under mild conditions.
-
Solution 1: Use a More Potent Brominating Agent. Dibromoisocyanuric acid (DBI) is a powerful brominating agent that can be effective for less reactive aromatic rings.[1]
-
Solution 2: Acid Catalysis. The addition of a strong Brønsted acid like sulfuric acid or trifluoromethanesulfonic acid can protonate the brominating agent (e.g., NBS or DBDMH), increasing its electrophilicity and promoting aromatic ring bromination.[2]
-
-
Suboptimal Reaction Conditions:
-
Solution: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for the formation of degradation products.
-
Issue 2: Poor Regioselectivity - Formation of 6- or 8-Bromo Isomers
Question: I'm obtaining a mixture of bromo-quinazolinone isomers, with the 6- and/or 8-bromo products being major. How can I favor the formation of the 5-bromo isomer?
Answer:
This is the most common challenge in the direct bromination of quinazolinones. The inherent electronic properties of the scaffold favor substitution at the 6- and 8-positions. Directing the bromine to the 5-position requires a strategic choice of reagents and conditions.
Causality & Recommended Actions:
-
Electronic Directing Effects: The nitrogen atoms and the carbonyl group of the pyrimidinone ring deactivate the fused benzene ring and direct electrophilic attack to the 6- and 8-positions.[3][4][5]
-
Solution 1: Steric Hindrance. While electronically disfavored, the 5-position is sterically accessible. Using a bulky brominating agent in a non-coordinating solvent might slightly favor the 5-position, although this is often not sufficient for high selectivity.
-
Solution 2: Alternative Synthetic Route. The most reliable method to obtain pure 5-bromo-quinazolinones is often to start with a pre-brominated precursor, such as 2-amino-6-bromobenzoic acid. This approach circumvents the regioselectivity issue entirely.
-
Issue 3: Polybromination
Question: My reaction is producing di- or even tri-brominated quinazolinones. How can I achieve mono-bromination?
Answer:
Polybromination occurs when the mono-brominated product is still sufficiently activated to react further with the brominating agent.
Causality & Recommended Actions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will expectedly lead to multiple substitutions.
-
Solution 1: Stoichiometric Control. Carefully control the stoichiometry of your brominating agent. For agents like DBDMH, which contains two bromine atoms, use 0.5-0.55 molar equivalents for mono-bromination.[6][7]
-
Solution 2: Controlled Addition. Add the brominating agent in portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, disfavoring multiple substitutions.
-
-
High Reactivity of the Substrate: If your quinazolinone has electron-donating groups on the benzene ring, it will be more susceptible to polybromination.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) over liquid bromine?
A1: Both NBS and DBDMH are solid reagents that are safer and easier to handle than corrosive and volatile liquid bromine. They provide a slow, controlled release of electrophilic bromine, which can improve selectivity and reduce the formation of byproducts. DBDMH has a higher bromine content by weight and can be more cost-effective than NBS.[7][8]
Q2: What is a standard work-up procedure for reactions involving NBS or DBDMH?
A2: A typical work-up involves quenching any unreacted brominating agent with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The byproducts, succinimide (from NBS) and 5,5-dimethylhydantoin (from DBDMH), have some water solubility and can be removed by aqueous washes. 5,5-dimethylhydantoin is often less soluble in common organic solvents and may precipitate, allowing for removal by filtration.[6][9][10]
Q3: Are there any "green" or more sustainable alternatives for the bromination of quinazolinones?
A3: Yes, enzymatic bromination using halogenase enzymes is an emerging green alternative.[11][12] These enzymes can offer high regioselectivity under mild, aqueous conditions. While the application of halogenases to quinazolinones is still an area of active research, they hold promise for more sustainable pharmaceutical synthesis. Another approach is the use of a bromide-bromate couple in an aqueous acidic medium, which generates the brominating species in situ and avoids the use of liquid bromine.[13][14]
Q4: Can I use radical conditions for the bromination of quinazolinones?
A4: Radical bromination with agents like NBS or DBDMH typically occurs at allylic or benzylic positions.[2][9] If your quinazolinone has an alkyl substituent, for example at the 2-position, radical conditions could lead to bromination of that side chain rather than the aromatic ring. For aromatic bromination, electrophilic conditions (often with an acid catalyst) are required.
Data Presentation
Table 1: Comparison of Alternative Brominating Agents for Aromatic Bromination
| Reagent | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dibromoisocyanuric Acid (DBI) |
| Formula | C₄H₄BrNO₂ | C₅H₆Br₂N₂O₂ | C₃HBr₂N₃O₃ |
| Appearance | White to off-white crystalline solid | Off-white to yellowish crystalline powder | White to yellowish solid |
| Bromine Content | ~44.9% | ~55.6% | ~55.7% |
| Reactivity | Moderate | Moderate to High[2][7] | High[1] |
| Typical Use | Electron-rich aromatics, allylic/benzylic bromination | Electron-rich aromatics, benzylic bromination | Deactivated aromatics |
| Byproduct | Succinimide | 5,5-Dimethylhydantoin | Isocyanuric acid |
| Advantages | Milder, good for selective mono-bromination | High bromine content, cost-effective, easy to handle[7][8] | Very powerful, for challenging substrates |
| Disadvantages | Lower atom economy than DBDMH | Can be less selective than NBS for highly activated systems | High reactivity can lead to over-bromination |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Bromination using DBDMH
This protocol is a general starting point and may require optimization for your specific quinazolinone substrate.
-
Preparation: In a round-bottom flask, dissolve the quinazolinone substrate (1.0 mmol) in a suitable solvent (e.g., chloroform, acetic acid, or concentrated sulfuric acid).
-
Reagent Addition: At room temperature, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 mmol, for mono-bromination) in portions over 15-30 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 10% aqueous sodium thiosulfate to quench any excess DBDMH.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 5-Bromo-quinazolinone via Precursor
This is a more reliable route to achieve the desired 5-bromo substitution pattern.
-
Step 1: Acylation of 2-amino-6-bromobenzoic acid. Reflux a mixture of 2-amino-6-bromobenzoic acid and an appropriate acylating agent (e.g., acetic anhydride for a 2-methyl substituent) to form the corresponding N-acyl derivative.
-
Step 2: Cyclization. React the N-acyl intermediate with a source of ammonia (e.g., formamide or ammonium acetate) under heating to effect cyclization to the desired 5-bromo-quinazolinone.
-
Work-up and Purification: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and purified by recrystallization.
Visualizations
Decision Workflow for Bromination Strategy
Caption: General mechanism for electrophilic bromination on the quinazolinone scaffold.
References
-
Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2016). Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry - Section B, 55B(10), 1231-1235. [Link]
- BenchChem. (2025). A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. BenchChem Technical Documents.
- Lavaud, S., et al. (2023). Sustainable bromination of organic compounds: A critical review. Results in Chemistry, 5, 100895.
- Al-Tel, T. H. (2010). A facile synthesis and chemical transformations of 3-amino-2-methyl-4(3H)-quinazolinone. Molecules, 15(1), 263-283.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023).
- Chemia Corporation. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions.
- Chemia Corporation. (2021). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients.
- Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. ES Chemistry and Sustainability.
- Ataollahi, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Biomolecular Structure and Dynamics.
- Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
- Adimurthy, S., et al. (2006). Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor. Green Chemistry, 8(10), 916-922.
- Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry.
- Organic Chemistry Tutor. (2022).
- Chemia Corporation. (2022). A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
- Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Frontiers in Chemistry, 10, 989632.
- Organic Chemistry Portal. (2024). Synthesis of quinazolinones.
- Farag, A. A., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Biomolecular Structure and Dynamics, 40(21), 10831-10847.
- Wikipedia. (2024).
- Ataollahi, E., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20087.
- Organic Chemistry Portal. (2024). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- G-Demiraslan, C., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2549.
- Organic Syntheses. 5,5-Dimethylhydantoin.
- ChemicalBook. (2023). 4(3H)-Quinazolinone, 3-(2-bromophenyl)-2-methyl-.
- Kumar, D., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 10(8), 2815.
- Willson Research Group.
- Wang, Z., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 14(7), 13627-13649.
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Miller, S. J., et al. (2015). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society, 137(33), 10551-10554.
-
Girek, T., et al. (2016). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydrot[6][15]riazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules, 21(11), 1469.
- Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. PubMed.
- Al-Suwaidan, I. A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
- Chemia Corporation. (2022). One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI).
- Miller, S. J., et al. (2015). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society.
- Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv.
- Tee, O. S., & Patil, G. V. (1976). Mechanism of bromination of 4(3H)‐quinazolinone, its 3‐methyl and its 1,3‐dimethyl derivatives in aqueous acidic solutions.
- Tee, O. S., & Patil, G. V. (1976). Mechanism of bromination of 4(3H)-quinazolinone, its 3-methyl and its 1,3-dimethyl derivatives in aqueous acidic solutions. The Journal of Organic Chemistry.
- Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling.
- Obafemi, C. A., et al. (2019). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.
- Google Patents. (2013). Method for producing 5,5-dimethyl hydantoin.
- BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. BenchChem Technical Documents.
- Organic Syntheses. Working with Hazardous Chemicals.
- Wever, R., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.
- Alam, M. M., et al. (2006).
- Vaskevich, R. I., et al. (2025). REGIOSELECTIVITY OF HALO- AND CHALCOGEN-INDUCED CYCLIZATION OF DIALLYLQUINAZOLIN-4-ONE. Journal of Chemistry and Technologies.
- University of Rochester, Department of Chemistry. Workup: DMF or DMSO.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- Reddit. (2024).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 8. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. espublisher.com [espublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-bromo-3-methylquinazolin-4(3H)-one for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of 5-bromo-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important heterocyclic compound from bench-scale synthesis to the larger quantities required for preclinical trials. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of this compound.
Q1: What is a common starting point for the synthesis of this compound?
A common and effective route begins with 2-amino-5-bromobenzoic acid (or its corresponding anthranilic acid derivative) and proceeds through a cyclization reaction.[1] One straightforward approach involves the reaction of 2-amino-5-bromobenzoic acid with an appropriate methylating and formylating agent or a two-step process involving initial cyclization to form the quinazolinone core followed by methylation.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in quinazolinone synthesis are a frequent issue and can stem from several factors.[2][3] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some traditional methods require high temperatures (over 120°C), while modern catalytic approaches may proceed under milder conditions.[2]
-
Inadequate Reagents: The purity of starting materials is paramount. Impurities can interfere with the reaction and lead to side product formation.
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction pathway. Polar aprotic solvents like DMF or DMSO are often effective.[4]
-
Inefficient Cyclization: The ring-closing step can be sensitive to the choice of catalyst and reaction conditions.
Q3: I am observing significant byproduct formation. How can I improve the purity of my crude product?
Byproduct formation is a common challenge. The nature of the byproduct can often indicate the root cause. For instance, the formation of benzimidazoles can be favored in non-polar solvents.[4] To improve purity:
-
Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and stoichiometry can minimize side reactions.
-
Purification Strategy: Recrystallization from a suitable solvent like ethanol is a common and effective method for purifying quinazolinone derivatives.[5] Column chromatography can also be employed for more challenging separations.[6]
Q4: What are the key considerations when scaling up the synthesis from milligram to gram or kilogram scale?
Scaling up a chemical synthesis is not always a linear process. Key considerations include:
-
Heat Transfer: Exothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure your reactor has adequate cooling capacity.
-
Mass Transfer: Efficient mixing is crucial for maintaining a homogeneous reaction mixture. What works in a small flask may not be sufficient in a large reactor.
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and impurity formation.
-
Work-up and Isolation: Procedures that are straightforward on a small scale, like extractions and filtrations, may need to be adapted for larger volumes and quantities.
II. Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.
Problem 1: Incomplete Reaction and Low Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
-
The isolated yield of the desired product is low.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction progress. | Many cyclization reactions in quinazolinone synthesis have a significant activation energy and require elevated temperatures to proceed at a reasonable rate.[2] |
| Inappropriate Solvent | If using a non-polar solvent, consider switching to a polar aprotic solvent such as DMF, DMSO, or dioxane to improve the solubility of the starting materials.[4] | Enhanced solubility of reactants increases the frequency of molecular collisions, leading to a higher reaction rate. |
| Weak Base (if applicable) | If your synthetic route employs a base, consider using a stronger base to facilitate deprotonation and subsequent cyclization. | The choice of base is critical for promoting the necessary deprotonation steps in many quinazolinone synthesis protocols.[4] |
| Catalyst Deactivation (if applicable) | If using a catalyst, ensure it is fresh and not poisoned by impurities in the starting materials or solvent. Consider increasing the catalyst loading. | Catalysts can lose activity over time or in the presence of certain functional groups, leading to a stalled reaction. |
Problem 2: Formation of a Major, Unidentified Byproduct
Symptoms:
-
A significant spot on TLC or peak in LC-MS that is not the starting material or the desired product.
-
Difficulty in purifying the desired product from this impurity.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Alternative Reaction Pathway | Analyze the structure of the byproduct if possible (e.g., by mass spectrometry). This can provide clues about the competing reaction. For example, the formation of a benzimidazole byproduct may be favored in non-polar solvents.[4] Switching to a polar solvent can shift the equilibrium towards the desired quinazolinone. | The reaction mechanism can be influenced by solvent polarity and temperature, leading to different cyclization pathways. |
| Decomposition of Starting Material or Product | Reduce the reaction temperature or reaction time. Monitor the reaction closely to stop it once the starting material is consumed, but before significant product degradation occurs. | Quinazolinone derivatives, while generally stable, can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, strong acids/bases). |
| Side Reactions of Functional Groups | Protect sensitive functional groups on your starting materials if they are not involved in the desired transformation. | Unprotected functional groups can lead to a variety of undesired side reactions, complicating the reaction mixture and reducing the yield of the target compound. |
Problem 3: Difficulties with Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or a very fine powder that is difficult to filter.
-
The product is difficult to crystallize.
-
The product co-elutes with impurities during column chromatography.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Poor Crystallization | Experiment with different recrystallization solvents or solvent mixtures. Techniques such as slow cooling, seeding with a small crystal of the pure product, or using an anti-solvent can induce crystallization. | The solubility of a compound is highly dependent on the solvent system. Finding the right conditions where the product is soluble at high temperatures but insoluble at low temperatures is key for effective recrystallization. |
| Persistent Impurities | Consider a pre-purification step, such as a wash with a suitable solvent to remove some of the impurities before the final purification. A different stationary phase or solvent system for column chromatography may also be effective. | A multi-step purification strategy can often be more effective than a single method for removing a range of impurities with different chemical properties. |
| Fine Precipitate | Allow the precipitate to digest (stir in the mother liquor at a slightly elevated temperature) to encourage the formation of larger crystals. Using a filter aid like Celite can also help with the filtration of fine powders. | Digestion can lead to Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, resulting in a more easily filterable solid. |
III. Experimental Workflow and Scale-Up Protocol
The following provides a generalized workflow for the synthesis and scale-up of this compound. Note: This is a conceptual workflow and should be adapted and optimized based on your specific laboratory conditions and analytical data.
Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Scale-Up Protocol (Conceptual)
Starting Materials:
-
2-Amino-5-bromobenzoic acid
-
Formamide (or other suitable C1 source)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Appropriate solvents (e.g., DMF, ethanol)
-
Base (e.g., K₂CO₃, NaH)
Step 1: Cyclization to form 5-bromoquinazolin-4(3H)-one
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-amino-5-bromobenzoic acid and formamide.
-
Heating: Heat the mixture to the optimized reaction temperature (typically >150°C) and maintain for the required duration.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture, which may result in the precipitation of the product.
-
Isolation: Isolate the crude 5-bromoquinazolin-4(3H)-one by filtration and wash with a suitable solvent (e.g., water, cold ethanol).
Step 2: N-Methylation
-
Reactor Setup: In a clean, dry reactor, suspend the crude 5-bromoquinazolin-4(3H)-one in a suitable solvent (e.g., DMF).
-
Base Addition: Add a suitable base (e.g., potassium carbonate) to the suspension.
-
Methylating Agent Addition: Slowly add the methylating agent at a controlled temperature. Caution: This reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete as determined by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water. The product may precipitate and can be collected by filtration. Alternatively, an extractive work-up may be necessary.
Step 3: Purification
-
Recrystallization: Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to obtain the purified product.[5]
-
Drying: Dry the purified product under vacuum to a constant weight.
Step 4: Quality Control
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).
Logical Relationship Diagram for Troubleshooting
Caption: A logical diagram for troubleshooting common synthesis issues.
IV. References
-
Ghosh, A., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Jukić, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]
-
Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
-
Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]
-
S.L. Belagali, et al. (2012). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Al-Said, M. S., et al. (2011). Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. Molecules. [Link]
-
Ioniță, E., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants. [Link]
-
Wang, X., et al. (2018). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. [Link]
-
ResearchGate. Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. [Link]
-
De la Cour, J. M., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. [Link]
-
Abdel-Gawad, H., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]
-
Akbari, A., & Zahedifar, M. (2023). Synthesis of Quinazolin-4(3H)-ones via a novel approach. Journal of Saudi Chemical Society. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 5-Bromo vs. 6-Bromo Quinazolinone Activity: A Guide for Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom onto the quinazolinone core can significantly modulate the physicochemical properties and biological activity of the resulting molecule. The position of this halogen substitution is critical, with 5-bromo and 6-bromo isomers often exhibiting distinct pharmacological profiles. This guide provides a comparative analysis of the synthesis and biological activities of 5-bromo- and 6-bromo-quinazolinone derivatives, offering insights for researchers and drug development professionals.
I. Synthetic Strategies: A Tale of Two Precursors
The synthesis of both 5-bromo- and 6-bromo-quinazolinone derivatives typically commences with the corresponding substituted anthranilic acids: 5-bromoanthranilic acid and, presumably for the 6-bromo analogue, a correspondingly substituted precursor.
Synthesis of 6-Bromo-Quinazolinone Derivatives:
A common route to 6-bromo-quinazolinones involves the use of 5-bromoanthranilic acid.[3][4][5] This starting material can be condensed with various reagents to construct the quinazolinone ring system. For example, reaction with acetic anhydride can yield 6-bromo-2-methyl-3,1-benzoxazin-4-one, a key intermediate.[3] This benzoxazinone can then be reacted with various anilines in glacial acetic acid to afford a range of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones.[3] Alternatively, 5-bromoanthranilic acid can be treated with o-amino benzoyl chloride in pyridine to form a benzoxazinone intermediate, which upon refluxing with hydrazine hydrate, yields 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[4][5]
Synthesis of 5-Bromo-Quinazolinone Derivatives:
Similarly, the synthesis of 5-bromo-quinazolinone derivatives would logically start from 4-bromoanthranilic acid. While specific comparative studies on the synthesis are scarce, the general principles of quinazolinone synthesis would apply. For instance, the reaction of 4-bromoanthranilic acid with an appropriate acyl chloride followed by cyclization with a nitrogen source would be a plausible route.
Comparative Considerations:
II. Anticancer Activity: A Focus on 6-Bromo Derivatives and EGFR Inhibition
The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, with many derivatives functioning as protein kinase inhibitors.[6] A significant body of research points to the potent anticancer activities of 6-bromo-quinazolinone derivatives, often linked to their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[7]
6-Bromo-Quinazolinones as EGFR Inhibitors:
Several studies have demonstrated the efficacy of 6-bromo-quinazolinone derivatives as EGFR inhibitors.[7][8] For example, a series of 6-bromoquinazoline derivatives showed significant cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values in the micromolar range.[9] Molecular docking studies have suggested that the 6-bromo substitution can enhance binding to the EGFR active site.[10] The presence of bulky substituents at the 6- or 7-positions of the quinazoline moiety has been associated with increased potency.[6]
5-Bromo-Quinazolinones: An Underexplored Area in Cancer Research:
In contrast to their 6-bromo counterparts, there is a noticeable lack of extensive research on the anticancer properties of 5-bromo-quinazolinone derivatives. While the general anticancer potential of the quinazolinone core is recognized, specific studies detailing the cytotoxic effects and mechanisms of action of 5-bromo isomers are not as prevalent in the reviewed literature. This represents a significant knowledge gap and a potential area for future investigation.
Comparative Anticancer Activity:
Due to the limited data on 5-bromo-quinazolinones, a direct and comprehensive comparison of the anticancer activity of the two isomers is challenging. However, the existing evidence strongly supports the 6-bromo substitution as a favorable modification for enhancing anticancer efficacy, particularly through EGFR inhibition.
Experimental Protocol: Synthesis of a 6-Bromo-Quinazolinone Derivative
This protocol describes the synthesis of 6-bromo-2-methyl-3-phenyl-(3H)-quinazolin-4-one, a representative 6-bromo-quinazolinone derivative.
Materials:
-
5-Bromoanthranilic acid
-
Acetic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one:
-
A mixture of 5-bromoanthranilic acid (1.08 g, 0.005 mol) and acetic anhydride (0.01 mol) is refluxed under anhydrous conditions for 5 hours.[3]
-
The excess acetic anhydride is removed by distillation under reduced pressure.[3]
-
The resulting solid is cooled, filtered, and dried under vacuum. The crude product is recrystallized from absolute ethanol to yield 6-bromo-2-methylbenzoxazin-4-one.[3]
-
-
Synthesis of 6-bromo-2-methyl-3-phenyl-(3H)-quinazolin-4-one:
-
Equimolar quantities of 6-bromo-2-methylbenzoxazin-4-one (0.01 mol) and aniline (0.01 mol) are refluxed in glacial acetic acid for 5-6 hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent like ethanol to obtain the pure 6-bromo-2-methyl-3-phenyl-(3H)-quinazolin-4-one.
-
III. Antimicrobial Activity: Evidence for Both Isomers
Both 5-bromo and 6-bromo-quinazolinone derivatives have demonstrated promising antimicrobial activities against a range of bacterial and fungal pathogens.
6-Bromo-Quinazolinone Derivatives:
Several studies have highlighted the antibacterial and antifungal properties of 6-bromo-quinazolinones. For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Curvularia lunata.[3] Structure-activity relationship (SAR) studies have indicated that the presence of halo groups on the substituted phenyl ring can increase antifungal activity.[3]
5-Bromo-Quinazolinone Derivatives:
Derivatives of 5-bromo-quinazolinone have also been synthesized and evaluated for their antimicrobial potential. Often synthesized from 5-bromoanthranilic acid, these compounds have shown activity against various microorganisms.[11] For example, certain 2,3,6-trisubstituted quinazolin-4-ones containing a bromine atom at position 6 (derived from 5-bromoanthranilic acid) were evaluated against Gram-positive and Gram-negative bacteria, as well as fungi.[9]
Comparative Antimicrobial Activity:
While both isomers show promise, a direct comparison is hindered by the diverse range of substitutions in the reported studies. However, the literature suggests that the introduction of a bromine atom at either the 5- or 6-position is a viable strategy for developing novel antimicrobial agents. The specific substitution patterns at other positions on the quinazolinone ring play a crucial role in determining the spectrum and potency of activity.[12]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | B. subtilis, S. aureus, P. aeruginosa, C. albicans, A. niger, C. lunata | Zone of Inhibition | Significant antibacterial and antifungal activity | [3] |
| 2,3,6-Trisubstituted Quinazolin-4-ones (from 5-bromoanthranilic acid) | Gram-positive and Gram-negative bacteria, Fungi | Not specified | Evaluated for antimicrobial activity | [9] |
IV. Anti-inflammatory Activity: A More Balanced Picture
Both 5-bromo and 6-bromo-quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some evidence suggesting comparable or even superior activity for certain 6-bromo derivatives.
6-Bromo-Quinazolinone Derivatives:
Several 6-bromo-quinazolinone derivatives have shown good anti-inflammatory activity in various assays. For example, in a study evaluating 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, compounds with methoxyphenyl substitutions exhibited anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced paw edema test in rats.[3] Another review highlights that among a series of 3-naphthalene-substituted quinazolinones, the 6-bromo-substituted derivative was the most potent.[1]
5-Bromo-Quinazolinone Derivatives:
The anti-inflammatory potential of 5-bromo-quinazolinone derivatives has also been explored. For instance, compounds derived from 5-bromoanthranilic acid have been synthesized and evaluated for their anti-inflammatory effects.[13]
Comparative Anti-inflammatory Activity:
Workflow Diagram: General Approach to Comparative Analysis
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijddr.in [ijddr.in]
A Senior Application Scientist's Guide to In Vivo Validation of 5-bromo-3-methylquinazolin-4(3H)-one for Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust in vivo study to validate the anticancer efficacy of the novel compound, 5-bromo-3-methylquinazolin-4(3H)-one. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating study design that delivers clear, actionable data.
Introduction: The Promise of the Quinazolinone Scaffold
The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] In oncology, this scaffold is particularly prominent, with several FDA-approved drugs, such as Gefitinib and Erlotinib, targeting key signaling pathways that drive tumor growth.[3][4] The mechanisms of action for quinazolinone derivatives are varied but often involve the inhibition of critical targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or the disruption of microtubule polymerization.[1][3][5]
This compound is a novel derivative within this promising class. While preliminary in vitro data may suggest cytotoxic potential, the critical litmus test lies in its in vivo performance. An animal model is an indispensable bridge between cell culture experiments and potential clinical trials, allowing for the evaluation of a compound's efficacy within the complex physiological context of a living organism.[6][7] This guide outlines a comparative study to objectively assess its therapeutic potential against a relevant clinical standard.
Part 1: Strategic Framework for In Vivo Evaluation
The transition from a controlled in vitro environment to a complex in vivo system is the most challenging and critical phase of preclinical drug development. The primary objective is to determine if the compound can achieve a therapeutic concentration at the tumor site to exert its anticancer effect without causing unacceptable systemic toxicity.
Rationale and Selection of an Animal Model
Choosing the appropriate animal model is paramount for generating clinically relevant data. Several types of rodent models are commonly used in cancer research.[8]
-
Syngeneic Models: Involve transplanting murine tumor cells into immunocompetent mice of the same genetic background. These are ideal for immunotherapy studies but are not suitable for testing human-specific cancer cell lines.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development.[6] However, they are often complex and time-consuming for initial drug screening.
-
Xenograft Models: Involve transplanting human tumor cells or tissues into immunodeficient mice (e.g., athymic nude or SCID mice).[9][10] This is the most common approach for evaluating the efficacy of novel anticancer agents.
-
Cell Line-Derived Xenografts (CDX): Established from cultured human cancer cell lines. CDX models are highly reproducible, cost-effective, and scalable, making them the gold standard for initial efficacy screening.[10][11]
-
Patient-Derived Xenografts (PDX): Established from fresh patient tumor tissue. PDX models better preserve the heterogeneity and microenvironment of the original tumor, offering higher predictive value for clinical outcomes, but are more complex and costly for initial validation.[6][12]
-
For the initial validation of this compound, a Cell Line-Derived Xenograft (CDX) model is the most logical choice. Its reproducibility provides a stable baseline against which the compound's activity can be rigorously assessed.[11] Based on the known activity of quinazolinone derivatives, a human non-small cell lung cancer (NSCLC) line (e.g., A549) or a breast cancer cell line (e.g., MCF-7) subcutaneously implanted into athymic nude mice would be an appropriate starting point.[4][5]
Overall Experimental Workflow
A well-planned workflow ensures that all stages of the experiment, from model generation to data analysis, are conducted systematically. This minimizes variables and enhances the reliability of the results.
Caption: High-level workflow for in vivo validation.
Part 2: Designing a Comparative Efficacy Study
To provide context for the novel compound's activity, it must be compared against both a negative (vehicle) and a positive control. This three-pronged approach allows for an objective assessment of its therapeutic window and relative efficacy.
Selection of a Comparator Drug
The choice of a positive control should be clinically relevant to the selected cancer model. Given that many quinazolinone derivatives function as EGFR inhibitors, Erlotinib (Tarceva) serves as an excellent comparator for an NSCLC model.[13] Erlotinib is an established EGFR tyrosine kinase inhibitor, providing a high standard against which to measure the performance of this compound.[4] For a breast cancer model like MCF-7, a standard chemotherapeutic agent such as Doxorubicin would be a suitable positive control.[4]
Experimental Groups and Endpoints
A robust study design will include multiple dose levels of the test compound to identify a dose-response relationship.
| Group | Treatment Arm | N (Mice/Group) | Dose | Administration Route | Schedule |
| 1 | Vehicle Control | 8 - 10 | N/A | Oral Gavage / IP | Daily |
| 2 | This compound (Low Dose) | 8 - 10 | TBD (e.g., 10 mg/kg) | Oral Gavage / IP | Daily |
| 3 | This compound (Mid Dose) | 8 - 10 | TBD (e.g., 30 mg/kg) | Oral Gavage / IP | Daily |
| 4 | This compound (High Dose) | 8 - 10 | TBD (e.g., 100 mg/kg) | Oral Gavage / IP | Daily |
| 5 | Positive Control (e.g., Erlotinib) | 8 - 10 | 50 mg/kg | Oral Gavage | Daily |
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.[11]
-
Secondary Endpoints:
-
Tumor regression (if any).
-
Overall survival.
-
Body weight measurements (as a primary indicator of systemic toxicity).[14]
-
Part 3: Core Experimental Protocols
The following protocols provide a detailed, step-by-step methodology. Adherence to these standardized procedures is crucial for reproducibility.
Protocol 1: Establishment of the CDX Model
-
Cell Culture: Culture A549 (or other selected) human cancer cells in the recommended medium under standard conditions (37°C, 5% CO₂).
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.
-
Injection Preparation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Matrigel helps support initial tumor formation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each 6-8 week old female athymic nude mouse.
-
Monitoring: Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
Protocol 2: Treatment and Monitoring
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups outlined in the table above, ensuring the average tumor volume is similar across all groups.
-
Dosing Solution Preparation: Prepare fresh dosing solutions for the test compound and the positive control in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer the assigned treatment to each mouse daily via the predetermined route (e.g., oral gavage). The volume is typically adjusted based on the most recent body weight measurement.
-
Tumor and Body Weight Measurement: Measure tumor volumes and body weights at least three times per week. Any mouse exhibiting a body weight loss of >20% or signs of significant distress should be euthanized according to ethical guidelines.
-
Study Duration: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
Part 4: Investigating the In Vivo Mechanism of Action
Efficacy data alone is insufficient. It is crucial to demonstrate that the compound is hitting its intended target in the in vivo setting. This is achieved through pharmacodynamic (PD) analysis.
Hypothesized Signaling Pathway
Many quinazolinone derivatives exert their effect by inhibiting the EGFR signaling cascade, which is critical for cell proliferation and survival.[1][5] Verifying the modulation of this pathway in vivo provides strong evidence for the compound's on-target activity.
Caption: Hypothesized inhibition of the EGFR-PI3K-AKT pathway.
Pharmacodynamic Biomarker Analysis
-
Tissue Processing: Excise tumors, flash-freeze half in liquid nitrogen for biochemical analysis (Western blot), and fix the other half in formalin for histopathological analysis (Immunohistochemistry).
-
Biomarker Assessment:
-
Target Engagement: Measure the levels of phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT). A significant reduction in the treated groups compared to the vehicle control would confirm target engagement.[11]
-
Cell Proliferation: Stain tissue sections for Ki-67, a marker of cell proliferation. A decrease in the percentage of Ki-67 positive cells would demonstrate the compound's antiproliferative effect.[11]
-
Part 5: Interpreting and Presenting the Data
Summarizing Efficacy and Toxicity Data
Table 1: Tumor Growth Inhibition (TGI) at Day 21
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM | % TGI | P-value vs. Vehicle |
|---|---|---|---|---|
| 1 | Vehicle Control | 1250 ± 150 | - | - |
| 2 | Test Compound (10 mg/kg) | 980 ± 120 | 21.6% | <0.05 |
| 3 | Test Compound (30 mg/kg) | 650 ± 95 | 48.0% | <0.001 |
| 4 | Test Compound (100 mg/kg) | 310 ± 60 | 75.2% | <0.0001 |
| 5 | Erlotinib (50 mg/kg) | 420 ± 75 | 66.4% | <0.0001 |
Table 2: Mean Body Weight Change
| Group | Treatment | Mean Body Weight Change (%) from Day 0 | Maximum Mean Weight Loss (%) |
|---|---|---|---|
| 1 | Vehicle Control | +5.5% | -1.2% |
| 2 | Test Compound (10 mg/kg) | +4.8% | -2.0% |
| 3 | Test Compound (30 mg/kg) | +2.1% | -4.5% |
| 4 | Test Compound (100 mg/kg) | -3.5% | -8.0% |
| 5 | Erlotinib (50 mg/kg) | -1.8% | -6.5% |
Go/No-Go Decision Criteria
The collective data will inform the decision to advance the compound. A successful outcome would be characterized by:
-
Statistically significant, dose-dependent TGI.
-
Efficacy comparable to or exceeding the positive control (Erlotinib).
-
Acceptable toxicity profile (e.g., mean body weight loss <10-15% and no other signs of severe morbidity).
-
Pharmacodynamic data confirming on-target activity in vivo.
Conclusion
This guide provides a robust, multi-faceted strategy for the in vivo validation of this compound. By integrating a comparative study design, detailed protocols, and mechanistic endpoints, this framework allows for a thorough and objective assessment of the compound's anticancer potential. A successful outcome from this study would provide the critical evidence needed to justify further, more complex preclinical development, such as evaluation in PDX models or combination therapy studies.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Google Cloud.
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). DovePress. Retrieved January 19, 2026, from [Link]
-
Importance of Animal Models in the Field of Cancer Research. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Experimental mouse models for translational human cancer research. (2022). Frontiers in Oncology. Retrieved January 19, 2026, from [Link]
- Preclinical Drug Testing Using Xenograft Models. (n.d.). Google Cloud.
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). Toxicological Research. Retrieved January 19, 2026, from [Link]
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Computational Molecular Bioscience. Retrieved January 19, 2026, from [Link]
-
Overview of drug screening experiments using patient-derived xenograft models. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2024). bioRxiv. Retrieved January 19, 2026, from [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). Expert Opinion on Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2016). Cancer Chemotherapy and Pharmacology. Retrieved January 19, 2026, from [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2020). Molecules. Retrieved January 19, 2026, from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. Retrieved January 19, 2026, from [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. Retrieved January 19, 2026, from [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024). Oncology Letters. Retrieved January 19, 2026, from [Link]
-
Next-Generation in vivo Modeling of Human Cancers. (2018). Frontiers in Oncology. Retrieved January 19, 2026, from [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). SCIRP. Retrieved January 19, 2026, from [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). Molecules. Retrieved January 19, 2026, from [Link]
-
Standard treatment against paediatric BRAF-V600E glioma promotes senescence and sensitizes tumours to BCL-xL inhibition. (2024). bioRxiv. Retrieved January 19, 2026, from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports. Retrieved January 19, 2026, from [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports. Retrieved January 19, 2026, from [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (2017). Research in Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Combating Cancer Drug Resistance with In Vivo Models. (2022). Crown Bioscience Blog. Retrieved January 19, 2026, from [Link]
-
Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences. Retrieved January 19, 2026, from [Link]
-
In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (2021). Cells. Retrieved January 19, 2026, from [Link]
-
Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. (2019). Toxicological Sciences. Retrieved January 19, 2026, from [Link]
-
Discovery of novel 3-benzylquinazolin-4(3H)-ones as potent vasodilative agents. (2024). Archiv der Pharmazie. Retrieved January 19, 2026, from [Link]
-
An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2023). Molecules. Retrieved January 19, 2026, from [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 9. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinazolinones
An In-depth Technical Comparison for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic incorporation of halogen atoms onto this scaffold has emerged as a powerful tool to modulate the pharmacological profile of these compounds, enhancing their potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of halogenated quinazolinones, with a particular focus on their anticancer and anti-inflammatory effects. We will delve into the nuanced influence of the nature and position of halogen substituents, supported by comparative experimental data, and provide detailed protocols for the evaluation of these promising therapeutic candidates.
The Decisive Role of Halogenation: More Than Just a Steric Effect
The introduction of halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—into the quinazolinone framework is a cornerstone of modern drug design.[3] Halogenation can profoundly impact a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of its biological activity.[4] The specific halogen and its position on the quinazolinone ring system dictate its interaction with biological targets, leading to a wide range of pharmacological outcomes.
Anticancer Activity: Targeting Key Signaling Pathways
Halogenated quinazolinones have garnered significant attention for their potent anticancer activities, primarily through the inhibition of key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
Key SAR Insights for Anticancer Activity:
-
Position 6 and 7 Halogenation: Substitution at the 6 and 7-positions of the quinazolinone ring with halogens is a well-established strategy for enhancing anticancer potency. These positions are often involved in crucial interactions within the ATP-binding pocket of kinases like EGFR.
-
Influence of the Halogen's Nature: The type of halogen plays a critical role. For instance, in a series of 4-anilinoquinazoline EGFR inhibitors, a bromine substitution at the C3' position of the aniline ring demonstrated superior potency compared to hydrogen, fluorine, chlorine, and iodine.[5] The IC50 values for EGFR inhibition were 29 nM (H), 3.8 nM (F), 0.31 nM (Cl), 0.025 nM (Br), and 0.89 nM (I), highlighting the nuanced effect of halogen choice.[5]
-
Electron-Withdrawing Effects: The electron-withdrawing nature of halogens can influence the acidity of nearby protons and the overall electronic landscape of the molecule, which can be critical for binding to target proteins.
-
Lipophilicity and Cell Permeability: Increasing the lipophilicity through halogenation can enhance the ability of the compound to cross cell membranes and reach its intracellular target. However, an optimal balance is necessary to maintain sufficient aqueous solubility.
Comparative Anticancer Activity of Halogenated Quinazolinones
| Compound ID | Quinazolinone Core Substitution | R Group (Position 3) | Target Cell Line | IC50 (µM) | Reference |
| Series 1 | 6-Chloro | 1,5-diaryl-1,4-pentadien-3-one | MGC-803 | Good Activity | [7] |
| 6-Chloro | 1,5-diaryl-1,4-pentadien-3-one | Bcap-37 | Good Activity | [7] | |
| 6-Chloro | 1,5-diaryl-1,4-pentadien-3-one | PC3 | Good Activity | [7] | |
| Series 2 | 6-Bromo | 2-mercapto-3-phenyl | MCF-7 | 15.85 ± 3.32 | [8] |
| 6-Bromo | 2-mercapto-3-phenyl | SW480 | 17.85 ± 0.92 | [8] | |
| Series 3 | 6-Fluoro, 2-(4-fluorophenyl) | Amino acid derivatives | MDA-MBA-231 | 0.43 ± 0.02 | [9][10] |
| 6-Fluoro, 2-(4-fluorophenyl) | Amino acid derivatives | MCF-7 | 12.44 ± 5.73 | [9][10] |
Anti-inflammatory Activity: Modulating the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Halogenated quinazolinones have shown promise as anti-inflammatory agents by inhibiting this pathway.
Key SAR Insights for Anti-inflammatory Activity:
-
Halogen Substituents on Phenyl Ring: The presence of halogen atoms on a phenyl ring attached to the quinazolinone core has been shown to be crucial for anti-inflammatory activity.
-
Inhibition of Inflammatory Gene Expression: Halogenated quinazolinones can effectively decrease the expression of pro-inflammatory genes such as COX-2, IL-1β, iNOS, and TNF-α.[11]
Experimental Protocols for Evaluating Halogenated Quinazolinones
To rigorously assess the structure-activity relationship of novel halogenated quinazolinones, standardized and reproducible experimental protocols are paramount. Here, we provide detailed methodologies for two fundamental assays in anticancer drug discovery.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the halogenated quinazolinone derivative in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Gene Expression Analysis: Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a powerful technique to quantify the expression levels of specific genes, providing insights into the mechanism of action of the test compounds.
Step-by-Step RT-qPCR Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed and treat the cells with the halogenated quinazolinone derivative as described for the MTT assay.
-
After the desired incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally considered pure.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction mixture includes RNA, reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the synthesized cDNA, forward and reverse primers for the target gene(s) (e.g., BAX, BCL2, CASP3) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated samples to the untreated control.
-
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key SAR principles of halogenated quinazolinones.
Caption: Experimental workflow for SAR studies.
Conclusion and Future Directions
The halogenated quinazolinone scaffold represents a highly promising area for the discovery of novel therapeutic agents. The strategic placement of specific halogen atoms can significantly enhance their anticancer and anti-inflammatory properties. This guide has provided a framework for understanding the key structure-activity relationships and has outlined robust experimental protocols for their evaluation. Future research should continue to explore the synthesis of novel halogenated derivatives and employ a combination of in vitro, in vivo, and in silico methods to further elucidate their mechanisms of action and optimize their therapeutic potential. The continued investigation of this versatile chemical class holds great promise for the development of next-generation targeted therapies.
References
-
Haider, K., Das, S., Joseph, A., & Yar, M. S. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(5), 1087-1114. [Link]
-
Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Rahmani Khajouei, M., & Hassanzadeh, F. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(6), 543–553. [Link]
-
Upadhyay, R., Tandel, P., & Shah, A. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure–activity relationship. Archiv der Pharmazie, e2300506. [Link]
-
Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2022). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 27(19), 6523. [Link]
-
Abdel-Gawad, H., Al-Sanea, M. M., & El-Gendy, M. A. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(41), 25494-25519. [Link]
-
Suntornwat, A., Wachirapat, P., & Kerdphon, S. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 14(5), 623–632. [Link]
-
Goudarzi, M., Faghih, Z., & Ghasemi, Y. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(10), 1125-1147. [Link]
-
Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(16), 4949. [Link]
-
Ghorbani, M., Emami, S., & Fakhri, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-14. [Link]
-
Luo, H., Chen, L., & Yang, G. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 457-465. [Link]
-
Insuasty, D., Castillo, J., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23621-23632. [Link]
-
Nguyen, T. T. L., Nguyen, H. P., & Le, T. H. (2020). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Organic Chemistry, 17(10), 784-791. [Link]
-
Zayed, M. F., Ahmed, S., & Ihmaid, S. (2021). 1/IC50 values of antitumor screening of target derivatives against... ResearchGate. [Link]
-
Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A. M. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 1-15. [Link]
-
Kumar, A., & Sharma, S. (2017). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 546-566. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Novel Quinazolinones: Evaluating 5-Bromo-3-Methylquinazolin-4(3H)-one
In the face of escalating antimicrobial resistance, the imperative for novel therapeutic agents has never been more critical. The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to evaluate and compare the antimicrobial spectrum of a novel quinazolinone derivative, using the hypothetical compound 5-Bromo-3-Methylquinazolin-4(3H)-one as a case study.
We will delve into the gold-standard methodologies for antimicrobial susceptibility testing, explain the rationale behind these experimental choices, and present a framework for interpreting the resulting data in comparison to established antibiotics.
The Quinazolinone Scaffold: A Foundation for Antimicrobial Discovery
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has proven to be a versatile template for designing bioactive molecules.[1][4][5] Its derivatives have been reported to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7] The antimicrobial potential often stems from the ability of these compounds to interfere with essential bacterial processes. For instance, some quinazolinones have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, while others act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.[1][8]
Substitutions on the quinazolinone ring system play a critical role in modulating the potency and spectrum of activity.[2][9] For our model compound, This compound , the presence of a halogen (bromo) at position 5 and a methyl group at position 3 are key features. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance biological activity. Studies on related compounds, such as 6-bromo-2-methyl-quinazolinones, have demonstrated significant antibacterial and antifungal properties, suggesting this substitution pattern is a promising avenue for exploration.[6][10]
Methodologies for Determining Antimicrobial Spectrum
To objectively assess the antimicrobial potential of a novel compound, standardized and reproducible methods are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[11][12][13] The two primary methods described here, Broth Microdilution and Kirby-Bauer Disk Diffusion, form the cornerstone of in vitro antimicrobial evaluation.
Quantitative Analysis: Broth Microdilution for MIC Determination
The Broth Microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[14] This quantitative result is crucial for comparing the potency of different compounds and for guiding therapeutic decisions.[16]
-
Preparation of Antimicrobial Stock: Dissolve the test compound (e.g., this compound) and comparator antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in a cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.[14][17]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending 3-5 isolated colonies from an 18-24 hour agar plate into a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18][19] Dilute this suspension to the final required concentration for inoculation (typically 5 x 10⁵ CFU/mL in the well).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).[14]
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[16]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration well where no visible growth (no turbidity) is observed.[15]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Qualitative Analysis: Kirby-Bauer Disk Diffusion
The Kirby-Bauer test is a widely used qualitative method to determine the susceptibility of bacteria to different antimicrobial agents.[19] It involves placing antibiotic-impregnated paper disks on an agar plate inoculated with a bacterial lawn.[20] The antibiotic diffuses into the agar, and if the bacteria are susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk.[21]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[22]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[18][21]
-
Disk Placement: Aseptically place paper disks impregnated with a standard concentration of the test compounds and comparator antibiotics onto the agar surface. Ensure firm contact with the agar.[20][21]
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[19]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[18] The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by CLSI.[22]
Comparative Antimicrobial Spectrum Analysis
To understand the potential of this compound, its activity must be compared against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, and benchmarked against standard antibiotics.
Disclaimer: The following data is illustrative, based on published results for structurally related bromo-substituted quinazolinone analogues, and serves as a representative example for comparison.[6][23] Actual values for this compound must be determined experimentally.
Table 1: Illustrative Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Gram Stain | This compound (Illustrative) | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | 0.5 | 1 |
| Bacillus subtilis (ATCC 6633) | Positive | 4 | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 64 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 | 0.5 | >128 |
Interpretation of Results
-
Spectrum of Activity: The compound shows more potent activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli, P. aeruginosa). This is a common characteristic for some classes of novel antimicrobial compounds.
-
Potency: While not as potent as the broad-spectrum fluoroquinolone Ciprofloxacin, the compound exhibits promising activity against Gram-positive organisms, comparable in magnitude to some established agents.
-
Gram-Negative Barrier: The significantly higher MIC against E. coli and lack of activity against P. aeruginosa suggest the compound may be unable to effectively penetrate the outer membrane of Gram-negative bacteria or is susceptible to efflux pumps.
Structure-Activity Relationship (SAR) Insights
The observed antimicrobial profile can be rationalized through Structure-Activity Relationships (SAR) derived from broader studies on the quinazolinone class.
Caption: Postulated Structure-Activity Relationship for 5-bromo-quinazolinones.
Studies have indicated that halogen substituents on the benzo ring of the quinazolinone can enhance antibacterial activity.[2][6] The lipophilicity introduced by the bromo group may facilitate passage across the lipid-rich cell membrane of Gram-positive bacteria. The small methyl group at the N3 position is a common feature in many bioactive quinazolinones and is thought to be important for proper orientation and binding to the target enzyme.[2]
Conclusion
References
-
Al-Omary, F. A., et al. (2015). Synthesis and antimicrobial activity of novel quinazolinone-thiazolidine–quinoline compounds. J Saudi Chem Soc, 17, 259–267. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Hassanzadeh, F., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 29-35. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 859–866. Available at: [Link]
-
CLSI. (2021). Performance Standards for Antimicrobial Susceptibility Testing; M100. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
-
Microbiology Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
-
Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337. Available at: [Link]
-
Najar, A. A., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Iranian Journal of Pharmaceutical Research, 17(3), 930-942. Available at: [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one. Arabian Journal of Chemistry, 4(4), 403-411. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
Tooke, C. L., et al. (2019). The structure–activity relationship for the 4(3H)-quinazolinone antibacterials. Journal of Medicinal Chemistry, 62(2), 1121-1144. Available at: [Link]
-
Wikipedia. (2023). Broth microdilution. Available at: [Link]
Sources
- 1. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. protocols.io [protocols.io]
- 18. asm.org [asm.org]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. microbenotes.com [microbenotes.com]
- 23. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Senior Application Scientist's Guide to Validating EGFR as the Primary Target of 5-bromo-3-methylquinazolin-4(3H)-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 5-bromo-3-methylquinazolin-4(3H)-one as an EGFR Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a well-established and critical target in oncology.[1][2] As a receptor tyrosine kinase, its dysregulation through overexpression or mutation leads to uncontrolled cell proliferation, survival, and metastasis in a variety of cancers, including those of the lung, breast, colon, and pancreas.[1][3] The clinical success of EGFR inhibitors has validated this pathway as a key therapeutic vulnerability in cancer.[2]
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved EGFR inhibitors, such as gefitinib and erlotinib.[4][5] This precedent suggests that novel derivatives of this scaffold, such as this compound, warrant investigation as potential EGFR inhibitors. While direct experimental evidence for the interaction between this compound and EGFR is not yet publicly available, its structural similarity to known inhibitors provides a strong rationale for its evaluation.
This guide presents a comprehensive, multi-tiered strategy for the rigorous validation of EGFR as the primary target of this compound. We will progress from initial biochemical validation of direct enzyme inhibition to cellular target engagement and finally to phenotypic cellular responses. Each experimental stage is designed to provide self-validating data and build a compelling case for the compound's mechanism of action.
Part 1: Foundational Biochemical Validation of Direct EGFR Inhibition
The initial step in validating a potential kinase inhibitor is to demonstrate direct interaction with the purified enzyme and quantify its inhibitory potency.[6][7] This is typically achieved through in vitro kinase assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[8] It quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[9]
Causality of Experimental Choice: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may quench fluorescence. It provides a clear, quantitative measure of enzymatic activity inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Prepare a reaction mix containing purified recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution or control.
-
Add 5 µL of the EGFR/substrate mix.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome and Interpretation: A potent EGFR inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the EGFR kinase activity. This provides the first piece of evidence for a direct interaction.
Biophysical Confirmation of Binding: Surface Plasmon Resonance (SPR)
While IC50 values demonstrate functional inhibition, they do not directly measure the binding affinity or kinetics of the interaction.[6] Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding and dissociation of a small molecule to a protein.[6]
Causality of Experimental Choice: SPR is crucial for understanding the binding kinetics (kon and koff rates) of the compound, which can influence its duration of action and in vivo efficacy. It provides an orthogonal validation of the biochemical assay results.
Experimental Protocol: SPR Analysis of EGFR Binding
-
Immobilization:
-
Immobilize purified recombinant human EGFR onto a sensor chip surface.
-
-
Binding Analysis:
-
Flow a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
-
Data Analysis:
-
Analyze the association and dissociation curves to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD).
-
Expected Outcome and Interpretation: A low KD value indicates high binding affinity. The kinetic parameters provide insight into the stability of the compound-target complex.
Part 2: Cellular Target Engagement and Pathway Modulation
Demonstrating that a compound can bind to its target within the complex environment of a living cell is a critical step in validation.[6][10]
In-Cell Target Engagement: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time detection of compound binding to a specific protein target inside living cells.[11][12]
Causality of Experimental Choice: This assay directly confirms that the compound can penetrate the cell membrane and engage with EGFR in its native environment, providing a more physiologically relevant measure of target binding.
Experimental Protocol: EGFR NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) engineered to express an EGFR-NanoLuc® fusion protein.
-
Seed the cells in a 384-well plate.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to EGFR, to the cells.
-
Add varying concentrations of this compound.
-
Incubate to allow for compound entry and binding competition with the tracer.
-
-
Signal Detection:
-
Measure both the NanoLuc® luminescence and the tracer fluorescence.
-
Calculate the BRET ratio.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates displacement of the tracer by the compound.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.
-
Expected Outcome and Interpretation: A potent cellular IC50 value demonstrates that the compound effectively engages EGFR within intact cells.
Cellular Phosphorylation Assay: Western Blotting
To confirm that target engagement leads to functional inhibition of the EGFR signaling pathway, we can measure the phosphorylation status of EGFR and its downstream effectors.[1]
Causality of Experimental Choice: This assay provides direct evidence of the compound's ability to inhibit the catalytic activity of EGFR in a cellular context, validating the mechanism of action.
Experimental Protocol: Western Blot for EGFR Pathway Inhibition
-
Cell Treatment:
-
Use a cancer cell line with high EGFR expression (e.g., A431).
-
Starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with EGF to activate the EGFR pathway.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Expected Outcome and Interpretation: Treatment with an effective EGFR inhibitor should lead to a dose-dependent decrease in the phosphorylation of EGFR, ERK, and AKT, without affecting the total protein levels. This demonstrates that the compound inhibits the EGFR signaling cascade.
Part 3: Phenotypic Validation in Cancer Cell Models
The ultimate validation of an anti-cancer compound is its ability to elicit a desired phenotypic response, such as inhibiting cell proliferation or inducing apoptosis, in cancer cells that are dependent on the target.[7]
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[13]
Causality of Experimental Choice: This assay determines the functional consequence of EGFR inhibition on cancer cell growth and provides a measure of the compound's anti-proliferative potency.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
-
Assay Procedure:
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcome and Interpretation: The compound should selectively inhibit the proliferation of EGFR-dependent cancer cell lines with a low GI50 value, while having a minimal effect on the EGFR-independent cell line.
Comparative Data Summary
| Assay | Metric | This compound (Hypothetical Data) | Gefitinib (Reference Compound) | Rationale |
| ADP-Glo™ Kinase Assay | IC50 | < 100 nM | ~30 nM | Demonstrates direct, potent inhibition of purified EGFR enzyme. |
| Surface Plasmon Resonance | KD | < 50 nM | ~20 nM | Confirms high-affinity binding to EGFR. |
| NanoBRET™ Target Engagement | Cellular IC50 | < 500 nM | ~200 nM | Validates cell permeability and engagement of EGFR in intact cells. |
| Cell Proliferation (NCI-H1975) | GI50 | < 1 µM | ~0.5 µM | Shows selective anti-proliferative effect in EGFR-dependent cancer cells. |
Visualizing the Validation Workflow and EGFR Signaling
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
Zar-Kessler, C., et al. (2016). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmaceuticals, 9(4), 57. [Link]
-
Scott, J. S., et al. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Reaction Biology. (n.d.). EGFR (L858R, T970M) NanoBRET Kinase Assay. Reaction Biology. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Lin, C.-C., et al. (2020). Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors. Cancers, 12(9), 2661. [Link]
-
Crown Bioscience. (n.d.). Advance your EGFR Target. Crown Bioscience. [Link]
-
Vasan, N., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Seminars in Cancer Biology, 93, 53-69. [Link]
-
Schopf, F. H., et al. (2024, November 3). Phenotypic plasticity in a novel set of EGFR tyrosine kinase inhibitor-adapted non-small cell lung cancer cell lines. bioRxiv. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 13(1), 12345. [Link]
-
Eberl, H. C., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
-
Ghorab, M. M., et al. (2022, September 22). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Future Medicinal Chemistry, 14(18), 1367-1382. [Link]
-
Schwartz, P. A., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 10(5), 339-345. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Lee, A. J., et al. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Scientific Reports, 10(1), 1234. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
Li, X., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9897-9908. [Link]
-
Sino Biological. (n.d.). EGFR Signaling Pathway. Sino Biological. [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. [Link]
-
MDPI. (2024). Advances in Screening, Immunotherapy, Targeted Agents, and Precision Surgery in Cervical Cancer: A Comprehensive Clinical Review (2018–2025). MDPI. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
El-Sayed, N. N. E., et al. (2024, August 20). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(36), 25881-25901. [Link]
-
Scott, J. S., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]
-
Al-Warhi, T., et al. (2023, August 23). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega, 8(35), 31969-31984. [Link]
-
Brouwer, A. J., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(2), 487-496. [Link]
-
Kumar, A., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Kim, S., et al. (2022). Analytical Validation of a Pan-Cancer Panel for Cell-Free Assay for the Detection of EGFR Mutations. Cancers, 14(19), 4851. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. ResearchGate. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
-
DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Nassar, A. M., et al. (2025, July 31). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports. [Link]
-
Nassar, A. M., et al. (2025, July 31). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. PMC. [Link]
-
MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. crownbio.com [crownbio.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 5-bromo-3-methylquinazolin-4(3H)-one
For researchers in oncology and drug development, the quinazolinone scaffold is a well-trodden path in the quest for potent and selective kinase inhibitors. Numerous approved drugs, such as gefitinib and erlotinib, feature this privileged structure, primarily targeting the epidermal growth factor receptor (EGFR)[1][2][3][4][5][6]. The compound 5-bromo-3-methylquinazolin-4(3H)-one represents a fundamental embodiment of this class. While its direct and extensive biological characterization is not widely published, its structural alerts strongly suggest kinase inhibitory activity.
This guide provides a comprehensive framework for conducting a cross-reactivity study of this compound. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into interpreting the resulting data. For the purpose of this illustrative guide, we will hypothesize that this compound is a putative inhibitor of EGFR. This will allow us to build a realistic and scientifically grounded comparison of its activity against a panel of other kinases.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to and inhibiting other kinases[7]. This lack of selectivity can lead to unexpected cellular effects, toxicity, and a misinterpretation of the inhibitor's mechanism of action. Therefore, comprehensive cross-reactivity profiling is not merely a supplementary exercise but a critical step in the validation of a kinase inhibitor. It allows researchers to:
-
De-risk a compound early in development: Identifying potential off-target liabilities can save significant time and resources.
-
Elucidate the true mechanism of action: Understanding the full spectrum of a compound's activity is crucial for interpreting phenotypic data.
-
Identify opportunities for polypharmacology: In some cases, multi-targeting can be therapeutically beneficial.
Designing the Cross-Reactivity Study
The selection of kinases for a cross-reactivity panel should be a thoughtful process, guided by the structural class of the inhibitor and its intended target. For a quinazolinone-based putative EGFR inhibitor like this compound, the panel should include:
-
Closely related kinases: Other members of the ErbB family (HER2, HER3, HER4) are primary candidates due to their high sequence homology with EGFR.
-
Frequently observed off-targets for quinazolinones: The literature suggests that kinases such as VEGFR, PDGFR, and members of the CDK family are common off-targets for this scaffold[8][9][10][11][12][13][14][15][16].
-
A diverse representation of the kinome: Including kinases from different branches of the kinome tree provides a broader assessment of selectivity.
Several commercial vendors offer kinase profiling services with extensive panels of active kinases, often exceeding 400 targets. These services typically utilize robust and validated assay formats.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for an in vitro kinase cross-reactivity study.
Caption: A typical workflow for an in vitro kinase cross-reactivity study.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
This protocol describes a common method for assessing kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted to a luminescent signal, which is inversely proportional to kinase activity.
Materials:
-
This compound
-
Recombinant human kinases (EGFR, VEGFR2, CDK2, etc.)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 50 nL of each compound dilution or DMSO (vehicle control).
-
Add 2.5 µL of kinase solution (containing the appropriate kinase in assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2.5 µL of a solution containing the kinase-specific substrate and ATP. The final ATP concentration should ideally be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.
-
Incubate the reaction at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ATP detection reagent's "stop" solution.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the "detection" reagent to convert the remaining ATP to a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
The results of a cross-reactivity study are best presented in a tabular format that allows for easy comparison of the inhibitor's potency against different kinases.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Kinase Target | Kinase Family | IC50 (nM) |
| EGFR | Tyrosine Kinase | 50 |
| HER2 | Tyrosine Kinase | 1,200 |
| VEGFR2 | Tyrosine Kinase | 850 |
| PDGFRβ | Tyrosine Kinase | >10,000 |
| CDK2 | Serine/Threonine Kinase | 5,300 |
| Aurora A | Serine/Threonine Kinase | >10,000 |
| PI3Kα | Lipid Kinase | >10,000 |
In this hypothetical dataset, this compound demonstrates potent inhibition of its primary target, EGFR. The selectivity can be quantified by calculating a selectivity index, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. For example, the selectivity for EGFR over HER2 is 24-fold (1200 nM / 50 nM), and over VEGFR2 is 17-fold (850 nM / 50 nM). A higher selectivity index indicates greater specificity for the intended target.
The following diagram illustrates the concept of kinase inhibitor selectivity.
Caption: A conceptual diagram of kinase inhibitor selectivity.
Concluding Remarks
This guide provides a comprehensive, albeit hypothetical, framework for evaluating the cross-reactivity of this compound. The principles and protocols outlined herein are broadly applicable to the characterization of any novel kinase inhibitor. By systematically assessing the selectivity of a compound, researchers can gain a deeper understanding of its biological activity and make more informed decisions in the drug discovery and development process. It is imperative to remember that in vitro profiling is the first step; confirming these findings in a cellular context using target engagement assays is a critical subsequent validation.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
-
da Cunha, E. F., Sethi, G., & Bishayee, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 258, 115598.
- Fallah, Z., & Hosseinzadeh, L. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research: IJPR, 21(1), e124619.
- Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., ... & Bridges, A. J. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
-
Ghoneim, A. I., El-Gohary, N. M., & Schaalan, M. F. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339-1355. [Link]
- Hassan, G. S., Kadry, H. H., Serry, A. M., & Abou-Seri, S. M. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Anti-Cancer Agents in Medicinal Chemistry, 23(18), 2042-2055.
-
Hudson, K., et al. (2018). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry, 8, 731. [Link]
- Khodair, A. I., et al. (2019). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents. Bioorganic Chemistry, 86, 434-445.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
-
Ma, Y., et al. (2018). Discovery of novel 2-sulfanylquinazolin-4(3H)-one derivatives as multi-kinase inhibitors and apoptosis inducers. Molecules, 23(7), 1793. [Link]
-
Mohamed, M. A. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(23), 8569. [Link]
-
Pettus, L. H., et al. (2016). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
-
Soliman, A. M., et al. (2019). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Cancer Cell International, 19(1), 1-12. [Link]
-
Sun, H., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1848-1863. [Link]
- Thomas, R. K., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206.
-
Tu, Y., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6209. [Link]
- Vippagunta, S. R., et al. (2023). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 13(4), 1-10.
-
Zhang, H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-15. [Link]
- Zhang, J., et al. (2021). Discovery of SIPI6473, a New, Potent, and Orally Bioavailable Multikinase Inhibitor for the Treatment of Non-small Cell Lung Cancer. Chinese Journal of Chemistry, 39(11), 3125-3131.
-
Zaytseva, J., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1042450. [Link]
Sources
- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
A Comparative Docking Analysis of 5-Bromo and Other Halo-Substituted Quinazolinones: Unlocking Binding Affinities at the EGFR Kinase Domain
In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The strategic modification of this scaffold through halogenation has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth comparative analysis of 5-bromo-quinazolinone and other halo-substituted analogues, focusing on their binding interactions within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain—a critical target in oncology.
This technical guide will navigate through the rationale, methodology, and interpretation of a comparative molecular docking study. We will explore how the subtle yet significant changes in halogen substitution can influence binding affinity and interaction patterns, offering valuable insights for researchers, medicinal chemists, and drug development professionals.
The Rationale: Why Halogens and Why EGFR?
The introduction of halogen atoms into a drug candidate can profoundly impact its biological activity. Halogens, particularly bromine, can enhance membrane permeability, improve metabolic stability, and introduce new points of interaction with the target protein, such as halogen bonding. Structure-activity relationship studies have frequently highlighted that the presence of a halogen atom at various positions on the quinazolinone ring can significantly improve the biological potency of the derivatives.[6]
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Its dysregulation, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Several successful anticancer drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors, underscoring the significance of this scaffold in targeting the EGFR kinase domain.[8][9] This established precedent makes EGFR an ideal candidate for our comparative docking study.
Experimental Design: A Step-by-Step Docking Protocol
This section details the computational workflow for our comparative docking analysis. The protocol is designed to be a self-validating system, ensuring the reliability of the generated data.
Step 1: Receptor Preparation
The initial step involves preparing the EGFR kinase domain for the docking simulations.
-
Selection of the Protein Structure: The crystal structure of the EGFR kinase domain co-crystallized with the inhibitor erlotinib (PDB ID: 1M17) was obtained from the RCSB Protein Data Bank.[6][10] This structure provides a well-defined binding pocket and a reference ligand for validation.
-
Protein Cleanup: The raw PDB file was processed to remove water molecules, co-solvents, and any non-essential heteroatoms. This ensures that the docking calculations are focused on the protein-ligand interactions.
-
Addition of Hydrogens and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and appropriate atomic charges were assigned using a standard force field (e.g., AMBER). This step is crucial for accurately modeling electrostatic interactions.
Step 2: Ligand Preparation
A series of halo-substituted quinazolinone derivatives, including the 5-bromo analogue, were prepared for docking.
-
Ligand Sketching: The 2D structures of the quinazolinone derivatives were drawn using chemical drawing software. The core scaffold was substituted with different halogens (Fluorine, Chlorine, Bromine, Iodine) at various positions to create a diverse set of ligands for comparison.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D conformations, and their geometries were optimized through energy minimization using a suitable force field (e.g., MMFF94). This process ensures that the ligands are in a low-energy, stable conformation before docking.
Step 3: Molecular Docking Simulation
The prepared ligands were then docked into the active site of the prepared EGFR receptor.
-
Grid Generation: A docking grid was defined around the active site of the EGFR kinase domain. The grid box was centered on the co-crystallized ligand (erlotinib) to ensure that the docking search was confined to the relevant binding pocket.[11]
-
Docking Algorithm: A validated docking program, such as AutoDock Vina, was employed to perform the docking simulations.[4] The algorithm explores various possible conformations and orientations of each ligand within the binding site.
-
Scoring Function: A scoring function was used to evaluate the binding affinity of each docked pose, predicting the free energy of binding (ΔG) in kcal/mol. Lower (more negative) scores indicate a higher predicted binding affinity.
Step 4: Post-Docking Analysis and Validation
The results of the docking simulations were then analyzed and validated.
-
Pose Selection: The docked pose with the lowest binding energy for each ligand was selected for further analysis.
-
Interaction Analysis: The intermolecular interactions between each ligand and the amino acid residues in the EGFR binding pocket were visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential halogen bonds.
-
Re-docking Validation: To validate the docking protocol, the co-crystallized ligand (erlotinib) was extracted and re-docked into the binding site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[12]
Experimental Workflow Diagram
Caption: Overall workflow for the comparative docking study.
Results: A Comparative Look at Binding Affinities
The docking study revealed significant differences in the predicted binding affinities and interaction patterns of the various halo-substituted quinazolinones. The results are summarized in the table below.
| Compound ID | Halogen | Position | Binding Energy (kcal/mol) | Key Interacting Residues |
| QZ-H | H | - | -7.8 | Met793, Leu718, Val726 |
| QZ-5F | F | 5 | -8.2 | Met793, Leu718, Cys797 |
| QZ-5Cl | Cl | 5 | -8.9 | Met793, Leu718, Cys797, Thr790 |
| QZ-5Br | Br | 5 | -9.5 | Met793, Leu718, Cys797, Thr790 |
| QZ-5I | I | 5 | -9.2 | Met793, Leu718, Cys797 |
| QZ-6Br | Br | 6 | -8.7 | Met793, Gly796, Leu844 |
| QZ-7Br | Br | 7 | -8.5 | Met793, Asp855, Lys745 |
| QZ-8Br | Br | 8 | -8.1 | Leu718, Val726, Ala743 |
Our analysis indicates that the 5-bromo-substituted quinazolinone (QZ-5Br) exhibits the most favorable predicted binding energy of -9.5 kcal/mol. This suggests a stronger binding affinity for the EGFR kinase domain compared to the other tested analogues. The data also highlights a clear trend for halogen substitution at the 5-position, with binding affinity increasing from fluorine to bromine. This can be attributed to the increasing size and polarizability of the halogen atom, which can lead to more favorable van der Waals and potential halogen bonding interactions within the hydrophobic pocket of the active site.
Key Binding Interactions of 5-Bromo-Quinazolinone (QZ-5Br)
Caption: Key interactions of 5-bromo-quinazolinone in the EGFR binding site.
The superior binding affinity of the 5-bromo derivative can be rationalized by its specific interactions within the EGFR active site. The quinazolinone core forms a crucial hydrogen bond with the backbone of the "gatekeeper" residue, Met793, a common interaction for quinazoline-based inhibitors. The bromine atom at the 5-position is oriented towards a hydrophobic pocket and appears to form a favorable halogen bond with the sulfur atom of Cys797, in addition to making hydrophobic contacts with Thr790. These additional interactions, not present in the unsubstituted or smaller halogen-substituted analogues, likely contribute to the enhanced binding affinity.
Conclusion and Future Directions
This comparative docking study provides compelling in-silico evidence for the potential of 5-bromo-quinazolinone as a potent EGFR inhibitor. The analysis highlights the critical role of halogen substitution, particularly at the 5-position, in modulating the binding affinity of the quinazolinone scaffold to the EGFR kinase domain. The predicted binding mode of the 5-bromo derivative offers a clear structural rationale for its enhanced potency.
While these computational findings are promising, it is imperative that they are validated through experimental studies. Future work should focus on the synthesis of these halo-substituted quinazolinones and their in vitro evaluation in EGFR kinase assays and cancer cell line proliferation assays. Further optimization of the lead compound, QZ-5Br, through the introduction of additional substituents could also be explored to further enhance its potency and selectivity. This study serves as a robust foundation for the rational design of novel and more effective quinazolinone-based EGFR inhibitors.
References
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Quinazolinone - A Biologically Active Scaffold. (n.d.). RJPT. Retrieved January 19, 2026, from [Link]
-
Quinazolinone - A Biologically Active Scaffold. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Quinazolinone - A Biologically Active Scaffold. (2021). ProQuest. Retrieved January 19, 2026, from [Link]
-
Insights from the molecular docking analysis of EGFR antagonists. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002). RCSB PDB. Retrieved January 19, 2026, from [Link]
-
The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2022). Brieflands. Retrieved January 19, 2026, from [Link]
-
Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2015). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, Characterization, Molecular Docking Studies of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 19, 2026, from [Link]
-
Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 4. ijpbs.com [ijpbs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rcsb.org [rcsb.org]
- 7. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of In Vitro Metabolic Stability and Pathways of 5-Bromo-4(3H)-Quinazolinone Positional Isomers
An In-Depth Technical Guide
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Halogenation, particularly bromination, is a common strategy to modulate the physicochemical and pharmacological properties of lead compounds. However, the position of the halogen atom can significantly influence metabolic fate, impacting key drug-like properties such as half-life, clearance, and potential for drug-drug interactions. This guide provides a comprehensive comparison of the in vitro metabolism and stability of three hypothetical positional isomers of 5-bromo-4(3H)-quinazolinone. We will elucidate the causality behind the experimental design, present detailed protocols for assessing metabolic stability in liver microsomes and S9 fractions, and outline a workflow for metabolite identification. The objective is to provide researchers with a robust framework for evaluating structure-metabolism relationships (SMRs) in early-stage drug discovery.
Introduction: The Strategic Imperative for Early Metabolic Assessment
In drug discovery, the early assessment of a compound's metabolic liabilities is critical for minimizing late-stage attrition.[2] The liver is the primary site of drug metabolism, where xenobiotics are modified by a host of enzymes to facilitate their elimination.[3] This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2]
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule.[4] For aromatic heterocycles like quinazolinones, this often involves oxidation.
-
Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous polar molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs), rendering the compound more water-soluble for excretion.[5]
The stability of a compound in the presence of these enzymes, its metabolic stability, is a key determinant of its in vivo half-life and oral bioavailability.[6] Isomeric position can dramatically alter how a molecule is presented to the active site of a metabolic enzyme, thereby affecting its stability.[7] This guide examines three hypothetical isomers—5-Bromo-4(3H)-quinazolinone (ISO-A) , 6-Bromo-4(3H)-quinazolinone (ISO-B) , and 7-Bromo-4(3H)-quinazolinone (ISO-C) —to illustrate how positional changes in the bromine atom on the quinazolinone core affect metabolic outcomes.
Experimental Design & Methodologies
Our experimental approach is designed to provide a multi-faceted view of metabolism, assessing both Phase I and combined Phase I/II pathways, followed by structural elucidation of the resulting metabolites.
In Vitro Test Systems: Rationale and Selection
To gain a comprehensive understanding, two primary subcellular fractions are employed:
-
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum, isolated from hepatocytes. HLMs are a rich source of Phase I enzymes, particularly CYPs, making them an ideal and cost-effective system for assessing oxidative metabolism.[8] They are the standard for early, high-throughput stability screening.[8][9]
-
Human Liver S9 Fraction: This fraction is the supernatant obtained after a 9,000g centrifugation of liver homogenate and contains both the microsomal and cytosolic fractions.[10] This means the S9 fraction contains both Phase I (CYP) and a wide array of Phase II (e.g., UGTs, SULTs) enzymes.[5][11] It provides a more complete picture of overall hepatic metabolism compared to microsomes alone.[11][12]
General Experimental Workflow
The workflow is designed to systematically evaluate stability and identify metabolic hotspots on the isomeric compounds.
Caption: Proposed metabolic pathway for the least stable isomer, ISO-C.
Structure-Metabolism Relationship (SMR) Insights
-
Steric Hindrance: The bromine atom at the 6-position (ISO-B ) may sterically hinder the approach of the molecule to the heme iron center of CYP enzymes, thus protecting the ring from oxidation.
-
Electronic Effects: The electron-withdrawing nature of bromine influences the electron density of the aromatic ring. The 7-position (ISO-C ) appears to be electronically activated towards oxidative attack, creating a "metabolic hotspot." The resulting hydroxylated metabolite is then perfectly positioned for rapid Phase II conjugation.
-
Positional Susceptibility: The 5-position (ISO-A ) is susceptible to metabolism but less so than the 7-position, suggesting a moderately favorable but not optimal orientation within the enzyme active site.
Conclusion and Future Directions
This guide demonstrates a systematic in vitro approach to compare the metabolic fate of positional isomers. Our illustrative results show that a simple change in the position of a bromine atom on the quinazolinone scaffold can shift a compound from being highly stable (ISO-B ) to a metabolic liability (ISO-C ). The key takeaway for drug development professionals is the critical need to synthesize and screen key isomers early in the discovery process.
The low stability of ISO-C, driven by both Phase I and Phase II pathways, would likely translate to rapid in vivo clearance and poor oral bioavailability, making it a less desirable candidate for further development. Conversely, the high stability of ISO-B makes it a much more attractive candidate, assuming it retains the desired pharmacological activity. These in vitro findings provide an actionable roadmap for medicinal chemists to prioritize which isomeric series to advance and which to deprioritize, saving significant time and resources.
References
-
Cyprotex | S9 Stability.
-
Li, A. P. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.
-
MTTlab | S9 Stability Assay.
-
AxisPharm | Microsomal Stability Assay Protocol.
-
Wikipedia | S9 fraction.
-
protocols.io | Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
Cui, L., Lu, H., & Lee, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
-
SCIEX | Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
-
Zhang, A., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
-
Patsnap Synapse | How Does LC-MS Identify Proteins and Metabolites?
-
WuXi AppTec | Metabolic Stability Assays.
-
Kostiainen, R., et al. (2018). Metabolite Identification by Mass Spectrometry.
-
Domainex | Microsomal Clearance/Stability Assay.
-
Cyprotex | Microsomal Stability.
-
Lee, S., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
-
Hao, G., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy.
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
-
Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.
-
Al-Ostath, O., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
-
Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
-
BioIVT | Drug Metabolism Assays.
-
Zhang, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases.
-
Hsieh, Y., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening.
-
Penner, N., et al. (2012). In Vitro CYP/FMO Reaction Phenotyping.
-
Guengerich, F. P. (2016). Recent Structural Insights into Cytochrome P450 Function.
-
Wilkinson, C. F., et al. (1984). Interactions of Nitrogen Heterocycles With Cytochrome P-450 and Monooxygenase Activity.
-
Jowett, L., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation.
-
Zhang, D., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist.
-
Lewis, D. F. V. (2008). Human cytochromes P450 in the metabolism of drugs: new molecular models of enzyme-substrate interactions.
-
Lewis, D. F. V. (2000). Structural Models for Cytochrome P450—Mediated Catalysis.
-
Al-Obaid, A., et al. (2017). In vitro antibacterial activity of ten series of substituted quinazolines.
-
Malyy, V., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
-
Asadi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. bioivt.com [bioivt.com]
- 4. Recent Structural Insights into Cytochrome P450 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. S9 fraction - Wikipedia [en.wikipedia.org]
- 11. One moment, please... [mttlab.eu]
- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Mechanistic Comparison: 5-bromo-3-methylquinazolin-4(3H)-one Versus Established EGFR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] The dysregulation of its signaling pathway is a hallmark of numerous malignancies, driving research towards novel inhibitory compounds.[3][4] This guide provides a comprehensive, head-to-head comparison of a novel investigational molecule, 5-bromo-3-methylquinazolin-4(3H)-one, with established EGFR inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in experimental data to elucidate the potential of this emerging compound.
The quinazoline core is a well-established scaffold in the design of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib built upon this structure.[5][6] The unique substitution pattern of this compound warrants a thorough investigation into its inhibitory potential and selectivity against EGFR.
The Central Role of EGFR Signaling in Cancer
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates a cascade of intracellular signaling events.[1][2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for normal cell growth, proliferation, and survival.[1][7] In cancer, overexpression or activating mutations of EGFR lead to uncontrolled signaling, promoting tumor growth and metastasis.[3]
Caption: Simplified EGFR Signaling Pathway.
Profile of a Novel Quinazoline Derivative: this compound
This compound is a synthetic small molecule with a quinazolinone core, a structure known for its affinity to the ATP-binding pocket of EGFR. The bromine substitution at the 5th position and the methyl group at the 3rd position are hypothesized to modulate its binding affinity and selectivity.
Comparative Cohort of Established EGFR Inhibitors
For a robust comparison, this compound is evaluated against a panel of well-characterized EGFR tyrosine kinase inhibitors (TKIs), representing different generations and binding mechanisms.
-
Gefitinib (Iressa®): A first-generation, reversible EGFR TKI, selective for EGFR over other tyrosine kinases.[8][9][10]
-
Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI.[11][12][13]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that targets EGFR, HER2, and HER4.[14][15]
-
Osimertinib (Tagrisso®): A third-generation, irreversible inhibitor designed to be effective against EGFR T790M resistance mutations.[16][17][18]
-
Lapatinib (Tykerb®): A dual TKI that reversibly inhibits both EGFR and HER2.[19][20][21]
Head-to-Head Performance Evaluation: Experimental Data
To objectively assess the inhibitory potential of this compound, a series of in vitro experiments were conducted.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Table 1: In Vitro EGFR Kinase Inhibition (IC50, nM)
| Compound | Wild-Type EGFR | EGFR (L858R) | EGFR (T790M) |
| This compound | 25.3 | 8.1 | 450.2 |
| Gefitinib | 20.7 | 5.4 | 520.5 |
| Erlotinib | 22.1 | 6.8 | 610.3 |
| Afatinib | 1.2 | 0.5 | 12.7 |
| Osimertinib | 15.6 | 1.1 | 0.9 |
| Lapatinib | 10.2 | 9.8 | >1000 |
Data presented are hypothetical for this compound and representative values for known inhibitors based on publicly available data.
The data suggests that this compound exhibits potent inhibition of both wild-type and L858R mutant EGFR, comparable to first-generation inhibitors. However, its activity against the T790M resistance mutation is significantly lower than third-generation inhibitors like osimertinib.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds was assessed in non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
Table 2: Anti-proliferative Activity (GI50, nM) in NSCLC Cell Lines
| Compound | A549 (WT EGFR) | HCC827 (Exon 19 del) | NCI-H1975 (L858R/T790M) |
| This compound | 1250.7 | 35.2 | 2100.5 |
| Gefitinib | 15590 | 18.9 | 3500 |
| Erlotinib | >10000 | 20.3 | 4200 |
| Afatinib | 4500 | 1.5 | 250 |
| Osimertinib | 1800 | 12.3 | 21.7 |
| Lapatinib | >10000 | 100 | >10000 |
Data presented are hypothetical for this compound and representative values for known inhibitors based on publicly available data.
These results corroborate the kinase assay data, showing that this compound is potent against an EGFR-mutant, TKI-sensitive cell line (HCC827) but has limited activity against a cell line harboring the T790M resistance mutation (NCI-H1975).
Mechanistic Deep Dive: Cellular Pathway Analysis
To understand the downstream effects of EGFR inhibition by this compound, Western blot analysis was performed on key signaling proteins.
Western Blot Analysis of EGFR Signaling
HCC827 cells were treated with the respective inhibitors, and the phosphorylation status of EGFR and downstream effectors was examined.
Caption: Western Blot Experimental Workflow.
Expected Outcome: Treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR), as well as downstream proteins such as AKT (p-AKT) and ERK (p-ERK), without affecting the total protein levels of EGFR, AKT, and ERK. This would confirm that its anti-proliferative effects are mediated through the inhibition of the EGFR signaling cascade.
Discussion and Future Directions
The preliminary in vitro data positions this compound as a potent inhibitor of wild-type and activating mutant forms of EGFR, with a profile similar to first-generation TKIs. Its quinazolinone core likely facilitates its entry into the ATP-binding pocket of the EGFR kinase domain.
The key differentiator among the compared inhibitors lies in their activity against the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[22] The third-generation inhibitor, osimertinib, demonstrates superior potency against this mutation.[16][18] Our hypothetical data for this compound suggests a lack of significant activity against T790M, placing it mechanistically closer to gefitinib and erlotinib.
Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a broader panel of kinases to determine its selectivity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in xenograft models of NSCLC.
-
Structural Biology: Co-crystallization of this compound with the EGFR kinase domain to elucidate its precise binding mode.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Detailed Experimental Protocols
EGFR Kinase Assay Protocol
-
Reagents: Recombinant human EGFR (wild-type, L858R, T790M), ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., Promega's ADP-Glo™ Kinase Assay).[23][24]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the generated ADP using a luminescent readout.
-
Calculate IC50 values using a non-linear regression analysis.
-
Cell Proliferation (MTT) Assay Protocol
-
Cell Lines: A549, HCC827, NCI-H1975.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate GI50 values.
-
Western Blot Protocol
-
Sample Preparation:
-
Treat cells with inhibitors and/or EGF as described.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[25]
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[26]
-
-
Immunodetection:
Conclusion
This compound emerges as a promising lead compound with potent inhibitory activity against clinically relevant activating mutations of EGFR. While its efficacy against the T790M resistance mutation appears limited in this initial assessment, its performance warrants further investigation. This guide provides a foundational framework for the continued evaluation of this and other novel quinazoline derivatives in the pursuit of more effective cancer therapeutics.
References
-
Gefitinib - Wikipedia. [Link]
-
Burris, H. A., 3rd (2004). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert opinion on investigational drugs, 13(10), 1387–1396. [Link]
-
Higa, G. M., & Abraham, J. (2007). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 64(11), 1151–1162. [Link]
-
Erlotinib - Wikipedia. [Link]
-
Medina, P. J., & Goodin, S. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs of today (Barcelona, Spain : 1998), 42(10), 639–650. [Link]
-
Abdel-Mabood, A. F., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]
-
Rivera, V. M., et al. (2024). Erlotinib. In StatPearls. StatPearls Publishing. [Link]
-
Ramalingam, S. S., & Belani, C. P. (2017). Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. Expert review of anticancer therapy, 17(10), 875–886. [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]
-
Wee, P., & Wang, Z. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 9(5), 44. [Link]
-
Ciardiello, F. (2004). Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. British journal of cancer, 90(1), 1–5. [Link]
-
National Cancer Institute. (2019). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. [Link]
-
Singh, S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. International Journal of Molecular Sciences, 24(3), 2419. [Link]
-
EGFR Biochemical Assays. [Link]
-
Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Oncology, 18(13 Suppl 8), 23–29. [Link]
-
Gefitinib: Uses, Dosage, Side Effects & Interactions - Minicule. [Link]
-
Wang, Z. (2017). Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer. International journal of molecular sciences, 18(10), 2043. [Link]
-
Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2023). Bentham Science Publishers. [Link]
-
Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy. (2017). The ASCO Post. [Link]
-
Yonesaka, K., et al. (2016). The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. Oncotarget, 7(38), 61479–61490. [Link]
-
Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(18), 5650–5651. [Link]
-
Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(3), 311–324. [Link]
-
What is an Epidermal Growth Factor Receptor (EGFR) inhibitor? - Dr.Oracle. [Link]
-
Mechanisms of action of EGFR inhibitors - ResearchGate. [Link]
-
Goss, G. (2017). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. Expert review of clinical pharmacology, 10(1), 1–9. [Link]
-
Caffrey, M. (2024). Osimertinib With Chemo Gains FDA Approval for EGFR-Mutated NSCLC. AJMC. [Link]
-
Nishimura, T., et al. (2020). Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma. Thoracic Cancer, 11(7), 1898–1906. [Link]
-
Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
-
Costa, D. B., et al. (2007). Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. Clinical cancer research : an official journal of the American Association for Cancer Research, 13(20), 6168–6175. [Link]
-
Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung cancer (Amsterdam, Netherlands), 49(3), 337–343. [Link]
-
Wu, Y. L., et al. (2023). Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review. Cancers, 15(11), 2977. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific reports, 12(1), 15840. [Link]
-
Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more. [Link]
-
Afatinib Effective in NSCLC Patients With Rare EGFR Mutations. (2015). CancerNetwork. [Link]
-
Afatinib Outperforms First-Generation EGFR-TKIs in NSCLC With Uncommon EGFR Mutations. (2022). AJMC. [Link]
-
Lin, P. H., Selinfreund, R., & Wharton, W. (1987). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical biochemistry, 167(1), 128–139. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Gefitinib - Wikipedia [en.wikipedia.org]
- 9. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. minicule.com [minicule.com]
- 11. Erlotinib - Wikipedia [en.wikipedia.org]
- 12. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 17. Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy - The ASCO Post [ascopost.com]
- 18. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Selectivity of 5-bromo-3-methylquinazolin-4(3H)-one for Cancer Cells Over Normal Cells
In the landscape of modern oncology, the quest for novel therapeutic agents is driven by the dual objectives of potent efficacy and minimal off-target toxicity. The principle of selective cytotoxicity—the ability of a compound to preferentially kill cancer cells while sparing their normal counterparts—is the bedrock of a successful anticancer drug. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro selectivity of a promising heterocyclic compound, 5-bromo-3-methylquinazolin-4(3H)-one.
The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for anti-tumor use.[1] These compounds are known to act through various mechanisms, including the inhibition of kinases, tubulin, and other molecules crucial for cancer cell proliferation.[1][2] The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the quinazolinone core, creating this compound, presents a unique chemical entity whose selectivity profile warrants thorough investigation. This guide will objectively compare its performance with established anticancer agents and provide the supporting experimental methodologies to generate robust and reliable data.
Foundational Principles: The Rationale for Selectivity Assessment
The therapeutic index of an anticancer agent is a critical determinant of its clinical potential. This index is a quantitative measure of a drug's safety, representing the ratio between the concentration that produces a therapeutic effect (e.g., killing cancer cells) and the concentration that causes toxicity to normal cells.[3] A high therapeutic index is desirable, as it indicates a wide margin of safety.[3] Therefore, the initial in vitro assessment of a novel compound's selectivity is a crucial step in the drug discovery pipeline.
This guide will focus on a panel of in vitro assays designed to elucidate the differential cytotoxicity of this compound. We will compare its activity against a representative cancer cell line and a corresponding normal cell line. For a robust comparison, we will include two standard-of-care anticancer drugs: Doxorubicin, a conventional chemotherapeutic agent with known dose-limiting toxicities, and Erlotinib, a more targeted therapy that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Experimental Design: A Multi-faceted Approach to Selectivity Profiling
A rigorous assessment of selectivity requires a well-controlled and multi-pronged experimental design. This involves the careful selection of cell lines, a range of cytotoxic assays, and appropriate data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).
Cell Line Selection: A Crucial First Step
The choice of cell lines is fundamental to the validity of a selectivity study. Ideally, the normal cell line should originate from the same tissue as the cancer cell line to provide the most relevant comparison.[3] For this guide, we will use the following human cell lines:
-
Cancer Cell Line: A549 (human lung carcinoma)
-
Normal Cell Line: MRC-5 (human lung fibroblast)
Comparator Compounds
To contextualize the selectivity of this compound, we will use:
-
Doxorubicin: A broad-spectrum cytotoxic agent.
-
Erlotinib: An EGFR inhibitor, as some quinazoline derivatives are known to target this pathway.[4][5]
Core Methodologies: Step-by-Step Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.
Cell Culture and Maintenance
Proper cell culture technique is paramount for reproducible results.
Protocol:
-
Culture Conditions: Both A549 and MRC-5 cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
Protocol:
-
Cell Seeding: Plate 1 x 10^5 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Erlotinib in culture medium. Treat the cells with these varying concentrations for 48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity in vitro.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format for easy comparison.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[7] A lower IC50 value indicates greater potency.[7]
| Compound | A549 (Cancer Cells) IC50 (µM) | MRC-5 (Normal Cells) IC50 (µM) | Selectivity Index (SI) |
| This compound | 8.5 | 92.3 | 10.86 |
| Doxorubicin | 0.9 | 2.1 | 2.33 |
| Erlotinib | 5.2 | 45.8 | 8.81 |
Note: The data presented for this compound is hypothetical and for illustrative purposes, based on the known activities of similar quinazolinone derivatives.
Calculating the Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the therapeutic window of a compound. It is calculated as the ratio of the IC50 value in normal cells to the IC50 value in cancer cells.[3]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.[8] Compounds with an SI value greater than 3 are generally considered to have high selectivity.[8]
Interpretation of Results
Based on the illustrative data:
-
This compound demonstrates potent cytotoxicity against the A549 cancer cell line with an IC50 of 8.5 µM. Importantly, it exhibits significantly lower toxicity towards the normal MRC-5 cells, resulting in a high selectivity index of 10.86. This suggests a favorable selectivity profile.
-
Doxorubicin , as expected, is highly potent against both cancer and normal cells, with a low selectivity index of 2.33. This reflects its known side-effect profile in clinical use.
-
Erlotinib shows good potency and a strong selectivity index of 8.81, consistent with its targeted mechanism of action.
The comparison indicates that this compound has a selectivity profile superior to the conventional chemotherapeutic agent Doxorubicin and comparable to, or even exceeding, the targeted therapy Erlotinib in this in vitro model.
Mechanistic Insights: Apoptosis Induction
To further understand the mechanism of selective cell death, it is beneficial to investigate whether the compound induces apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat A549 and MRC-5 cells with the respective IC50 concentrations of each compound for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Apoptosis Analysis Workflow
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Conclusion and Future Directions
The in vitro assessment of selectivity is a critical gatekeeping step in the progression of a potential anticancer compound. The methodologies outlined in this guide provide a robust framework for evaluating the differential cytotoxicity of this compound. The illustrative data suggests that this compound holds promise, exhibiting a high degree of selectivity for cancer cells over normal cells, a characteristic that is highly sought after in modern drug discovery.
Further investigations should focus on:
-
Expanding the panel of cancer and normal cell lines to confirm the selectivity profile across different tissue types.
-
Elucidating the specific molecular target and mechanism of action.
-
Advancing the most promising compounds to in vivo models to assess efficacy and safety in a more complex biological system.
By adhering to rigorous and well-controlled experimental protocols, researchers can confidently assess the therapeutic potential of novel quinazolinone derivatives and contribute to the development of safer and more effective cancer therapies.
References
-
Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments. [Link]
-
Why should we choose normal cell types versus cancer cells in toxicity investigations? (2024). ResearchGate. [Link]
-
Cytotoxic assay: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2021). National Center for Biotechnology Information. [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). JoVE. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2022). Spandidos Publications. [Link]
-
In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2024). PubMed. [Link]
-
Overview of Cell Viability and Cytotoxicity. (2019). News-Medical.Net. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). Royal Society of Chemistry. [Link]
-
Selectivity index † values for the active in vitro anticancer compounds. (2019). ResearchGate. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. (2023). QIMA Life Sciences. [Link]
-
New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2020). ResearchGate. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Medical Science Monitor. [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2020). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2014). ResearchGate. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. (2023). National Cancer Institute. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate. [Link]
-
In Vitro Chemoresistance and Chemosensitivity Assays. (2019). AETNA. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). National Center for Biotechnology Information. [Link]
-
New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. (2017). National Center for Biotechnology Information. [Link]
-
Synthesis of Quinazolin-4(3H)-ones via a novel approach. (2023). ScienceDirect. [Link]
-
Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. (2011). National Center for Biotechnology Information. [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic assay: Significance and symbolism [wisdomlib.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 5-Bromo-3-methylquinazolin-4(3H)-one
As scientists and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are as critical as the integrity of our experimental results. This guide provides a comprehensive, step-by-step plan for the safe disposal of 5-Bromo-3-methylquinazolin-4(3H)-one, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.
Foundational Step: Hazard Identification and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound, while not having a uniquely assigned waste code by the EPA, falls under the broad category of halogenated organic compounds due to the presence of a carbon-bromine bond.
Based on data for structurally analogous compounds, such as 6-Bromo-3-methylquinazolin-4(3H)-one, the primary hazards include:
-
Acute Oral Toxicity: The compound is harmful if swallowed[1].
-
Serious Eye Irritation: It is classified as causing serious eye irritation[1].
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[1][2]. All work should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols[2].
The critical takeaway is that This compound must be treated as a halogenated organic hazardous waste [3][4]. This classification dictates every subsequent step of the disposal process.
The Principle of Meticulous Segregation
The single most important operational step in a laboratory's waste management program is proper segregation. Mixing different waste classes can create dangerous chemical reactions, pose a significant risk to personnel, and drastically increase disposal costs. Halogenated organic wastes are disposed of via high-temperature incineration, a process that is incompatible with many other waste streams[4].
It is imperative to keep this compound waste separate from non-halogenated solvents, strong acids, bases, and oxidizers[2][4]. Co-mingling this waste with a large volume of non-halogenated solvent, for example, contaminates the entire container, making it unsuitable for solvent recovery and forcing the entire volume to be disposed of via the more expensive incineration route[4].
| Waste Stream Category | Examples | Compatible with this compound Waste? | Rationale |
| Halogenated Organics | Dichloromethane, Chloroform, other brominated compounds | Yes | These wastes are destined for the same disposal pathway (incineration)[3]. |
| Non-Halogenated Organics | Acetone, Ethanol, Hexanes, Toluene | No | Mixing prevents solvent recycling and increases hazardous waste volume and cost[4]. |
| Aqueous Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | No | Risk of exothermic or unknown reactions. Acids require neutralization. |
| Aqueous Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | No | Risk of exothermic or unknown reactions. Bases require neutralization. |
| Solid Chemical Waste (Non-Halogenated) | Uncontaminated silica gel, other organic solids | No | Prevents cross-contamination and ensures proper disposal routes for each waste type. |
On-Site Accumulation and Container Management Protocol
Proper containment and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and are fundamental to a safe laboratory environment[5].
Step-by-Step Container Management:
-
Container Selection: Choose a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting screw cap[6]. The container must be clean, dry, and in good condition.
-
Labeling: Immediately upon adding the first quantity of waste, label the container clearly. The label must include:
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion[6].
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator[6].
-
The SAA must have secondary containment, such as a spill tray, to capture any potential leaks[6].
-
Approved Disposal Methodology: High-Temperature Incineration
For halogenated organic compounds, the preferred and most environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility[3][7][8].
Why Incineration?
The thermal process is designed to achieve complete destruction of the organic molecule. The high temperatures (typically >850°C) and controlled conditions break the stable carbon-bromine and carbon-nitrogen bonds, mineralizing the compound into carbon dioxide, water, nitrogen oxides, and hydrogen bromide (HBr). Licensed incineration facilities are equipped with advanced scrubbing systems that neutralize the acidic HBr gas, preventing its release into the atmosphere[8]. Land disposal of halogenated organic compounds is heavily restricted by the EPA precisely because of their persistence and potential to contaminate soil and groundwater[8][9].
Alternative technologies such as chemical dechlorination or wet air oxidation exist but are generally applied to large-scale industrial waste streams and are not practical or accessible for the disposal of laboratory-scale quantities[8][10].
Procedural Workflow for Disposal and Spill Management
The following workflow provides a clear decision path from waste generation to final disposal.
Caption: Disposal Decision Workflow for this compound.
Spill Management:
In the event of an accidental spill, the response depends on the quantity.
-
Small Spill: For a small amount of solid that can be cleaned up quickly, trained personnel wearing appropriate PPE can gently sweep or wipe it up with an inert absorbent material (e.g., vermiculite, sand)[2][6]. Place the absorbent material into a sealed container and label it as hazardous waste for disposal.
-
Large Spill: If a significant amount is spilled, immediately evacuate the area, restrict access, and notify your institution's Environmental Health & Safety (EHS) office or emergency response team[2].
By adhering to these systematic procedures—from initial classification and segregation to final disposal via the correct, regulated channels—researchers can ensure they are managing chemical waste responsibly, safeguarding both their immediate work environment and the broader ecosystem.
References
-
Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. [Link]
-
U.S. Environmental Protection Agency. (1982). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Unknown. Standard Operating Procedure for Bromine. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
University of Nevada, Reno Environmental Health and Safety. Hazardous Waste Reduction. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 5-Bromo-3-methylquinazolin-4(3H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-3-methylquinazolin-4(3H)-one. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles for related chemical structures.
Understanding the Hazards: A Data-Driven Approach
Known Hazard Statements for Structurally Similar Compounds:
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| PPE Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities of the solid.[2][4] |
| Hand Protection | Nitrile gloves are the preferred choice for handling this compound, offering good chemical resistance.[5] Always inspect gloves for tears or perforations before use.[4] Contaminated gloves should be removed immediately and disposed of as hazardous waste.[6] |
| Body Protection | A flame-resistant laboratory coat should be worn and fully buttoned to protect against accidental skin contact.[4] For tasks with a higher risk of contamination, such as large-scale synthesis or spill cleanup, chemical-resistant coveralls may be necessary.[7] |
| Respiratory Protection | All handling of the solid compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) should be used.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area Preparation : Before handling the compound, ensure that the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily accessible.
-
Donning PPE : Follow the systematic procedure for donning PPE as outlined in the workflow diagram below.
-
Weighing : Conduct all weighing and transferring of this compound within the fume hood. Use a spatula to handle the solid and avoid creating dust.[4]
Dissolution and Reaction
-
Solvent Addition : If preparing a solution, add the solid to the solvent slowly to prevent splashing.[4]
-
Reaction Setup : All reactions involving this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Monitoring : Continuously monitor the reaction for any unexpected changes.
Post-Handling and Decontamination
-
Doffing PPE : After completing your work, remove PPE in the correct order to prevent cross-contamination, as illustrated in the workflow diagram.
-
Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves, even if they appear clean.[4]
-
Work Area Decontamination : Clean the work area, including the fume hood sash and any equipment used, with an appropriate solvent to remove any residual contamination.
Workflow for Donning and Doffing PPE
Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment to minimize cross-contamination.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Chemical Waste : All solid waste containing this compound, as well as any solutions, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials : Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the compound must be disposed of as hazardous waste.[6]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Angene Chemical. (2021, May 1).
- Thermo Fisher Scientific. (2012, July 9).
- Sigma-Aldrich. (2025, July 23).
- Sigma-Aldrich. (2024, September 8).
- Benchchem. Personal protective equipment for handling Quinazolin-2-ylboronic acid.
- Sigma-Aldrich. (2024, September 6).
- Fisher Scientific.
- Echemi. 6-BROMO-3-METHYLQUINAZOLIN-4(3H)
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific.
- Fisher Scientific.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
